Ceramide NP
Descripción
Propiedades
Número CAS |
178436-06-1 |
|---|---|
Fórmula molecular |
C36H71NO4 |
Peso molecular |
582.0 g/mol |
Nombre IUPAC |
(Z)-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17-/t33-,34+,36-/m0/s1 |
Clave InChI |
ATGQXSBKTQANOH-UWVGARPKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Ceramide NP Biosynthesis in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides (B1148491) are the cornerstone of the skin's permeability barrier, with Ceramide NP (composed of a non-hydroxy fatty acid and a phytosphingosine (B30862) base) being a critical molecular species for maintaining stratum corneum integrity and hydration. Dysregulation of its synthesis is implicated in various dermatological conditions, including atopic dermatitis and ichthyosis. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway within epidermal keratinocytes. It details the enzymatic steps of the de novo, sphingomyelin (B164518) hydrolysis, and glucosylceramide hydrolysis pathways, presents quantitative data on ceramide abundance and enzyme kinetics, and offers comprehensive experimental protocols for studying these processes. Furthermore, this guide includes detailed visualizations of the core biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers and professionals in dermatology and drug development.
Introduction: The Central Role of this compound in Epidermal Barrier Function
The epidermis, the outermost layer of the skin, provides a vital barrier against environmental insults and prevents excessive transepidermal water loss (TEWL). This function is primarily attributed to the unique lipid-rich extracellular matrix of the stratum corneum (SC), the terminal layer of the epidermis. This matrix is meticulously organized into lamellar structures composed of a precise mixture of ceramides, cholesterol, and free fatty acids.
Ceramides constitute the largest portion of this lipid matrix by weight (over 50%) and are characterized by immense molecular diversity.[1] They are composed of a sphingoid base linked to a fatty acid via an amide bond.[2] this compound, which consists of a non-hydroxy fatty acid (N) linked to a phytosphingosine (P) base, is one of the most abundant and essential ceramide classes in the human stratum corneum.[3] Its unique structure contributes significantly to the formation of stable, impermeable lipid lamellae. A deficiency in this compound and other very-long-chain ceramides has been directly linked to barrier dysfunction seen in inflammatory skin diseases, making its biosynthetic pathway a key target for therapeutic intervention.[4]
Core Biosynthetic Pathways of this compound in Keratinocytes
This compound is generated in keratinocytes through three primary pathways, with the de novo synthesis pathway being the most significant for establishing the epidermal barrier.[2][5]
De Novo Synthesis Pathway
The de novo synthesis of ceramides occurs primarily in the endoplasmic reticulum (ER) of keratinocytes in the stratum spinosum and granulosum.[2][6] This multi-step enzymatic cascade builds the ceramide molecule from basic precursors.
-
Condensation: The pathway begins with the rate-limiting condensation of L-serine and Palmitoyl-CoA, catalyzed by Serine Palmitoyltransferase (SPT) , to form 3-ketosphinganine.[6][7][8]
-
Reduction: 3-ketosphinganine is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by 3-Ketodihydrosphingosine Reductase (KDSR) in an NADPH-dependent reaction.[6][7][8]
-
N-Acylation: Sphinganine is acylated by a specific Ceramide Synthase (CerS) . For the synthesis of this compound and other ceramides containing very-long-chain fatty acids (VLCFAs, ≥C22), Ceramide Synthase 3 (CerS3) is the exclusive and critical enzyme.[9][10] CerS3 demonstrates high selectivity for very- and ultra-long-chain fatty acyl-CoAs (C22-C34).[10][11] This reaction forms dihydroceramide (B1258172) (e.g., Dihydrothis compound).
-
Desaturation & Hydroxylation: Finally, a double bond is introduced into the sphingoid base by Dihydroceramide Desaturase (DEGS1) to form the mature ceramide. The phytosphingosine base characteristic of this compound is formed through hydroxylation steps.
These newly synthesized ceramides are then transported from the ER to the Golgi apparatus, where they can be further processed into glucosylceramides and sphingomyelins.[2]
Sphingomyelin Hydrolysis Pathway
Ceramides can also be generated through the hydrolysis of sphingomyelin (SM), a process catalyzed by sphingomyelinases (SMases) .[2] In the epidermis, this pathway is particularly active at the transition from the stratum granulosum to the stratum corneum. As lamellar bodies secrete their contents into the extracellular space, acid SMase (aSMase) becomes active in the acidic environment and hydrolyzes SM to generate ceramides, contributing to the formation of the lipid lamellae.[12]
Glucosylceramide Hydrolysis Pathway
This is a major pathway for ceramide generation within the stratum corneum itself.[5][13] Ceramides synthesized de novo are converted to glucosylceramides (GlcCer) in the Golgi. These GlcCer are then packaged into lamellar bodies along with the enzyme β-glucocerebrosidase (GBA) .[14] Upon secretion of the lamellar body contents, GBA cleaves the glucose moiety from GlcCer, releasing the final ceramide that incorporates into the extracellular lipid matrix.[5][13] This extracellular processing is crucial for the proper assembly of the skin barrier.
Quantitative Data on this compound Biosynthesis
Quantitative analysis of ceramides is essential for understanding skin health and disease. The following tables summarize key data regarding ceramide abundance and enzyme kinetics.
Table 1: Relative Abundance of Ceramide Classes in Human Stratum Corneum (Healthy vs. Atopic Dermatitis)
| Ceramide Class | Abbreviation | Healthy Skin (mol %)[4] | Atopic Dermatitis (Non-lesional) (mol %)[4] |
| This compound | [NP] | ~22% | Significantly Decreased |
| Ceramide NS | [NS] | ~14% | No Significant Change |
| Ceramide NH | [NH] | ~16% | Significantly Decreased |
| Ceramide AS | [AS] | ~8% | No Significant Change |
| Ceramide AP | [AP] | ~7% | No Significant Change |
| Ceramide EOS | [EOS] | ~9% | Significantly Decreased |
| Others | - | ~24% | Variable Changes |
Note: Values are approximate and can vary based on analytical methods, anatomical site, and individual factors. The key finding in AD is a significant reduction in ceramides containing phytosphingosine (P) and very-long-chain fatty acids.
Table 2: Kinetic Parameters of Key Enzymes in this compound Biosynthesis
| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Source |
| Ceramide Synthase 3 (CerS3) | Sphinganine | 1.7 µM | Not Reported | [15] |
| Ceramide Synthase 3 (CerS3) | Acyl-CoA (e.g., C24:0, C26:0) | Not Reported | Not Reported | - |
Note: While CerS3 shows high selectivity for very-long-chain acyl-CoAs, specific Km and Vmax values for these substrates are not widely reported in the literature.[10][11]
Experimental Protocols for Studying this compound Biosynthesis
Investigating the this compound pathway requires robust methodologies. This section provides detailed protocols for key experiments.
Protocol 1: Culturing Human Epidermal Keratinocytes
This protocol is for establishing and maintaining primary human epidermal keratinocytes (HEK) for subsequent experiments.
-
Media Preparation: Use a serum-free keratinocyte growth medium (e.g., KGM-2 or EpiLife) supplemented with a growth supplement kit containing bovine pituitary extract (BPE), human epidermal growth factor (hEGF), insulin, and hydrocortisone.[2][12] Adjust the calcium chloride concentration as needed to maintain cells in a proliferative state (low calcium, ~0.05-0.15 mM) or to induce differentiation (high calcium, >1.2 mM).
-
Thawing Cryopreserved Cells: Rapidly thaw a vial of cryopreserved HEKs in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed medium. Centrifuge at 220 x g for 5 minutes.[12]
-
Plating Cells: Aspirate the supernatant and resuspend the cell pellet in fresh medium. Plate the cells onto culture flasks or dishes pre-coated with a matrix such as collagen or a commercial coating solution.[5] A typical seeding density is 5,000 - 7,500 cells per cm².[12]
-
Incubation and Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[13] Change the medium every 2-3 days. Cells should be passaged when they reach 70-80% confluency.
-
Passaging: Wash the monolayer with a balanced salt solution (e.g., HBSS). Add a trypsin/EDTA solution and incubate for several minutes at 37°C until cells detach.[12][13] Neutralize the trypsin with trypsin inhibitor or a serum-containing medium, collect the cells, centrifuge, and re-plate as described above.
Protocol 2: Lipid Extraction from Keratinocytes (Bligh & Dyer Method)
This protocol describes the extraction of total lipids from cultured keratinocytes.
-
Cell Harvesting: Wash the keratinocyte monolayer (e.g., in a 60 mm dish) twice with cold phosphate-buffered saline (PBS). Scrape the cells into 1 mL of PBS and transfer to a glass tube.
-
Solvent Addition (Single Phase): To the 1 mL aqueous cell suspension, add 3.75 mL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture. Vortex vigorously for 10-15 minutes to ensure thorough mixing and cell lysis. This creates a single-phase system.[16]
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex again for 1 minute.[16]
-
Centrifugation: Centrifuge the mixture at 1,000 rpm for 5 minutes at room temperature to separate the phases. Three layers will form: an upper aqueous (methanol/water) phase, a middle layer of precipitated protein, and a lower organic (chloroform) phase containing the lipids.[16]
-
Lipid Collection: Carefully insert a glass Pasteur pipette through the upper phase and protein disk and collect the lower chloroform phase. Transfer it to a new clean glass tube.[16]
-
Drying: Evaporate the chloroform under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[17]
-
Storage: Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the targeted quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
-
Sample Preparation: Reconstitute the dried lipid extract from Protocol 2 in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., methanol or a chloroform/methanol mixture). Spike the sample with an appropriate internal standard (e.g., C17:0-Ceramide) for accurate quantification.[18]
-
Chromatographic Separation (LC):
-
Column: Use a reversed-phase C18 column suitable for lipid analysis.
-
Mobile Phase: Employ a gradient elution using two solvents. For example, Mobile Phase A: water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid. Mobile Phase B: methanol with 1 mM ammonium formate and 0.2% formic acid.[18]
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B to elute lipids based on their polarity.
-
Flow Rate: A typical flow rate is 0.1-0.4 mL/min.
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.[19]
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: For each this compound species of interest, define a specific precursor-to-product ion transition. The precursor ion will be the [M+H]⁺ or [M+H-H₂O]⁺ adduct of the ceramide, and the product ion will typically be the sphingoid base fragment.
-
-
Quantification: Generate a standard curve using synthetic this compound standards of known concentrations. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Calculate the concentration of this compound in the unknown samples by interpolating from this standard curve.
Protocol 4: Ceramide Synthase 3 (CerS3) Activity Assay (Fluorescent Method)
This protocol describes an in vitro assay to measure the activity of CerS3 in cell lysates.
-
Lysate Preparation: Homogenize cultured keratinocytes or transfected cells overexpressing CerS3 in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT) containing protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a 20 µL final volume:
-
Incubation: Incubate the reaction at 37°C for 10-60 minutes. The reaction time should be within the linear range of product formation.[17]
-
Reaction Termination: Stop the reaction by adding 100 µL of methanol. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.
-
Analysis by HPLC:
-
Transfer the supernatant to an HPLC vial.
-
Separate the fluorescent substrate (NBD-sphinganine) from the product (NBD-dihydroceramide) using a reversed-phase C18 column and an isocratic mobile phase (e.g., methanol with 1% formic acid).[17]
-
Detect the fluorescent compounds using a fluorescence detector (Excitation: ~467 nm, Emission: ~538 nm for NBD).
-
-
Quantification: Calculate the amount of NBD-dihydroceramide formed by integrating the peak area and comparing it to a standard curve of the fluorescent product. Express activity as pmol/min/mg protein.
Protocol 5: Gene Expression Analysis of CERS3 by qPCR
This protocol details the measurement of CERS3 mRNA levels in keratinocytes.
-
RNA Isolation: Extract total RNA from cultured keratinocytes using a suitable kit (e.g., RNeasy Mini Kit) or TRIzol reagent, according to the manufacturer's instructions.[5] Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.[1]
-
qPCR Reaction: Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction:
-
10 µL of 2x SYBR Green Master Mix.
-
1 µL of cDNA template.
-
1 µL of Forward Primer (10 µM stock).
-
1 µL of Reverse Primer (10 µM stock).
-
7 µL of nuclease-free water.
-
-
Primer Sequences for Human CERS3:
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with the following typical conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
95°C for 15 seconds (Denaturation).
-
60°C for 1 minute (Annealing/Extension).[7]
-
-
Melt Curve Analysis: To verify the specificity of the product.
-
-
Data Analysis: Calculate the relative expression of CERS3 using the comparative CT (ΔΔCT) method, normalizing the CT value of CERS3 to the CT value of the reference gene.[5]
Visualization of Workflows and Pathways
Regulation of this compound Biosynthesis
The synthesis of this compound is tightly regulated to meet the demands of barrier formation and maintenance, particularly during keratinocyte differentiation. A key regulatory hub involves the Peroxisome Proliferator-Activated Receptors (PPARs) .
PPARα and PPARβ/δ are nuclear receptors that, when activated by ligands (such as fatty acids), function as transcription factors. Activation of PPARα and PPARβ/δ in keratinocytes leads to the upregulation of genes involved in lipid synthesis and trafficking. This includes genes encoding enzymes for ceramide processing, such as β-glucocerebrosidase (GBA) and sphingomyelinases (SMPD) , as well as the lipid transporter ABCA12 .[14] By stimulating the expression of these key genes, PPAR activation effectively increases the overall production of ceramides, thereby enhancing skin barrier function.[14]
Clinical Relevance and Therapeutic Targeting
The critical role of this compound in skin barrier function makes its biosynthetic pathway a prime target for therapeutic intervention in dermatology.
-
Atopic Dermatitis (AD): The skin of AD patients is characterized by a significant reduction in total ceramides, with a pronounced deficiency in very-long-chain species, including this compound.[4] This deficiency compromises the barrier, leading to increased TEWL, dryness, and enhanced susceptibility to allergens and irritants. Topical formulations containing synthetic ceramides, including this compound, aim to replenish this deficiency and restore barrier integrity.
-
Ichthyosis: Certain forms of autosomal recessive congenital ichthyosis (ARCI) are directly caused by mutations in genes of the ceramide biosynthesis pathway. Mutations in CERS3 lead to a complete loss of ultra-long-chain ceramides, resulting in a severe and often lethal disruption of the skin barrier.[8][9] This highlights the indispensable role of CerS3 in skin health.
-
Therapeutic Strategies: Drug development efforts are focused on identifying small molecules that can modulate the activity of key enzymes in the pathway. Activators of CerS3 or regulators like PPARs could potentially increase endogenous ceramide production. Conversely, in diseases characterized by ceramide overproduction (e.g., in some metabolic disorders), inhibitors of specific ceramide synthases may be beneficial.
Conclusion
The biosynthesis of this compound in keratinocytes is a complex, tightly regulated process that is fundamental to the construction and maintenance of the epidermal permeability barrier. The de novo synthesis pathway, orchestrated by a series of enzymes including the critical Ceramide Synthase 3, is the primary source of the very-long-chain ceramides essential for skin health. Understanding the quantitative aspects, regulatory networks, and clinical implications of this pathway is paramount for developing next-generation dermatological therapies aimed at correcting barrier defects in diseases like atopic dermatitis and ichthyosis. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this critical field.
References
- 1. Identification and validation of reference genes for expression studies in human keratinocyte cell lines treated with and without interferon-γ – a method for qRT-PCR reference gene determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. protocols.io [protocols.io]
- 7. origene.com [origene.com]
- 8. Mutations in CERS3 Cause Autosomal Recessive Congenital Ichthyosis in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of ceramide synthase 3 causes lethal skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CERS3 | Abcam [abcam.com]
- 12. Development of Human Skin Equivalents with Inducible Ceramide Depletion for In Vitro Modeling of Lipid Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. avantiresearch.com [avantiresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EC 2.3.1.298 [iubmb.qmul.ac.uk]
The Pivotal Role of Ceramide NP in Stratum Corneum Lipid Organization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier protecting the body from desiccation and external insults. This crucial function is largely attributed to its unique lipid composition, organized into highly ordered lamellar structures. Among the diverse lipid species, Ceramide NP (N-stearoyl-phytosphingosine) is a cornerstone of this barrier. This technical guide provides an in-depth analysis of the role of this compound in the structural organization and biophysical properties of the SC lipid matrix. We will delve into the quantitative impact of this compound on lipid lamellar phases, present detailed methodologies for key experimental techniques used in its study, and visualize the intricate relationships and pathways involving this essential lipid.
Introduction: The Significance of this compound in Skin Barrier Function
The "brick and mortar" model of the stratum corneum aptly describes its structure, with corneocytes (bricks) embedded in a lipid-rich intercellular matrix (mortar). This mortar is predominantly composed of ceramides (B1148491), cholesterol, and free fatty acids in a roughly equimolar ratio.[1][2] Ceramides, a heterogeneous class of sphingolipids, are the most abundant lipid component by mass, constituting approximately 50% of the SC lipids.[3]
This compound, a specific subtype featuring a non-hydroxy fatty acid (stearic acid) attached to a phytosphingosine (B30862) base, is one of the most prevalent ceramides in the human stratum corneum.[4][5] Its unique molecular structure, with a hydrophilic head group and hydrophobic tails, allows it to seamlessly integrate into the lipid lamellae.[6] The presence and proper organization of this compound are critical for:
-
Maintaining Lamellar Integrity: this compound, in conjunction with cholesterol and free fatty acids, self-assembles into the characteristic long and short periodicity phases (LPP and SPP) of the SC lipid matrix.[7]
-
Regulating Water Permeability: The highly ordered lipid structures formed with this compound create a formidable barrier to transepidermal water loss (TEWL), thus maintaining skin hydration.[6]
-
Influencing Mechanical Properties: The dense packing of lipids, facilitated by this compound, contributes to the resilience and flexibility of the skin.
Alterations in the concentration and composition of ceramides, including this compound, are implicated in various skin disorders characterized by a compromised barrier, such as atopic dermatitis and psoriasis.[8] Therefore, a thorough understanding of the role of this compound is paramount for the development of effective dermatological therapies and advanced skincare formulations.
Quantitative Impact of this compound on Stratum Corneum Lipid Organization
The precise arrangement of lipids in the stratum corneum is paramount for its barrier function. This compound plays a crucial role in the formation and stability of the lamellar structures. Its interactions with other lipids, particularly cholesterol and free fatty acids, dictate the phase behavior and dimensions of the lipid matrix.
Table 1: Influence of this compound on Lamellar Repeat Spacing in Stratum Corneum Model Systems
| Lipid Composition (molar ratio) | Technique | Temperature (°C) | Lamellar Repeat Spacing (Å) | Observations |
| CER[NP]-C24 / CHOL / TA (1:1:1) | Neutron Diffraction | 32 | 54.2 and 43.0 | Coexistence of two lipid phases. The thicker phase is proposed to contain CER[NP]-C24 in a hairpin conformation, while the thinner phase contains CER[NP]-C24 in a V-shape conformation.[2][9] |
| CER[NP] / CER[AP] / CHOL / Lignoceric Acid (2:1 ratio) | Neutron Diffraction | N/A | 54.5 ± 0.1 | Simulates the native SC lipid matrix with overlapping long C24 chains.[10] |
| CER NS / CER NP / other CERs / CHOL / FFAs | X-ray Diffraction | N/A | ~130 and ~60 | Presence of both Long Periodicity Phase (LPP) and Short Periodicity Phase (SPP). The ratio of CER NP to other ceramides influences the stability and prevalence of these phases.[11] |
CER[NP]-C24: N-(non-hydroxy-tetracosanoyl)-phytosphingosine; CHOL: Cholesterol; TA: Tetracosanoic Acid; CER[AP]: α-hydroxy-phytosphingosine ceramide; CER NS: N-stearoyl-sphingosine.
Experimental Protocols
A variety of biophysical and analytical techniques are employed to investigate the role of this compound in stratum corneum lipid organization. Below are detailed methodologies for key experiments.
Preparation of Stratum Corneum Lipid Model Systems (Liposomes)
This protocol describes the preparation of multilamellar vesicles (liposomes) that mimic the lipid composition of the stratum corneum, suitable for biophysical characterization.
Materials:
-
This compound
-
Cholesterol
-
Palmitic acid (or other free fatty acid)
-
Chloroform/methanol (2:1, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Extruder (optional)
Procedure:
-
Lipid Dissolution: Dissolve this compound, cholesterol, and palmitic acid in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask to achieve the desired molar ratio (e.g., 1:1:1).[12]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (typically 45-60°C) to form a thin lipid film on the flask wall.
-
Hydration: Hydrate (B1144303) the lipid film with PBS (pH 7.4) by vortexing or gentle agitation. The temperature of the PBS should be above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).[12]
-
Sonication: Sonicate the MLV suspension using a bath or probe sonicator to reduce the size and lamellarity of the vesicles, forming small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
-
Extrusion (Optional): For a more uniform vesicle size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
X-ray and Neutron Diffraction
These techniques are powerful for determining the lamellar organization and repeat distances of the lipid phases.
Sample Preparation:
-
Prepare a concentrated lipid suspension as described in section 3.1.
-
Deposit the lipid suspension onto a solid substrate (e.g., silicon wafer or quartz glass).[2]
-
Anneal the sample by subjecting it to cycles of heating (above the lipid phase transition temperature) and cooling in a humidity-controlled chamber to promote the formation of well-ordered, stacked lipid lamellae.
Instrumentation and Data Acquisition (Representative):
-
X-ray Diffraction (XRD):
-
Use a small-angle X-ray scattering (SAXS) instrument with a Cu Kα radiation source.
-
Mount the sample in a temperature and humidity-controlled cell.
-
Collect diffraction patterns over a range of scattering angles (2θ).
-
-
Neutron Diffraction:
-
Utilize a neutron diffractometer at a research reactor or spallation source.
-
For contrast variation studies, hydrate the lipid film with D₂O/H₂O mixtures of varying ratios.[13]
-
Collect diffraction data as a function of the scattering vector, Q.
-
Data Analysis:
-
From the positions of the Bragg peaks in the diffraction pattern, calculate the lamellar repeat distance (d-spacing) using Bragg's law (nλ = 2d sinθ for XRD; Q = 2π/d for neutron diffraction).
-
The number and intensity of the diffraction orders provide information about the electron or scattering length density profile of the lipid lamellae, which can be used to model the molecular arrangement of the lipids.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information on the conformational order and packing of the lipid acyl chains.
Sample Preparation:
-
Prepare a thin film of the SC lipid model on an ATR crystal (e.g., ZnSe or Ge) by evaporating a solution of the lipids.
Instrumentation and Data Acquisition:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and a temperature-controlled stage.
-
Record spectra over the mid-IR range (typically 4000-400 cm⁻¹).
Data Analysis:
-
Analyze the positions of the C-H stretching vibration peaks (symmetric, νs(CH₂), around 2850 cm⁻¹ and asymmetric, νas(CH₂), around 2920 cm⁻¹). Lower peak positions indicate a higher degree of acyl chain conformational order (trans conformation).
-
Examine the CH₂ scissoring and rocking vibrations to distinguish between different lateral packing arrangements (e.g., orthorhombic vs. hexagonal).[6][14]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ceramide Quantification
LC-MS/MS is a highly sensitive and specific method for the quantitative analysis of this compound and other ceramides in biological samples or model systems.
Sample Preparation (from Stratum Corneum):
-
Tape Stripping: Collect stratum corneum samples from the skin using adhesive tape.
-
Lipid Extraction: Extract the lipids from the tape strips using a solvent mixture such as chloroform/methanol.
-
Sample Clean-up: Perform solid-phase extraction (SPE) to remove interfering substances and enrich the ceramide fraction.
Instrumentation and Data Acquisition:
-
Liquid Chromatography: Use a reversed-phase or normal-phase HPLC system to separate the different ceramide species.
-
Mass Spectrometry: Couple the HPLC to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification of this compound, using specific precursor-to-product ion transitions.
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard and a calibration curve generated with known concentrations of a this compound standard.[1][15]
Visualization of Pathways and Workflows
This compound and Keratinocyte Differentiation Signaling
This compound not only plays a structural role but is also involved in signaling pathways that regulate keratinocyte differentiation, a crucial process for the formation of a healthy stratum corneum.
Caption: this compound-mediated signaling in keratinocyte differentiation.
Experimental Workflow for Characterizing this compound-Containing Stratum Corneum Models
The following diagram illustrates a typical experimental workflow for the preparation and biophysical characterization of SC lipid models containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. request.delmic.com [request.delmic.com]
- 4. Kao | Simultaneous analysis of ceramides and other intercellular lipids in the stratum corneum [kao.com]
- 5. researchgate.net [researchgate.net]
- 6. Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long and very long lamellar phases in model stratum corneum lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase separation in ceramide[NP] containing lipid model membranes: neutron diffraction and solid-state NMR - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Investigation of a CER[NP]- and [AP]-Based Stratum Corneum Modeling Membrane System: Using Specifically Deuterated CER Together with a Neutron Diffraction Approach. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disposition of ceramide in model lipid membranes determined by neutron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Ceramide NP Signaling Pathways in Skin Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide NP, a fundamental component of the stratum corneum, is integral to maintaining skin barrier integrity and homeostasis. A deficiency in this compound is a hallmark of inflammatory skin conditions such as atopic dermatitis and psoriasis, leading to compromised barrier function and heightened inflammatory responses. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound in the context of skin inflammation. We delve into the molecular mechanisms through which this compound influences key inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this guide presents quantitative data on the impact of this compound on inflammatory markers and provides detailed experimental protocols for the investigation of its signaling roles in skin cells. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved. This document serves as a critical resource for researchers and professionals in dermatology and drug development, aiming to elucidate the therapeutic potential of this compound in treating inflammatory skin diseases.
Introduction to this compound and its Role in Skin Barrier Function
Ceramides (B1148491) are a class of lipid molecules that are major constituents of the stratum corneum, the outermost layer of the epidermis.[1] They are composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[1] Among the various classes of ceramides, this compound (N-stearoyl-phytosphingosine) is one of the most abundant in healthy human skin, constituting a significant portion of the total ceramide content.[2]
The primary function of this compound is to contribute to the formation and maintenance of the skin's permeability barrier.[1][2] Along with cholesterol and free fatty acids, ceramides form a highly organized lipid matrix in the intercellular spaces of the stratum corneum, which prevents transepidermal water loss (TEWL) and protects the underlying tissues from external insults such as allergens, irritants, and pathogens.[2]
A deficiency in this compound and other ceramides has been strongly implicated in the pathogenesis of inflammatory skin diseases, including atopic dermatitis (AD) and psoriasis.[3] In these conditions, reduced ceramide levels lead to a defective skin barrier, increased TEWL, and enhanced penetration of irritants and allergens, which in turn triggers an inflammatory cascade.[3] Replenishing the skin's ceramide content, particularly with topical application of this compound, has been shown to improve skin hydration, reduce inflammation, and alleviate the clinical symptoms of these disorders.[2]
This compound Signaling in Skin Inflammation
Beyond its structural role, this compound and other ceramides are now recognized as important signaling molecules that can modulate various cellular processes, including inflammation, proliferation, and apoptosis.[3] In the context of skin inflammation, this compound can influence key signaling pathways that regulate the expression of pro-inflammatory mediators.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated keratinocytes, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitor, IκBα.[4] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This allows the active NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.[4]
Ceramides have been shown to influence NF-κB signaling, although the exact mechanism is complex and can be cell-type dependent. Some studies suggest that ceramides can activate NF-κB by promoting the processing of the p105 precursor protein to the active p50 subunit.[5] This leads to the formation of p50 homodimers which can have a repressive effect on the transcription of certain inflammatory genes. Conversely, other evidence suggests that ceramides may inhibit NF-κB activation by interfering with the function of Protein Kinase C (PKC) isozymes that are critical for IKK activation.
The following diagram illustrates the general NF-κB signaling pathway and potential points of modulation by this compound.
Regulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including inflammation, stress responses, and cell differentiation. In the context of skin inflammation, the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are particularly important. Activation of these pathways in keratinocytes can lead to the production of pro-inflammatory cytokines and chemokines.
Ceramides have been shown to activate the p38 MAPK and JNK pathways.[6] This activation can be mediated through the upstream kinase, Apoptosis Signal-regulating Kinase 1 (ASK1).[6] Ceramide can lead to the upregulation of Thioredoxin-interacting protein (Txnip), which in turn binds to and inhibits the antioxidant protein Thioredoxin (Trx).[6] The inhibition of Trx releases its inhibitory effect on ASK1, leading to ASK1 activation and subsequent phosphorylation and activation of the p38 and JNK pathways.[6]
The following diagram illustrates the this compound-mediated activation of the MAPK pathway.
Interaction with Toll-like Receptors (TLRs) and the Inflammasome
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Keratinocytes express several TLRs, and their activation can trigger inflammatory responses. Some studies suggest that ceramides can act as agonists for TLR4, thereby initiating a TLR4-dependent inflammatory response.[7] This may represent a mechanism by which disruptions in the skin's lipid barrier can be sensed by the innate immune system.
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. There is emerging evidence that ceramides can activate the NLRP3 inflammasome, potentially through the generation of mitochondrial reactive oxygen species (ROS).[8]
Quantitative Data on the Effects of this compound in Skin Inflammation
The following tables summarize quantitative data from various studies on the effects of this compound and other ceramides on markers of skin barrier function and inflammation.
Table 1: Effect of Ceramide-Containing Formulations on Skin Barrier Function
| Parameter | Treatment | Duration | Result | Reference |
| Transepidermal Water Loss (TEWL) | Ceramide-containing moisturizer | 28 days | Significantly reduced TEWL compared to placebo in eczema patients. | [2] |
| Skin Hydration | Ceramide-containing moisturizer | 28 days | Significantly improved skin hydration compared to placebo in eczema patients. | [2] |
| Skin Water Content | Topical ceramides | 4 weeks | Increased skin water content by 38% in dry skin. | [2] |
Table 2: this compound Levels in Healthy vs. Inflamed Skin
| Condition | This compound Levels | Ceramide [NP]/[NS] Ratio | Reference |
| Atopic Dermatitis (non-lesional) | No significant difference | Significantly lower than healthy controls | [9] |
| Psoriasis (non-lesional) | No significant difference | Significantly lower than healthy controls | [9] |
| Atopic Dermatitis (lesional) | Decreased | Significantly lower than healthy controls | [3] |
Table 3: In Vitro Effects of this compound on Keratinocyte Gene Expression
| Gene | Treatment | Cell Type | Result | Reference |
| Filaggrin (FLG) | HP-C. sinensis CER NP | Keratinocytes | Significantly enhanced expression | [10] |
| Caspase-14 (CASP14) | HP-C. sinensis CER NP | Keratinocytes | Significantly enhanced expression | [10] |
| Involucrin (IVL) | HP-C. sinensis CER NP | Keratinocytes | Significantly enhanced expression | [10] |
| Interleukin-6 (IL-6) | Test cream with this compound | Human Skin | Significantly decreased levels | [10] |
| Interleukin-13 (IL-13) | Test cream with this compound | Human Skin | Significantly decreased levels | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the signaling pathways of this compound in skin inflammation.
In Vitro Model: this compound Treatment of HaCaT Keratinocytes
The spontaneously immortalized human keratinocyte cell line, HaCaT, is a widely used in vitro model to study keratinocyte biology and response to various stimuli.
4.1.1. HaCaT Cell Culture
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Maintenance: Culture HaCaT cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS) without calcium and magnesium.[12] Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[12] Neutralize trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or experimental plates.[11]
4.1.2. This compound Treatment
-
Cell Seeding: Seed HaCaT cells in 6-well or 12-well plates at a density that will result in approximately 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in serum-free culture medium to the desired final concentrations. A vehicle control containing the same concentration of the solvent should be prepared.
-
Treatment: Remove the culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 6 hours, 24 hours) depending on the specific signaling event or endpoint being investigated.
Analysis of NF-κB Activation by Western Blot
Western blotting is used to detect the levels of specific proteins in cell lysates, such as the phosphorylated and total forms of NF-κB subunits and IκBα.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[14]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 and IκBα overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[14]
Measurement of Cytokine Secretion by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[15]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour.[16]
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[15]
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.[16]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 20-30 minutes.[15]
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will develop.[15]
-
Stop Reaction and Read Plate: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.[15]
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.[15]
Lipid Extraction and Ceramide Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the precise identification and quantification of different ceramide species.
-
Lipid Extraction:
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.[20]
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.[21]
-
Separate the different ceramide species based on their chromatographic properties.[21]
-
Identify and quantify the individual ceramide species based on their mass-to-charge ratio and fragmentation patterns.[21]
-
Conclusion
This compound plays a dual role in the skin, serving as both a critical structural component of the epidermal barrier and a bioactive signaling molecule. Its deficiency is a key factor in the pathogenesis of inflammatory skin diseases. Understanding the intricate signaling pathways modulated by this compound, particularly its influence on the NF-κB and MAPK cascades, provides a molecular basis for its therapeutic effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the precise mechanisms of this compound action and to explore its potential in the development of novel therapies for skin inflammation. Continued research in this area is crucial for translating our understanding of ceramide biology into effective clinical strategies for a range of debilitating skin conditions.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. 2250.care [2250.care]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide as a TLR4 agonist; a putative signalling intermediate between sphingolipid receptors for microbial ligands and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. HaCaT Cell Culture Guide [absin.net]
- 13. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bowdish.ca [bowdish.ca]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 18. cellntec.com [cellntec.com]
- 19. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
Ceramide NP: A Linchpin in Skin Microbiome Homeostasis and Barrier Integrity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ceramide NP, a fundamental component of the skin's lipid barrier, plays a pivotal role in maintaining cutaneous homeostasis. Beyond its structural function, emerging evidence elucidates its profound impact on the skin microbiome, influencing microbial composition and thwarting the proliferation of pathogenic species. This technical guide provides a comprehensive analysis of the mechanisms through which this compound modulates the skin microbiome, supported by quantitative data from relevant studies, detailed experimental protocols, and visualizations of key biological pathways and workflows. A thorough understanding of these interactions is paramount for the development of innovative therapeutic strategies targeting a spectrum of dermatological conditions characterized by barrier dysfunction and microbial dysbiosis.
Introduction: The Symbiotic Relationship Between the Skin Barrier and its Microbiome
The human skin is a complex ecosystem where the integrity of the epidermal barrier and a balanced microbiome are inextricably linked. The stratum corneum, the outermost layer of the epidermis, is often described as a "brick and mortar" structure, with corneocytes (bricks) embedded in a lipid-rich matrix (mortar). Ceramides (B1148491), accounting for approximately 50% of the lipids in this matrix, are critical for maintaining the barrier's structural integrity and regulating its permeability.[1] A compromised skin barrier, often characterized by depleted ceramide levels, is a hallmark of various inflammatory skin conditions, including atopic dermatitis and psoriasis.[2]
This barrier dysfunction not only leads to increased transepidermal water loss (TEWL) and penetration of allergens and irritants but also creates an environment conducive to dysbiosis—an imbalance in the skin's microbial community. A healthy skin microbiome, dominated by commensal bacteria such as Staphylococcus epidermidis, contributes to host defense by competing with pathogens and producing antimicrobial peptides (AMPs).[3] In contrast, dysbiosis, often marked by an overgrowth of pathogenic species like Staphylococcus aureus, can exacerbate inflammation and further compromise barrier function.
This compound, a specific subtype of ceramide composed of a phytosphingosine (B30862) base and a non-hydroxy fatty acid, is particularly crucial for skin health. Its structure closely mimics the ceramides naturally found in the skin, allowing for seamless integration into the lipid matrix to repair and reinforce the barrier.[1][4] This guide delves into the intricate interplay between this compound and the skin microbiome, exploring its mechanisms of action and the experimental evidence supporting its role in maintaining a healthy cutaneous ecosystem.
The Role of this compound in Skin Barrier Function
A robust skin barrier is the first line of defense against external aggressors and is essential for preventing the colonization of pathogenic microorganisms. This compound contributes to this defense through several key mechanisms:
-
Structural Reinforcement: this compound integrates into the lamellar lipid structure of the stratum corneum, filling the gaps between corneocytes to create a more resilient and impermeable barrier.[1][4] This prevents the entry of pathogens and allergens that could trigger inflammatory responses and disrupt the microbial balance.
-
Hydration and pH Regulation: By reducing TEWL, this compound helps maintain optimal skin hydration.[4] A well-hydrated stratum corneum supports the enzymatic processes necessary for its own maintenance and helps maintain the skin's naturally acidic pH. This acidic environment, often referred to as the "acid mantle," is crucial for inhibiting the growth of pathogenic bacteria while favoring the proliferation of beneficial commensal microbes.[3]
-
Modulation of Inflammatory Responses: A compromised barrier allows for the penetration of irritants and pathogens, leading to chronic inflammation. By restoring barrier integrity, this compound helps to reduce this inflammatory cascade, creating a more favorable environment for a healthy microbiome to thrive.[1]
Impact of this compound on Skin Microbiome Composition: Quantitative Insights
While direct clinical trials exclusively investigating the impact of topical this compound on the skin microbiome are limited, studies on ceramide-containing moisturizers provide valuable quantitative data. These studies suggest a positive correlation between improved barrier function through ceramide application and a healthier microbial composition.
One study investigating the effects of a moisturizing lotion on subjects with cosmetic dry skin observed significant changes in both skin lipid content and microbiome composition.[5] While the lotion contained a mixture of ingredients, the findings provide relevant insights into the potential effects of improving the lipid barrier, a primary function of this compound.
Table 1: Changes in Skin Microbiome Composition and Barrier Function Following Moisturizer Application [5]
| Parameter | Baseline (Mean ± SD) | Post-Intervention (Mean ± SD) | Fold Change | p-value |
| Microbiome | ||||
| Total Bacteria (qPCR) | - | - | No Significant Change | - |
| S. epidermidis (qPCR) | - | - | Statistically Significant Increase | < 0.01 |
| Barrier Function | ||||
| Total Ceramides (pmol/µg protein) | 2.85 ± 0.70 | 3.80 ± 0.71 | 1.33 | ≤ 0.0001 |
| Total Free Fatty Acids (pmol/µg protein) | 51.06 ± 25.63 | 134.05 ± 68.07 | 2.63 | < 0.001 |
| Cholesterol (pmol/µg protein) | 29.85 ± 11.51 | 32.35 ± 10.66 | 1.08 | 0.081 |
| Skin Hydration (Corneometer) | 22.6 ± 5.7 | 44.0 ± 10.2 | 1.95 | < 0.0001 |
Note: The moisturizer used in this study was a complex formulation, and the observed effects cannot be solely attributed to this compound. However, the significant increase in ceramide levels correlates with the positive changes in the microbiome.
Another study on a moisturizer formulated for eczema-prone and sensitive skin, which included barrier-repairing ingredients, showed a significant increase in bacterial species richness (alpha diversity) after 21 days of use.[6]
Table 2: Change in Skin Microbiome Alpha Diversity with a Barrier-Repairing Moisturizer [6]
| Diversity Metric | Baseline (Mean) | After 21 Days (Mean) | Change | p-value |
| Species Richness | - | - | Significantly Increased in 10/12 participants | < 0.05 |
These findings suggest that by improving skin barrier function and increasing the availability of key lipids like ceramides, it is possible to foster a more diverse and healthy skin microbiome, characterized by an increase in beneficial bacteria like S. epidermidis.
Signaling Pathways and Mechanisms of Action
The influence of this compound on the skin microbiome extends beyond its structural role and involves complex signaling pathways within keratinocytes.
This compound and Antimicrobial Peptide (AMP) Production
One of the key mechanisms by which the skin defends against pathogens is through the production of antimicrobial peptides (AMPs). This compound can indirectly influence the expression of these crucial molecules.
-
PPARα Activation: Topical application of pseudoceramides has been shown to stimulate the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) in the epidermis.[7] Activated PPARα can, in turn, upregulate the expression of genes involved in barrier function and antimicrobial defense.[7]
Below is a diagram illustrating the proposed signaling pathway:
Indirect Influence on Microbiome Composition
By strengthening the skin barrier, this compound creates an environment that is less favorable for pathogenic bacteria and more supportive of commensal organisms.
Experimental Protocols
Reproducible and standardized methodologies are crucial for advancing our understanding of the skin microbiome. Below are detailed protocols for key experiments cited in the context of ceramide and skin microbiome research.
Skin Sample Collection for Microbiome Analysis
This protocol outlines a non-invasive method for collecting microbial samples from the skin surface.
Materials:
-
Sterile swabs with a flocked nylon tip
-
Sterile collection tubes containing a preservation solution (e.g., SCF-1 solution)
-
Sterile gloves
-
70% ethanol (B145695) for skin cleansing (if required by study design)
-
Schematics for documenting collection sites[3]
Procedure:
-
Subject Preparation: Instruct subjects to avoid using soaps, lotions, or any topical products on the sampling area for a specified period (e.g., 24 hours) prior to collection.[8]
-
Site Selection and Documentation: Identify the skin area for sampling. Document the exact location using schematics and anatomical landmarks to ensure consistency in longitudinal studies.[3]
-
Sampling: a. Don sterile gloves. b. Moisten the swab tip with the preservation solution from the collection tube. c. Firmly rub the swab over the defined skin area (e.g., a 2 cm x 2 cm square) for a standardized duration (e.g., 30-60 seconds). Midway through, rotate the swab to ensure the entire tip surface comes into contact with the skin.[3]
-
Sample Preservation: Immediately place the swab head into the collection tube, break the shaft at the designated breakpoint, and seal the tube tightly.
-
Storage: Store the collected samples at -80°C until DNA extraction.[9]
DNA Extraction from Skin Swabs
This protocol describes a common method for extracting microbial DNA from skin swabs, optimized for low biomass samples.
Materials:
-
DNA extraction kit suitable for microbial DNA from low biomass samples (e.g., QIAamp PowerFecal Pro DNA Kit)[10]
-
Lysis buffer
-
Proteinase K
-
Bead-beating tubes
-
Microcentrifuge
-
Vortex mixer
-
Incubator
Procedure:
-
Lysis: a. Thaw the skin swab sample. b. Transfer the swab head and preservation solution to a bead-beating tube containing lysis buffer and Proteinase K. c. Incubate at a temperature and duration optimized for bacterial cell wall lysis (e.g., 65°C for 10 minutes). d. Perform mechanical lysis by bead-beating for a specified time and intensity.
-
DNA Purification: Follow the manufacturer's instructions for the chosen DNA extraction kit, which typically involves: a. Binding the DNA to a silica (B1680970) membrane spin column. b. Washing the column to remove inhibitors and contaminants. c. Eluting the purified DNA in a low-salt buffer.
-
Quantification and Quality Control: a. Quantify the DNA concentration using a fluorometric method (e.g., Qubit). b. Assess DNA purity using a spectrophotometer (A260/A280 and A260/A230 ratios).
16S rRNA Gene Sequencing and Analysis
This protocol provides an overview of the workflow for characterizing the bacterial composition of the skin microbiome.
Workflow Diagram:
1. 16S rRNA Gene Amplification:
-
Amplify the hypervariable regions (e.g., V3-V4) of the 16S rRNA gene using universal primers such as Pro341F and Pro805R.[10]
-
Perform PCR in triplicate for each sample to minimize amplification bias.[11]
2. Library Preparation:
-
Clean up the PCR products to remove primers and dNTPs.
-
Perform a second round of PCR to attach sequencing adapters and barcodes for multiplexing.
-
Purify and quantify the final library.
3. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina MiSeq.
4. Bioinformatics Analysis:
-
Quality Control: Trim low-quality reads and remove adapter sequences.
-
Denoising/OTU Clustering: Use pipelines like DADA2 or QIIME 2 to infer amplicon sequence variants (ASVs) or cluster sequences into operational taxonomic units (OTUs).[12]
-
Taxonomic Assignment: Assign taxonomy to ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).
-
Diversity Analysis:
-
Alpha diversity: Calculate metrics such as the Shannon index and Chao1 to assess within-sample diversity.[5]
-
Beta diversity: Use metrics like Bray-Curtis dissimilarity or UniFrac distances to compare microbial community composition between samples.
-
Conclusion and Future Directions
This compound is a cornerstone of skin barrier function, and its role in maintaining a healthy skin microbiome is becoming increasingly evident. By reinforcing the physical barrier, regulating hydration and pH, and potentially modulating innate immune responses, this compound contributes to an environment that favors commensal microorganisms and suppresses the growth of pathogens. While direct clinical evidence specifically for this compound is still emerging, studies on ceramide-containing formulations strongly support its beneficial impact on the skin microbiome.
Future research should focus on clinical trials designed to specifically quantify the effects of topical this compound on the skin microbiome, using shotgun metagenomics to provide a higher-resolution view of taxonomic and functional changes. Furthermore, elucidating the precise molecular mechanisms and signaling pathways through which this compound and its metabolites interact with both host cells and resident microbes will be crucial for the development of targeted and effective therapies for a wide range of skin disorders. The continued exploration of the this compound-microbiome axis holds immense promise for the future of dermatology and personalized skincare.
References
- 1. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 2. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sequential.bio [sequential.bio]
- 4. 2250.care [2250.care]
- 5. Alteration of barrier properties, stratum corneum ceramides and microbiome composition in response to lotion application on cosmetic dry skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddonline.com [jddonline.com]
- 7. Pseudoceramide stimulates peroxisome proliferator-activated receptor-α expression in a murine model of atopic dermatitis: molecular basis underlying the anti-inflammatory effect and the preventive effect against steroid-induced barrier impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Ceramide NP: Molecular Structure, Physicochemical Properties, and Analytical Methodologies
Introduction: Ceramide NP, also known as Ceramide 3, is a pivotal lipid molecule naturally occurring in high concentrations within the stratum corneum, the outermost layer of the skin.[1][2][3] As a member of the sphingolipid family, it is a fundamental structural component of the skin's protective barrier, playing an indispensable role in moisture retention and defense against environmental aggressors.[1][4] This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, and biological functions of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and data to support advanced research and formulation.
Molecular Structure of this compound
This compound is a subtype of ceramide distinguished by its specific molecular architecture. The nomenclature "NP" denotes a structure comprising a N ormal fatty acid linked to a P hytosphingosine base.[5][6][7] This composition is biomimetic, closely resembling the ceramides (B1148491) naturally present in the human epidermis, which allows it to integrate seamlessly into the skin's lipid layers.[1][6][8]
The molecule consists of a phytosphingosine (B30862) backbone that is N-acylated, typically with a saturated fatty acid such as stearic acid (C18) or palmitic acid (C16).[1][3][8][9] This structure imparts an amphipathic character to the molecule, featuring a hydrophilic head (the phytosphingosine base with its hydroxyl groups) and a hydrophobic tail (the fatty acid chain).[1][3][7] This dual nature is critical for its function in forming the lamellar lipid bilayers of the stratum corneum, which create a water-impermeable barrier.[1]
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in biological systems and its formulation into therapeutic or cosmetic products. It typically presents as a white to off-white waxy solid or powder at room temperature.[4][12]
| Property | Value | Reference(s) |
| Molecular Weight | 582.0 g/mol | [8][10] |
| Chemical Formula | C₃₆H₇₁NO₄ | [8][10] |
| Appearance | White to off-white waxy solid/powder | [4][12] |
| Melting Point | 98-110°C or 195-205°C. This variation depends on purity, the specific fatty acid chain, and stereochemistry. The lower range is associated with unsaturated fatty acids. | [4][5][11][13] |
| Solubility | Water: Insoluble. Organic Solvents: Soluble in hot ethanol, propylene (B89431) glycol, and oils. Requires heating (>70°C) for dissolution in oil phases for formulation. | [4][5][12][14] |
| Hydrogen Bonding | The amide and hydroxyl groups act as hydrogen bond donors and acceptors, facilitating strong intermolecular interactions with other lipids like cholesterol. | [15][16][17] |
Thermal and Phase Behavior
This compound is known for its ability to form highly organized, tightly packed crystalline lamellar structures within the stratum corneum.[8] At lower temperatures, it adopts a highly ordered orthorhombic subcell packing, which is crucial for the skin barrier's integrity.[18] As temperature increases, it can undergo phase transitions to a hexagonal phase and eventually a disordered state.[18] This ordered arrangement, in conjunction with cholesterol and free fatty acids, creates the dense lipid matrix that minimizes water loss.
Biological Role and Signaling in the Skin Barrier
The primary function of this compound is structural. It is a major component of the extracellular lipid matrix in the stratum corneum, which is often described by the "brick and mortar" model. In this analogy, the corneocytes (terminally differentiated skin cells) are the "bricks," and the lipid matrix, rich in ceramides, acts as the "mortar."[2][7][8]
This compound, along with other lipids, forms lamellar bilayers that seal the spaces between corneocytes. This structure serves two critical functions:
-
Barrier against Water Loss: It significantly reduces transepidermal water loss (TEWL), thereby locking in moisture and maintaining skin hydration.[1][2][19]
-
Protection from External Threats: It forms a physical barrier that prevents the penetration of harmful external elements, such as pollutants, allergens, and pathogens.[1][8]
While not a signaling molecule in the classical sense, its structural role directly influences cellular health. A compromised barrier due to decreased ceramide levels can lead to increased TEWL, dryness, and inflammation, and is associated with skin conditions like eczema and psoriasis.[1][3] By restoring the barrier, this compound helps to reduce inflammatory triggers and calm irritated skin.[1][6] Its efficacy is maximized when formulated with other key barrier lipids, cholesterol and free fatty acids, often in a specific molar ratio to mimic the skin's natural composition.[20][21]
Experimental Protocols
Synthesis and Purification Workflow
This compound for commercial use can be derived from natural sources like yeast or plants, or produced synthetically to ensure high purity and consistency.[1][6] The synthetic process generally follows a multi-step workflow.
Methodology:
-
Condensation Reaction: The synthesis begins with the selection of raw materials, primarily a phytosphingosine base and a fatty acid (e.g., stearic acid). These precursors undergo a condensation reaction, forming an amide bond and releasing a water molecule to create the basic ceramide structure.[22]
-
Hydrogenation: The resulting molecule is then subjected to a hydrogenation process. This step adds hydrogen atoms to stabilize the structure, which improves its thermal stability and functional properties.[22]
-
Purification: Following hydrogenation, the crude ceramide is purified to remove unreacted precursors, by-products, and other impurities. This is typically achieved through methods such as filtration, washing with appropriate solvents, and drying.[22]
-
Quality Control: The final, purified this compound undergoes rigorous quality control testing to verify its identity, purity, and concentration, ensuring it meets the required specifications for use.[22]
Analytical Methods for Quality Control
A suite of analytical techniques is employed to ensure the quality, purity, and structural integrity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for quantifying this compound and separating it from impurities.[23][24]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard, LC-MS/MS provides high sensitivity and specificity for both identifying and quantifying individual ceramide species by confirming their molecular weight and structure.[23][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed structural elucidation of the ceramide molecule, including confirmation of the sphingoid base and fatty acid components, without requiring sample derivatization.[4][25]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This method identifies characteristic functional groups (e.g., amide, hydroxyl) within the molecule, providing a unique "fingerprint" to confirm its identity.[4][23]
Detailed Protocol: HPLC for Quantification of this compound in Cosmetic Formulations [24] This method was developed for the quantitative analysis of this compound in lotions, creams, and cleansers.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with Acetonitrile and Methanol in a 70:30 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20 °C.
-
Detection: UV detector (wavelength should be optimized, typically around 205-210 nm for lipids lacking strong chromophores).
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., a mixture of the mobile phase components). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Extract this compound from the formulation matrix using an appropriate solvent system. The extraction method will vary depending on the complexity of the cosmetic base. Centrifuge and filter the extract before injection.
-
Analysis and Quantification: Inject the prepared standard solutions and sample extracts. Identify the this compound peak based on retention time. Quantify the amount in the sample by comparing its peak area to the calibration curve. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[24]
Conclusion
This compound is a cornerstone of skin barrier integrity. Its unique molecular structure, composed of a phytosphingosine base and a normal fatty acid, allows it to effectively integrate into the stratum corneum's lipid matrix. The physicochemical properties of this compound, particularly its ability to form highly ordered lamellar structures and engage in extensive hydrogen bonding, are fundamental to its biological role in preventing water loss and protecting the skin. For researchers and developers, a thorough understanding of these characteristics, supported by robust synthesis and analytical protocols, is essential for harnessing its full potential in advanced dermatological and cosmetic applications for skin barrier restoration and repair.
References
- 1. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. soteriskin.com [soteriskin.com]
- 4. How to Choose Ceramide Raw NP: A Complete Buyer's Guide [plantin.alibaba.com]
- 5. specialchem.com [specialchem.com]
- 6. grandingredients.com [grandingredients.com]
- 7. anecochem.com [anecochem.com]
- 8. 2250.care [2250.care]
- 9. ulprospector.com [ulprospector.com]
- 10. This compound | C36H71NO4 | CID 57378373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Ataman Kimya [atamanchemicals.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. This compound [alexmo-cosmetics.de]
- 14. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 4,5-Double Bond of Ceramide Regulates Its Dipole Potential, Elastic Properties, and Packing Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Skin Barrier and Ceramide < REVIEW PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. regimenlab.com [regimenlab.com]
- 21. flychem.com [flychem.com]
- 22. This compound - Descrizione [tiiips.com]
- 23. nbinno.com [nbinno.com]
- 24. Development of this compound Analysis Method in Cosmetic Formulations Using Liquid Chromatography -Journal of the Society of Cosmetic Scientists of Korea [koreascience.kr]
- 25. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to Ceramide NP Precursors and Their Metabolic Fate in the Epidermis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary permeability barrier, essential for preventing water loss and protecting against environmental insults.[1] This barrier's integrity is largely dependent on its unique lipid composition, a matrix of approximately 50% ceramides (B1148491), 25% cholesterol, and 15% free fatty acids.[2][3]
Ceramides are a complex class of sphingolipids, and among them, Ceramide NP (also designated as Ceramide 3) is a cornerstone of barrier function.[4] this compound is structurally defined by a phytosphingosine (B30862) (P) backbone linked to a non-hydroxylated fatty acid (N).[2] It is one of the most abundant ceramides in healthy skin, playing a direct role in forming the lamellar structures that regulate skin hydration and resilience.[2][5] A deficiency in epidermal ceramides is linked to barrier dysfunction and skin disorders such as atopic dermatitis and psoriasis.[1][6]
This technical guide provides a detailed examination of the biosynthetic pathways that generate the precursors to this compound, their subsequent metabolic processing within the epidermis, and the key experimental methodologies used to study these processes.
Biosynthesis of Ceramide Precursors
Ceramides are generated in the epidermis through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway. The de novo pathway is considered the most critical for producing the structural ceramides required for the epidermal barrier.[2]
De Novo Synthesis Pathway
The de novo synthesis of ceramides is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum (ER) of keratinocytes in the lower epidermis.[2][7]
-
Initiation: The pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) .[2][8]
-
Reduction: The product, 3-ketosphinganine, is rapidly reduced to sphinganine (B43673) (dihydrosphingosine).[7]
-
Acylation: Sphinganine is acylated by one of six mammalian ceramide synthases (CerS) , which exhibit specificity for fatty acyl-CoA chains of different lengths. For the long and very-long-chain fatty acids characteristic of epidermal ceramides, CerS3 is of particular importance.[2][9] This step produces dihydroceramide (B1258172).
-
Desaturation & Hydroxylation: Finally, a double bond is introduced into dihydroceramide by dihydroceramide desaturase (DES) to form the ceramide backbone.[2] To form the phytosphingosine base of this compound, the sphinganine base undergoes hydroxylation.
Sphingomyelin Hydrolysis and Salvage Pathways
While de novo synthesis builds ceramides from scratch, the cell also utilizes recycling and rapid-response pathways.
-
Sphingomyelin Pathway: In response to cellular stress, sphingomyelinase (SMase) enzymes hydrolyze sphingomyelin (SM) in cell membranes to rapidly generate ceramide and phosphocholine.[10] This route is particularly important for producing signaling ceramides.[2]
-
Salvage Pathway: This pathway recycles complex sphingolipids. They are broken down to sphingosine, which is then re-acylated by CerS to form ceramide.[8][10] This recycling mechanism is estimated to contribute significantly—from 50% to 90%—of total sphingolipid biosynthesis.[10]
Metabolic Fate in the Epidermis: From Precursor to Barrier Formation
The ceramides synthesized in the lower epidermis are not immediately integrated into the stratum corneum. Instead, they are converted into less biologically active precursors, glucosylceramide (GlcCer) and sphingomyelin (SM) , by the enzymes glucosylceramide synthase (GCS) and sphingomyelin synthase (SMS), respectively.[2][3] This conversion is a protective mechanism, preventing the accumulation of ceramides, which can induce apoptosis in the living, nucleated layers of the epidermis.[6]
These lipid precursors are then packaged into specialized secretory organelles called lamellar bodies within the keratinocytes of the stratum granulosum.[2] As these cells terminally differentiate and move towards the stratum corneum, the lamellar bodies are secreted into the extracellular space.
In the final, critical step, enzymes co-secreted with the lamellar bodies act upon the precursors in the extracellular environment. β-glucocerebrosidase (β-GCase) hydrolyzes GlcCer, and acid sphingomyelinase (aSMase) hydrolyzes SM, releasing the final, functional ceramides (including this compound).[2][6] These newly liberated ceramides, along with cholesterol and free fatty acids, self-assemble into the highly organized, lamellar lipid structures that define the skin's permeability barrier.
Quantitative Analysis of Epidermal Ceramides
Quantitative data underscores the importance of this compound and the overall ceramide profile for skin health. The following tables summarize key findings from the literature.
Table 1: General Lipid Composition of the Stratum Corneum
| Lipid Class | Relative Abundance (by mass) | Source(s) |
|---|---|---|
| Ceramides | ~50% | [1][2][3] |
| Cholesterol | ~25% | [2][3] |
| Free Fatty Acids | ~15% |[2][3] |
Table 2: Relative Abundance of this compound
| Parameter | Value | Note | Source(s) |
|---|---|---|---|
| This compound abundance | ~55% of free ceramides | This highlights this compound as a major subclass in healthy skin. | [5] |
| this compound in total lipids | A significant fraction of the ~50% total ceramides | Contributes substantially to the barrier structure. |[11] |
Table 3: Ceramide Ratios as Potential Biomarkers for Skin Health
| Biomarker Ratio | Observation | Implication | Source(s) |
|---|---|---|---|
| Cer [NP] / Cer [NS] | Approx. 18-fold higher in SC vs. living keratinocytes | Ratio increases with keratinocyte differentiation and correlates with skin properties. | [12] |
| Total Ceramides | Significantly lower on the face of individuals with sensitive skin | A decrease in the total ceramide pool is linked to barrier impairment. |[13] |
Key Experimental Protocols
The study of ceramide metabolism relies on sophisticated analytical techniques and cellular models.
Protocol: Ceramide Profiling in Stratum Corneum via LC-MS/MS
This is the standard method for the detailed identification and quantification of individual ceramide species.[14][15]
-
1. Sample Collection:
-
2. Lipid Extraction:
-
Method: Solvent extraction (e.g., modified Bligh-Dyer).
-
Procedure: The tape strips are submerged in a solvent mixture, typically chloroform/methanol, to solubilize the lipids. The mixture is then partitioned with an aqueous phase to separate lipids from other cellular components. The organic (lipid-containing) phase is collected and dried under nitrogen.
-
-
3. Chromatographic Separation (LC):
-
Method: Reversed-Phase or Normal-Phase Liquid Chromatography (RPLC/NPLC).[16][18]
-
Procedure: The dried lipid extract is reconstituted in an appropriate solvent and injected into the LC system. The sample travels through a column where different ceramide classes and species are separated based on their physicochemical properties (e.g., polarity, chain length).
-
-
4. Mass Spectrometric Analysis (MS/MS):
-
Method: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) or Triple Quadrupole Mass Spectrometry.[16][19]
-
Procedure: As molecules elute from the LC column, they are ionized (ESI) and enter the mass spectrometer. In MS/MS mode, a specific parent ion (precursor) is selected, fragmented, and the resulting daughter ions (products) are detected. This provides high specificity for identifying and quantifying each ceramide species based on its unique mass-to-charge ratio and fragmentation pattern.[19]
-
Protocol: In Vitro Analysis using 3D Skin Models
Three-dimensional cultured human skin models provide a controlled environment to study the metabolic fate of ceramide precursors.[20]
-
1. Model Preparation:
-
Method: Utilize a commercially available 3D cultured human epidermis model (e.g., LabCyte EPI-MODEL).
-
Procedure: Culture the model according to the manufacturer's instructions until a fully differentiated epidermis with a stratum corneum is formed.
-
-
2. Application of Precursors:
-
Method: Topical application of precursor-loaded liposomes.[21]
-
Procedure: Prepare liposomes containing the precursor of interest (e.g., Glucosylceramide). Apply a defined volume of the liposome (B1194612) suspension to the stratum corneum side of the skin model. A control group should be treated with empty liposomes.[21]
-
-
3. Incubation and Harvesting:
-
Procedure: Incubate the treated models for a specified period (e.g., 7 days) to allow for precursor penetration and metabolism.[21] After incubation, harvest the epidermal tissue.
-
-
4. Ceramide Analysis:
-
Procedure: Perform lipid extraction from the harvested tissue followed by ceramide quantification using methods like HPTLC with densitometry or, for greater detail, LC-MS/MS as described in Protocol 5.1.[20] Compare the ceramide profiles of the precursor-treated group to the control group to determine the metabolic conversion.
-
Conclusion
The formation of this compound within the epidermal barrier is not a direct process but rather the culmination of a highly regulated metabolic cascade. This process begins with de novo synthesis in the lower epidermis, proceeds through the formation and transport of inert glucosylceramide and sphingomyelin precursors, and concludes with their enzymatic conversion to functional ceramides in the stratum corneum. This intricate pathway ensures the delivery of essential barrier lipids to the outermost skin layer while protecting living keratinocytes from the pro-apoptotic effects of free ceramides. A thorough understanding of these biosynthetic and metabolic routes, facilitated by advanced analytical protocols, is critical for developing next-generation therapeutic and cosmetic strategies aimed at restoring and strengthening the skin's natural barrier.
References
- 1. The role of epidermal sphingolipids in dermatologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The role of sphingolipid metabolism in cutaneous permeability barrier formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theskinbeneath.com [theskinbeneath.com]
- 5. 2250.care [2250.care]
- 6. Epidermal sphingolipids: metabolism, function, and roles in skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. soteriskin.com [soteriskin.com]
- 12. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]
- 15. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of glucosylceramide-based liposomes increased the ceramide content in a three-dimensional cultured skin epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. libir.josai.ac.jp [libir.josai.ac.jp]
Ceramide NP function in non-cutaneous physiological processes
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
While Ceramide NP (N-stearoyl-phytosphingosine) is a term predominantly utilized in dermatology and skincare for its role in maintaining the epidermal barrier, the broader family of ceramides (B1148491) are pivotal signaling molecules in a multitude of non-cutaneous physiological and pathophysiological processes. This technical guide delves into the intricate functions of ceramides, with a focus on their roles as bioactive lipids in cellular signaling cascades that influence metabolic disorders, cardiovascular disease, neurodegeneration, and renal and muscle pathologies. This document provides a comprehensive overview of ceramide's systemic effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding for research and therapeutic development.
Introduction to Ceramide Biology
Ceramides are a class of sphingolipids composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. The length and saturation of the fatty acid chain confer distinct biological activities to different ceramide species. While traditionally viewed as structural components of cell membranes, ceramides are now recognized as critical second messengers that regulate a wide array of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation.[1] In non-cutaneous tissues, the balance between ceramide generation and its conversion to other sphingolipids, such as sphingomyelin (B164518) or complex glycosphingolipids, is tightly regulated. Disruption of this equilibrium is implicated in the pathogenesis of numerous diseases.
Ceramides are synthesized through three primary pathways:
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.
-
Sphingomyelin Hydrolysis: The breakdown of sphingomyelin by sphingomyelinases at the cell membrane or within lysosomes releases ceramide.
-
Salvage Pathway: Complex sphingolipids are degraded in lysosomes, and the resulting sphingosine can be re-acylated to form ceramide.
This guide will explore the functional consequences of ceramide accumulation and signaling in key non-cutaneous systems.
Ceramide in Neuronal Function and Neurodegeneration
In the central nervous system, ceramides are integral to neuronal development, synaptic transmission, and glial cell function. However, their accumulation is a hallmark of several neurodegenerative diseases, where they contribute to neuronal apoptosis and inflammation.
Role in Neuronal Apoptosis
Elevated ceramide levels trigger neuronal cell death through multiple interconnected signaling cascades. A primary mechanism involves the dephosphorylation and inactivation of the pro-survival kinase Akt.[1] This leads to the dephosphorylation and activation of pro-apoptotic proteins such as BAD and Forkhead transcription factors, culminating in mitochondrial dysfunction, cytochrome c release, and caspase activation.[1] Furthermore, ceramide can activate mitogen-activated protein kinase (MAPK) pathways, specifically by increasing the phosphorylation of p38 MAPK and decreasing the phosphorylation of ERK, which further promotes apoptosis.[2][3]
Signaling Pathway: Ceramide-Induced Neuronal Apoptosis
Caption: Ceramide induces neuronal apoptosis via Akt inhibition and p38 MAPK activation.
Quantitative Data: Ceramide Levels in Neurodegenerative Diseases
Studies have consistently shown elevated ceramide levels in the brains of patients with neurodegenerative disorders compared to age-matched controls.
| Ceramide Species | Control Brain (nmol/g) | Alzheimer's Disease Brain (nmol/g) | Reference |
| Cer16:0 | 8.5 ± 1.5 | 15.2 ± 2.1 | [4][5] |
| Cer18:0 | 14.1 ± 2.3 | 25.8 ± 3.4 | [4][5] |
| Cer20:0 | 5.2 ± 0.9 | 9.7 ± 1.3 | [4][5] |
| Cer24:0 | 10.3 ± 1.8 | 18.9 ± 2.5 | [4][5] |
| Cer24:1 | 7.8 ± 1.3 | 14.2 ± 1.9 | [4][5] |
Data are presented as mean ± standard deviation.
Ceramide in Metabolic Disease: Insulin (B600854) Resistance
Ceramides are key players in the development of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[6][7] Their accumulation in metabolic tissues such as skeletal muscle, liver, and adipose tissue interferes with insulin signaling.
Mechanisms of Ceramide-Induced Insulin Resistance
Ceramides disrupt insulin signaling primarily by inhibiting the activation of Akt/PKB, a central node in the insulin signaling cascade.[8] This inhibition is mediated through two main mechanisms:
-
Activation of Protein Phosphatase 2A (PP2A): Ceramide activates PP2A, which dephosphorylates and inactivates Akt.
-
Activation of atypical Protein Kinase C zeta (aPKCζ): Ceramide-activated aPKCζ can phosphorylate and inhibit Akt.
The net effect is a reduction in the translocation of GLUT4 glucose transporters to the cell surface, leading to impaired glucose uptake.[8]
Signaling Pathway: Ceramide-Mediated Insulin Resistance
Caption: Ceramide impairs insulin signaling by inhibiting Akt activation.
Quantitative Data: Ceramide Levels in Insulin Resistance
Elevated ceramide concentrations are observed in the plasma and tissues of individuals with insulin resistance and type 2 diabetes.
| Tissue | Condition | Total Ceramide (pmol/mg protein) | Reference |
| Skeletal Muscle | Lean, Insulin-Sensitive | 125 ± 15 | [9] |
| Skeletal Muscle | Obese, Insulin-Resistant | 250 ± 25 | [9] |
| Liver | Normal Glucose Tolerance | 150 ± 20 | [10][11] |
| Liver | Type 2 Diabetes | 280 ± 30 | [10][11] |
Data are presented as mean ± standard deviation.
Ceramide in Cardiovascular Disease
Ceramides have emerged as independent risk predictors for adverse cardiovascular events.[12] They contribute to the pathogenesis of atherosclerosis, heart failure, and myocardial infarction through various mechanisms, including the induction of endothelial dysfunction, inflammation, and cardiomyocyte apoptosis.[13]
Role in Cardiomyocyte Apoptosis
In the heart, ischemia-reperfusion injury leads to an accumulation of ceramides, which triggers cardiomyocyte apoptosis.[14] This process involves mitochondrial dysfunction, characterized by increased mitochondrial outer membrane permeability, leading to the release of pro-apoptotic factors and subsequent caspase activation.[13] Both short-chain (e.g., C16:0) and very-long-chain (e.g., C24:0) ceramides have been implicated in inducing cardiomyocyte apoptosis.[13]
Quantitative Data: Plasma Ceramide Levels and Cardiovascular Risk
Clinical studies have demonstrated a strong association between plasma ceramide concentrations and the risk of major adverse cardiovascular events (MACE). A ceramide risk score, combining the levels of different ceramide species, has been shown to improve risk prediction beyond traditional markers like LDL cholesterol.[12][15]
| Plasma Ceramide Species | Normal Coronary Endothelial Function (µM) | Abnormal Coronary Endothelial Function (µM) | Reference |
| Cer(d18:1/16:0) | 1.8 ± 0.4 | 2.5 ± 0.6 | [16][17][18] |
| Cer(d18:1/18:0) | 1.2 ± 0.3 | 1.7 ± 0.4 | [16][17][18] |
| Cer(d18:1/24:0) | 2.5 ± 0.5 | 3.2 ± 0.7 | [16][17][18] |
| Cer(d18:1/24:1) | 1.5 ± 0.3 | 2.1 ± 0.5 | [16][17][18] |
Data are presented as mean ± standard deviation.
Ceramide in Hepatic and Renal Pathophysiology
Liver: Role in Non-Alcoholic Fatty Liver Disease (NAFLD)
In the liver, ceramide accumulation is a key factor in the progression of NAFLD from simple steatosis to non-alcoholic steatohepatitis (NASH).[19][20] Hepatic ceramides contribute to insulin resistance, promote inflammation, and induce hepatocyte apoptosis.[21][22] They can also enhance the uptake and esterification of fatty acids, further contributing to lipid accumulation.[23] Different ceramide synthases produce specific ceramide species with distinct roles; for instance, C16:0 ceramides are particularly implicated in promoting endoplasmic reticulum stress in hepatocytes.[22]
Kidney: Role in Diabetic Kidney Disease (DKD)
In the kidneys, ceramides are involved in the pathogenesis of diabetic kidney disease.[14] They mediate apoptosis in renal tubular cells, contributing to the tubulointerstitial damage observed in DKD.[2] The pro-apoptotic effects of ceramides in renal cells are also linked to mitochondrial dysfunction and the generation of reactive oxygen species.[1]
Ceramide in Skeletal Muscle Physiology
In skeletal muscle, ceramides are implicated in insulin resistance as previously discussed. Additionally, they play a role in muscle atrophy. Pro-inflammatory cytokines, such as TNF-α, can stimulate ceramide production in muscle cells, which in turn activates signaling pathways leading to protein degradation and muscle wasting.[8][24] Conversely, exercise training has been shown to modulate skeletal muscle ceramide content, which may contribute to the beneficial metabolic effects of physical activity.[6][25]
Experimental Protocols
Ceramide Extraction and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of different ceramide species in biological samples.[7][24][26]
Experimental Workflow: Ceramide Analysis by LC-MS/MS
Caption: General workflow for ceramide quantification using LC-MS/MS.
Detailed Protocol for Ceramide Extraction from Liver Tissue:
-
Sample Preparation: Approximately 20 mg of frozen liver tissue is pulverized under liquid nitrogen.
-
Homogenization: The powdered tissue is homogenized in an ice-cold solution (e.g., 0.25 M sucrose, 25 mM KCl, 50 mM Tris, 0.5 mM EDTA, pH 7.4). A known amount of an internal standard (e.g., C17:0 ceramide) is added to each sample for normalization.
-
Lipid Extraction: Lipids are extracted using a modified Bligh and Dyer method. A mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) is added to the homogenate, followed by vortexing. Phase separation is induced by the addition of chloroform and water.
-
Sample Collection: The lower organic phase, containing the lipids, is collected. The extraction is repeated, and the organic phases are pooled.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried lipid extract is reconstituted in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.[26][27]
LC-MS/MS Parameters:
-
Chromatography: Reversed-phase liquid chromatography is typically used, often with a C18 column. A gradient elution with a mobile phase consisting of water with formic acid and an organic solvent mixture (e.g., acetonitrile/isopropanol with formic acid) is employed.[3][26]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is commonly used. Ceramides are detected using multiple reaction monitoring (MRM) by selecting the precursor ion ([M+H]+) and a specific product ion (e.g., m/z 264.3, corresponding to the sphingosine backbone).[3][26]
Conclusion and Future Directions
Ceramides are multifaceted signaling molecules with profound implications for a wide range of non-cutaneous physiological processes. Their dysregulation is a common feature in many prevalent diseases, including metabolic syndrome, cardiovascular disease, and neurodegenerative disorders. The ability to accurately quantify specific ceramide species has provided valuable insights into their distinct biological roles and has highlighted their potential as both biomarkers and therapeutic targets. Future research should focus on further elucidating the tissue- and species-specific functions of ceramides, as well as developing targeted therapeutic strategies to modulate ceramide metabolism for the treatment of these complex diseases. The detailed methodologies and pathway analyses presented in this guide are intended to serve as a valuable resource for scientists and clinicians working to unravel the complexities of ceramide biology and translate these findings into novel therapeutic interventions.
References
- 1. Ceramide-Induced Apoptosis in Renal Tubular Cells: A Role of Mitochondria and Sphingosine-1-Phoshate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide-induced apoptosis in renal tubular cells: a role of mitochondria and sphingosine-1-phoshate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Skeletal Muscle Triglycerides, Diacylglycerols, and Ceramides in Insulin Resistance: Another Paradox in Endurance-Trained Athletes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 11. lipidmaps.org [lipidmaps.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of ceramide synthase in oxidant injury to renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Rotten to the Cortex: Ceramide-Mediated Lipotoxicity in Diabetic Kidney Disease [frontiersin.org]
- 15. Decreased plasma levels of select very long chain ceramide species Are associated with the development of nephropathy in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. JCI Insight - Deficiency of CFB attenuates renal tubulointerstitial damage by inhibiting ceramide synthesis in diabetic kidney disease [insight.jci.org]
- 18. Influence of Exercise Training on Skeletal Muscle Insulin Resistance in Aging: Spotlight on Muscle Ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of Ceramides in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Roles of Ceramides in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijbs.com [ijbs.com]
- 22. Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ceramides: Nutrient Signals that Drive Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uknowledge.uky.edu [uknowledge.uky.edu]
- 25. Exercise and training effects on ceramide metabolism in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A method for quantifying hepatic and intestinal ceramides on mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery of Ceramide NP in Skin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The understanding of the intricate lipid composition of the stratum corneum (SC) has been fundamental to advancements in dermatology and cosmetic science. Among the myriad of lipid species, ceramides (B1148491) have emerged as critical players in maintaining the skin's barrier function. This technical guide provides a historical perspective on the discovery of a key ceramide, Ceramide NP (also known as Ceramide 3), focusing on the seminal research of the 1970s and 1980s that laid the groundwork for our current knowledge. We will delve into the early quantitative data, the experimental protocols that enabled these discoveries, and the nascent understanding of ceramide's role in skin biology.
The Dawn of Stratum Corneum Lipid Research
While ceramides were first identified in brain tissue in the 1950s, their significance in skin health was not appreciated until much later.[1] The 1970s marked a pivotal shift in dermatological research, with scientists beginning to unravel the complex lipid matrix of the SC. Pioneering work by Gray and Yardley in 1975 on pig epidermis revealed that ceramides were a significant component of the stratum corneum lipids, accounting for 17% of the total lipids in this layer.[2] This was a crucial step in moving beyond the then-prevalent focus on phospholipids, which are largely absent in the terminally differentiated SC.[3]
Elucidation of Ceramide Structures and the Identification of this compound
The 1980s witnessed a surge in research aimed at characterizing the diverse array of ceramides present in the epidermis. The meticulous work of Wertz and Downing, and Lampe, Williams, and Elias, among others, led to the isolation and structural elucidation of multiple ceramide fractions.[1][4][5] These researchers utilized a combination of thin-layer chromatography (TLC) for separation and gas chromatography-mass spectrometry (GC-MS) for structural analysis.
One of the key findings of this era was the identification of what was then often referred to as "Ceramide 3." This ceramide was characterized by the presence of a phytosphingosine (B30862) base N-acylated with a non-hydroxy fatty acid. This is the molecule we now know as this compound, with "N" denoting the normal (non-hydroxylated) fatty acid and "P" signifying the phytosphingosine base. In a landmark 1983 paper, Wertz and Downing identified a fraction corresponding to N-acylphytosphingosines (this compound) as constituting 10.2% of the total ceramides in pig epidermis.[1]
Quantitative Analysis of Stratum Corneum Lipids in Early Studies
The early investigations into SC lipids provided the first quantitative data on the relative abundance of different lipid classes. These findings underscored the prominence of ceramides in the skin's barrier. Below is a summary of quantitative data from key publications of that era.
| Lipid Component | Lampe, Williams, & Elias (1983) - Human SC[5] | Wertz & Downing (1983) - Pig Epidermis[1] | Gray & Yardley (1975) - Pig SC[2] |
| Total Lipids (% of dry weight) | ~10% (human) | Not specified | ~8% |
| Total Ceramides (% of total lipids) | >80% of sphingolipids | Not specified | 17% |
| Sphingolipids (% of total lipids) | 15-35% | Not specified | Not specified |
| This compound (N-acylphytosphingosine) (% of total ceramides) | Not explicitly defined as a separate percentage | 10.2% | Not explicitly defined |
| Other Ceramide Fractions (% of total ceramides) | Not explicitly defined as separate percentages | N-acylsphingosines: 42.4%, N-(alpha-hydroxy)acylsphingosines: 22.6%, N-(alpha-hydroxy)-acylphytosphingosines: 15.5%, N-(omega-acyloxy)acylsphingosines: 7.7%, N-[omega-(alpha-hydroxy)acyloxy]acylsphingosines: 1.7% | Not explicitly defined |
| Cholesterol (% of total lipids) | Part of 60-80% neutral lipids | Not specified | 23% |
| Free Fatty Acids (% of total lipids) | Part of 60-80% neutral lipids | Not specified | Not specified |
Experimental Protocols from Seminal Studies
The discovery and characterization of this compound were made possible by the development and application of meticulous biochemical techniques. The following sections detail the methodologies adapted from the key literature of the time.
Stratum Corneum Sample Collection
-
Human Subjects: Samples of human stratum corneum were often obtained from the legs of healthy volunteers by scraping with a scalpel blade.[5]
-
Animal Models: Pig skin was a common model. Epidermal sheets were separated from the dermis after incubation in a trypsin solution. The stratum corneum was then isolated from these sheets.[1][2]
Lipid Extraction
A common method for total lipid extraction was the Bligh-Dyer method:
-
Homogenization: The collected stratum corneum was homogenized in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Phase Separation: Chloroform and water were added to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Lipid Recovery: The mixture was centrifuged to separate the layers. The lower chloroform phase, containing the lipids, was carefully collected.
-
Washing: The chloroform extract was washed with a synthetic upper phase (chloroform:methanol:water, 3:48:47, v/v/v) to remove non-lipid contaminants.
-
Drying: The final lipid extract was dried under a stream of nitrogen.
An alternative method involved an ethanol (B145695) wash of the skin surface to collect surface lipids.[6]
Separation of Ceramide Fractions by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Silica (B1680970) gel G plates were used. For improved separation of hydroxylated compounds, plates were sometimes impregnated with sodium tetraborate (B1243019) by dipping them in a 1% aqueous solution and then activating them by heating.
-
Sample Application: The dried lipid extract was redissolved in a small volume of chloroform:methanol (2:1, v/v) and spotted onto the TLC plate.
-
Development: The plates were developed in a solvent system, a common one being chloroform:methanol:acetic acid (190:9:1, v/v/v).
-
Visualization: The separated lipid bands were visualized by spraying with a reagent such as 2',7'-dichlorofluorescein (B58168) and viewing under UV light, or by charring with sulfuric acid.
-
Quantification: The relative amounts of the ceramide fractions were determined by densitometry of the charred plates.
Structural Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Fraction Isolation: Individual ceramide bands were scraped from the TLC plates and the lipids were eluted from the silica gel.
-
Hydrolysis: The isolated ceramides were hydrolyzed to release their constituent fatty acids and long-chain bases.
-
Derivatization: The fatty acids were converted to their methyl esters (FAMEs), and the long-chain bases were derivatized to make them volatile for GC analysis.
-
GC-MS Analysis: The derivatized components were analyzed by GC-MS to determine their chemical structures based on their retention times and mass fragmentation patterns.
Early Insights into the Function of Ceramides in Keratinocyte Differentiation
The discovery of the unique lipid composition of the stratum corneum, rich in ceramides, led to early hypotheses about their role in the process of keratinization and barrier formation. While detailed signaling pathways were elucidated in later years, the research of the 1980s laid the conceptual groundwork.
It was understood that as keratinocytes differentiate and move from the basal layer to the stratum corneum, their lipid profile undergoes a dramatic transformation. Phospholipids, prevalent in the lower epidermal layers, are replaced by a mixture of ceramides, cholesterol, and free fatty acids. This process is essential for the formation of the water-impermeable barrier.
The prevailing model at the time was that precursor lipids, such as sphingomyelin (B164518) and glucosylceramides, present in the lower epidermis were hydrolyzed during the final stages of keratinocyte differentiation to generate the ceramides found in the stratum corneum. This enzymatic conversion was thought to be a critical step in the assembly of the intercellular lipid lamellae.
References
- 1. Ceramides of pig epidermis: structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different populations of pig epidermal cells: isolation and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of ceramide fractions from human stratum corneum lipid extracts by high-performance liquid chromatography [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The composition of the ceramides from human stratum corneum and from comedones. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Accurate Quantification of Ceramide NP in Human Skin Biopsies using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of lipid molecules that are essential components of the skin's outermost layer, the stratum corneum. Among them, Ceramide NP (composed of a non-hydroxy fatty acid and a phytosphingosine (B30862) base) is crucial for maintaining the skin's barrier function, preventing water loss, and protecting against environmental stressors.[1][2][3][4] Dysregulation of this compound levels has been linked to various skin conditions, including atopic dermatitis, psoriasis, and premature aging.[3][4] Therefore, the accurate quantification of this compound in skin biopsies is of significant interest in dermatological research and the development of novel therapeutic interventions.
This application note provides a detailed and validated HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the precise and reproducible quantification of this compound in human skin biopsies. The protocol outlined below is intended for researchers, scientists, and drug development professionals seeking a robust analytical method for ceramide analysis.
Experimental Workflow
Materials and Methods
Reagents and Materials
-
This compound standard (purity ≥98%)
-
Ceramide C17:0 (Internal Standard, IS)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Nitrogen gas
-
Homogenizer
-
Centrifuge
-
HPLC vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (Ceramide C17:0) in chloroform/methanol (2:1, v/v) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.
Sample Preparation from Skin Biopsies
-
Biopsy Collection and Storage: Obtain human skin biopsies (approximately 2-4 mm punch) and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.
-
Homogenization:
-
Weigh the frozen biopsy tissue.
-
Add the tissue to a tube containing 1 mL of ice-cold PBS.
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved.
-
-
Lipid Extraction (Bligh and Dyer Method): [1]
-
To the tissue homogenate, add 3.75 mL of chloroform/methanol (1:2, v/v).
-
Vortex thoroughly for 2 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 200 µL of methanol.
-
Spike the reconstituted sample with the internal standard solution to a final concentration of 100 ng/mL.
-
Vortex and transfer the solution to an HPLC vial for analysis.
-
HPLC-MS/MS Analysis
The following parameters provide a robust method for the separation and detection of this compound.
HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid |
| Gradient | 0-2 min: 60% B; 2-12 min: 60-95% B; 12-15 min: 95% B; 15.1-18 min: 60% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (d18:1/18:0) | 566.5 | 264.3 | 35 |
| Ceramide C17:0 (IS) | 524.5 | 264.3 | 35 |
Note: The specific m/z values for this compound may vary depending on the fatty acid chain length. The values provided are for a common species. It is recommended to confirm the precursor and product ions for the specific this compound species of interest.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of this compound and the internal standard in the chromatograms obtained from the analysis of the standard solutions and the skin biopsy samples.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is considered acceptable.
-
Quantification: Calculate the concentration of this compound in the skin biopsy samples using the following formula:
Concentration (ng/mg) = (Area_Analyte / Area_IS - Intercept) / (Slope * Sample Weight)
Where:
-
Area_Analyte = Peak area of this compound in the sample
-
Area_IS = Peak area of the internal standard in the sample
-
Intercept = Intercept from the calibration curve
-
Slope = Slope from the calibration curve
-
Sample Weight = Weight of the skin biopsy in mg
-
Quantitative Data Summary
The following table presents representative data for the quantification of this compound in human skin biopsies using this method.
| Sample ID | Biopsy Weight (mg) | This compound Peak Area | IS Peak Area | Peak Area Ratio (Cer NP/IS) | Calculated Concentration (ng/mg) |
| Control 1 | 3.2 | 185,432 | 256,789 | 0.722 | 15.8 |
| Control 2 | 3.5 | 201,123 | 260,123 | 0.773 | 16.5 |
| Treated 1 | 3.1 | 254,321 | 258,901 | 0.982 | 23.5 |
| Treated 2 | 3.3 | 267,890 | 255,432 | 1.049 | 25.1 |
Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (% Recovery) | 92-108% |
| Precision (% RSD) | < 10% |
This compound Signaling Pathway
Conclusion
This application note details a robust and reliable HPLC-MS/MS method for the accurate quantification of this compound in human skin biopsies. The protocol provides a comprehensive guide from sample preparation to data analysis, enabling researchers to obtain high-quality, reproducible results. This method is a valuable tool for investigating the role of this compound in skin health and disease, as well as for evaluating the efficacy of dermatological treatments and cosmetic formulations.
References
- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ceramide NP Extraction from Cultured Human Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide NP is a vital component of the skin's barrier, playing a crucial role in preventing water loss and protecting against environmental stressors. It is a subtype of ceramide composed of a non-hydroxy fatty acid and a phytosphingosine (B30862) base.[1] In the stratum corneum, the outermost layer of the epidermis, ceramides (B1148491) constitute approximately 50% of the total lipid content.[2] The synthesis of ceramides, including this compound, is intricately linked to the differentiation of keratinocytes. As these cells mature and move towards the skin's surface, their lipid profile changes, with a notable increase in ceramide content.[3][4] This process is essential for the formation of a functional epidermal barrier.
These application notes provide a detailed standard operating procedure for the extraction and quantification of this compound from cultured human keratinocytes. The protocols outlined below cover cell culture and differentiation, lipid extraction, and quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The yield of this compound from cultured human keratinocytes can vary depending on the differentiation state of the cells, culture conditions, and the specific cell line or primary cells used. Differentiation protocols, such as increasing calcium concentration in the culture medium, have been shown to significantly increase ceramide synthesis.[5] While exact yields per cell are not consistently reported across the literature, the following table provides a representative expectation of this compound levels in undifferentiated versus differentiated keratinocytes, based on the principle of increased ceramide production upon differentiation.
| Cell State | Expected this compound Yield (relative) | Key Culture Condition |
| Undifferentiated (Proliferating) | Lower | Low Calcium Medium (~0.07 mM) |
| Differentiated | Higher | High Calcium Medium (~1.2 mM) |
Note: Absolute quantification requires the use of an appropriate internal standard, such as C17:0 Ceramide.[6]
Experimental Protocols
Human Keratinocyte Culture and Differentiation
This protocol is designed to culture human keratinocytes and induce differentiation to enhance the production of this compound.
Materials:
-
Primary Human Keratinocytes or a keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte Growth Medium (KGM), low calcium (e.g., KGM-Gold™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Ham's F-12 Nutrient Mixture
-
Fetal Bovine Serum (FBS)
-
Calcium Chloride (CaCl2)
-
Insulin
-
Vitamin C
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture human keratinocytes in KGM (low calcium, ~0.07 mM) in cell culture flasks or plates until they reach 60-70% confluency.[5]
-
Initiation of Differentiation (Early Differentiation): To initiate differentiation, switch the culture medium to a high calcium medium. This can be achieved by changing to DMEM/Ham's F-12 (2:1, v/v) supplemented with 1.2 mM calcium, 10% FBS, and 10 µg/mL insulin.[5]
-
Induction of Late Differentiation: For more advanced differentiation, continue to culture the cells in the high calcium medium and supplement with 50 µg/mL of Vitamin C. Culture for an additional 8 days, changing the medium every 2-3 days.[5]
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells twice with cold PBS.
-
Add Trypsin-EDTA solution to detach the cells from the culture vessel.
-
Neutralize the trypsin with medium containing FBS.
-
Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant and wash the cell pellet with cold PBS.
-
Centrifuge again and discard the supernatant. The cell pellet is now ready for lipid extraction.
-
This compound Extraction (Modified Bligh-Dyer Method)
This protocol is a modification of the Bligh-Dyer method, optimized for the extraction of lipids from cultured cells.[6][7]
Materials:
-
Cell pellet from cultured keratinocytes
-
Methanol
-
Deionized Water
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Cell Lysis and Initial Extraction:
-
Resuspend the cell pellet (from a confluent 10 cm plate, approx. 1-5 x 10^6 cells) in 0.8 mL of deionized water in a glass tube.
-
Add 3 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.
-
Vortex the mixture vigorously for 15 minutes.
-
-
Phase Separation:
-
Add 1 mL of chloroform to the mixture and vortex for 1 minute.
-
Add 1 mL of deionized water to the mixture and vortex for another minute.
-
Centrifuge the sample at 1000 x g for 10 minutes to separate the phases. You will observe two distinct layers: an upper aqueous layer and a lower organic layer containing the lipids.
-
-
Lipid Collection:
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface between the two layers.
-
-
Drying the Lipid Extract:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
The resulting dried lipid film can be stored at -80°C until analysis.
-
Quantification of this compound by LC-MS/MS
This protocol outlines the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.
Materials:
-
Dried lipid extract
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid
-
This compound standard
-
Internal Standard (e.g., C17:0 Ceramide)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C8 or C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., Acetonitrile/Isopropanol with 0.2% formic acid).
-
Spike the sample with a known concentration of the internal standard (e.g., 50 ng of C17 Ceramide).[6]
-
Vortex thoroughly and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
HPLC Separation:
-
Column: Xperchrom 100 C8 column (2.1 × 150 mm, 5 μm) or equivalent.[6]
-
Mobile Phase A: Water with 0.2% formic acid.[6]
-
Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific m/z transitions for this compound and the internal standard should be optimized on the instrument. A common product ion for ceramides is m/z 264, which results from the loss of the fatty acyl chain.[6][8] For this compound (with a phytosphingosine base), the precursor ion will depend on the specific fatty acid chain length. For example, for this compound with a C18 fatty acid, the precursor ion [M+H]+ would be m/z 566.
-
This compound (example C18): Precursor ion (m/z) 566 → Product ion (m/z) 264.
-
Internal Standard (C17 Ceramide): Precursor ion (m/z) 552 → Product ion (m/z) 264.[6]
-
-
-
-
Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using known concentrations of the this compound standard.
-
Visualization of Protocols and Pathways
References
- 1. specialchem.com [specialchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Frontiers | Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order [frontiersin.org]
- 4. lipotype.com [lipotype.com]
- 5. mdpi.com [mdpi.com]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Formulating Ceramide NP into Topical Delivery Systems for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide NP (N-stearoyl-phytosphingosine) is a crucial lipid component of the stratum corneum, playing a vital role in maintaining the skin's barrier function, retaining moisture, and protecting against external aggressors.[1][2] Its "skin-identical" nature makes it a highly sought-after ingredient in dermatological and cosmetic formulations aimed at repairing and reinforcing a compromised skin barrier, which is a hallmark of conditions like atopic dermatitis, psoriasis, and aged skin.[3][4] However, the high hydrophobicity, poor aqueous solubility, and high molecular weight of this compound present significant formulation challenges.[5][6]
These application notes provide a detailed overview of advanced techniques for formulating this compound into effective topical delivery systems for in vivo studies. We will delve into the preparation of liposomes and nanoemulsions, methods for their characterization, protocols for in vivo skin barrier repair studies, and the underlying signaling pathways involved in ceramide-mediated skin regeneration.
I. Formulation Strategies for Topical Delivery of this compound
The effective delivery of this compound to the stratum corneum is paramount for its therapeutic efficacy. Advanced delivery systems such as liposomes and nanoemulsions are employed to overcome its formulation challenges and enhance its bioavailability and penetration into the skin.[7]
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances.[8] They are excellent carriers for this compound as they can mimic the natural lipid bilayers of the skin, facilitating deeper penetration.[8]
Nanoemulsions
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[7] Their small particle size and large surface area enhance the solubility and skin permeability of lipophilic molecules like this compound.[7]
II. Quantitative Data on this compound Formulations
The physicochemical characteristics of the delivery system are critical for its stability and efficacy. The following tables summarize key quantitative data from various studies on this compound-loaded liposomes and nanoemulsions.
Table 1: Characteristics of this compound-Loaded Liposomes
| Formulation Components (in addition to this compound) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Phospholipid, Cholesterol, Oleic Acid | 144.8 | < 0.3 | 93.84 ± 0.87 | [6][9] |
| Phospholipon 90G, Tween 80 | ~100 | 0.086 | Not Reported | [10] |
Table 2: Characteristics of this compound-Loaded Nanoemulsions
| Formulation Components (in addition to this compound) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Glycerin, Cholesterol, Hydrogenated Phospholipid, Octyldodecanol, Water | ~150 | Not Reported | Not Reported | [8] |
| Octyldodecanol, Glycerin, Tween 80, Water | 112.5 | < 0.3 | 85 | [7] |
| Peceol, Tween 80, Propanol | 103.1 | 0.178 | 96.39 | [11] |
III. Experimental Protocols
Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is based on the method described by Bektay et al. (2023).[9]
Materials:
-
This compound
-
Phospholipid (e.g., Phospholipon 90G)
-
Cholesterol
-
Oleic Acid
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Sonicator
-
Dynamic Light Scattering (DLS) instrument (for particle size and PDI measurement)
Procedure:
-
Weigh the desired amounts of this compound, phospholipid, cholesterol, and oleic acid. A molar ratio that mimics the stratum corneum lipids is often preferred.[3]
-
Dissolve the weighed lipids in a mixture of chloroform and methanol (1:1, v/v) in a round-bottom flask.[9]
-
Evaporate the organic solvents using a rotary evaporator at 45°C under a vacuum of 100 mbar to form a thin lipid film on the flask wall.[9]
-
Hydrate the lipid film with PBS (pH 7.36) by rotating the flask.[9]
-
Sonicate the resulting suspension at 20 kHz to form liposomes and reduce their size.[9]
-
Characterize the liposomes for particle size, PDI, and zeta potential using a DLS instrument.[9]
Protocol for Preparation of this compound-Loaded Nanoemulsion (High-Pressure Homogenization)
This protocol is adapted from the method described by Google Patents (CN103690391A).[8]
Materials:
-
This compound
-
Glycerin
-
Cholesterol
-
Hydrogenated Phospholipid
-
Octyldodecanol
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer with heating
-
Laser particle analyzer
Procedure:
-
In a suitable vessel, combine the following components by weight percentage: 10%-67% glycerin, 0.1%-4% cholesterol, 0.1%-6% this compound, 0.1%-3% hydrogenated phospholipid, and 1%-12% octyldodecanol.[8]
-
Heat the mixture to 70-90°C and stir until all components are uniformly mixed and a clear solution is formed.[8]
-
Add 1%-25% (by weight) of water to the mixed solution and stir to form a pre-emulsion.[8]
-
Process the pre-emulsion through a high-pressure homogenizer at a pressure of 600-1000 bar for 2-5 cycles.[8]
-
The resulting product should be a semitransparent or transparent nanoemulsion.
-
Measure the particle size of the nanoemulsion using a laser particle analyzer.[8]
Protocol for In Vivo Skin Barrier Repair Study
This protocol is a generalized procedure based on common practices described in the literature.[5][12]
Subjects:
-
Healthy volunteers with no history of skin diseases.
Materials and Equipment:
-
Topical formulation containing this compound
-
Placebo/vehicle formulation
-
Adhesive tape (e.g., D-Squame®)
-
Tewameter® for Transepidermal Water Loss (TEWL) measurement
-
Corneometer® for skin hydration measurement
Procedure:
-
Baseline Measurements: Acclimatize subjects to the room conditions (e.g., 20-22°C, 40-60% humidity) for at least 30 minutes. Measure baseline TEWL and skin hydration on the designated test sites (typically the volar forearm).
-
Barrier Disruption: Induce a controlled disruption of the skin barrier by sequential tape stripping. Apply and remove adhesive tape from the same skin site repeatedly until a defined endpoint is reached (e.g., a specific increase in TEWL).[5]
-
Treatment Application: Apply a standardized amount of the this compound formulation to one test site and the placebo/vehicle to another. A third site can be left untreated as a control.
-
Follow-up Measurements: Measure TEWL and skin hydration at regular intervals (e.g., 24, 48, 72 hours, and up to several days) to assess the rate of barrier recovery.[5]
-
Data Analysis: Compare the changes in TEWL and skin hydration over time between the different treatment groups to evaluate the efficacy of the this compound formulation in accelerating skin barrier repair.
Protocol for Quantification of this compound in Topical Formulations (LC-MS/MS)
This protocol is based on the method described by Lee et al. (2023).[4][13]
Materials and Equipment:
-
This compound standard
-
Topical formulation containing this compound
-
Chloroform
-
Methanol
-
Formic acid
-
LC-MS/MS system with a reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Prepare a calibration curve by dissolving the this compound standard in a suitable solvent to create a series of known concentrations.[4]
-
For the topical formulation, perform a lipid extraction. A modified Folch method can be used: add the sample to a mixture of chloroform/methanol/water (2:1:1, v/v), vortex, and centrifuge.[4] Collect the organic phase containing the lipids.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
The mobile phase can consist of methanol:acetonitrile (60:40, v/v) with a flow rate of 0.5 ml/min.[1]
-
Set the column oven temperature to 45°C.[1]
-
The injection volume is typically 10 µL.[1]
-
Use UV detection at 210 nm.[1]
-
For MS/MS analysis, use electrospray ionization in positive mode.[14]
-
-
Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time and mass-to-charge ratio.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
-
IV. Signaling Pathways in Ceramide-Mediated Skin Repair
Ceramides are not just structural components of the skin barrier; they also act as signaling molecules that can influence cellular processes like proliferation and migration, which are crucial for wound healing and skin regeneration. The AKT and ERK1/2 signaling pathways have been identified as key mediators in these processes.[15][16][17]
-
AKT Pathway: The PI3K/AKT signaling pathway is known to play a significant role in cell survival and proliferation. Activation of this pathway can promote the proliferation of keratinocytes and fibroblasts, which are essential for repairing a damaged epidermis and dermis.[2][16]
-
ERK1/2 Pathway: The Extracellular signal-Regulated Kinase (ERK) 1/2, a part of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a major regulator of cell migration. Activation of the ERK1/2 pathway can stimulate the migration of keratinocytes to the site of injury, accelerating re-epithelialization and wound closure.[15][17]
V. Visualizations
Caption: Experimental workflow for formulation and in vivo testing.
Caption: this compound signaling in skin repair.
References
- 1. library.scconline.org [library.scconline.org]
- 2. Strictosamide promotes wound healing through activation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Topical Delivery of Ceramide by Oil-in-Water Nanoemulsion to Retain Epidermal Moisture Content in Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103690391A - Ceramide nanoemulsion and preparation method thereof - Google Patents [patents.google.com]
- 9. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. researchgate.net [researchgate.net]
- 12. Topically Applied Ceramides Interact with the Stratum Corneum Lipid Matrix in Compromised Ex Vivo Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accesson.kr [accesson.kr]
- 14. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ERK activating peptide, AES16-2M promotes wound healing through accelerating migration of keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthetic Ceramide NP in 3D Reconstructed Human Skin Models
AN-001: Evaluating the Efficacy of Synthetic Ceramide NP for Skin Barrier Restoration and Hydration
Introduction
The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier protecting against external stressors and preventing transepidermal water loss (TEWL).[1] This barrier is critically maintained by a complex lipid matrix composed primarily of ceramides (B1148491), cholesterol, and free fatty acids.[1][2] Ceramides constitute approximately 50% of this lipid matrix by weight.[3] Among the various ceramide classes, this compound (composed of a non-hydroxy fatty acid and a phytosphingosine (B30862) base) is crucial for maintaining the structural integrity and water-holding capacity of the skin.[4][5] Deficiencies in ceramide levels are linked to skin disorders such as atopic dermatitis and psoriasis.[1][6][7]
Three-dimensional (3D) reconstructed human skin models, which mimic the physiological and metabolic functions of native human tissue, have become essential tools for dermatological research and the efficacy testing of cosmetic and pharmaceutical ingredients, providing a viable alternative to animal testing.[8][9] These models allow for the quantitative assessment of ingredients like synthetic this compound on skin barrier function, hydration, and cellular responses in a controlled, reproducible in vitro environment.[8][9]
Key Applications and Efficacy Data
Topical application of synthetic this compound on 3D skin models has been shown to significantly improve key biomarkers associated with a healthy skin barrier. This compound helps restore the compromised barrier, enhance moisture retention, and modulate the expression of proteins essential for epidermal differentiation and integrity.[5][10]
Data Summary Tables
Table 1: Effect of this compound on Skin Barrier Function Markers
| Parameter Assessed | 3D Model Type | Treatment | Key Result | Citation |
|---|---|---|---|---|
| Transepidermal Water Loss (TEWL) | Reconstructed Human Epidermis | Cream with this compound | Significant decrease in TEWL over 24 hours compared to baseline. | [11] |
| Barrier Recovery Rate | - | Lipid mixture with this compound | Significantly improved barrier recovery rate compared to vehicle. | [4] |
| Filaggrin (FLG) Expression | 3D Skin Model | 0.025% Ceramide Complex | +108% increase in FLG expression. | [8][9] |
| Loricrin (LOR) Expression | 3D Skin Model (SLS-stimulated) | Cream with this compound | Significant increase in LOR expression. | [4] |
| Claudin-1 (CLDN-1) Expression | 3D Skin Model | 0.025% Ceramide Complex | +67% increase in CLDN-1 expression. | [8][9] |
| Type I Collagen Expression | 3D Full-Thickness Skin Model | 0.025% Ceramide Complex | +45% increase in Type I Collagen expression. | [8][9] |
| MMP-1 Expression | 3D Full-Thickness Skin Model | 0.025% Ceramide Complex | -45% decrease in MMP-1 expression. | [8][9] |
| Inflammatory Markers (IL-6, IL-10) | - | Lipid mixture with this compound | Significant decrease in IL-6 and IL-10 levels. |[4] |
Table 2: Effect of this compound on Skin Hydration
| Parameter Assessed | 3D Model Type / Study Design | Treatment | Key Result | Citation |
|---|---|---|---|---|
| Stratum Corneum Hydration | Human Volunteers | Cream with this compound | +38% increase in skin water content after four weeks. | [10] |
| Stratum Corneum Hydration | Human Volunteers | Cream with this compound | Significantly greater hydration at 24 hours post-application vs. reference moisturizers. | [11] |
| Skin Hydration (Impedance) | EpiDermFT™ | Moisturizers | Significantly higher hydration levels compared to untreated controls. |[12] |
Experimental Protocols & Methodologies
The following protocols provide a framework for assessing the effects of synthetic this compound using commercially available 3D reconstructed human skin models (e.g., EpiDerm™, EpiDermFT™, EpiKutis®).
Logical Workflow for Efficacy Testing
The diagram below outlines the typical workflow for evaluating a topical formulation containing this compound on a 3D skin model.
References
- 1. Recent Advances on Topical Application of Ceramides to Restore Barrier Function of Skin | MDPI [mdpi.com]
- 2. karger.com [karger.com]
- 3. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 6. grandingredients.com [grandingredients.com]
- 7. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. 2250.care [2250.care]
- 11. Skin hydration is significantly increased by a cream formulated to mimic the skin’s own natural moisturizing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Skin Hydration • Mattek - Part of Sartorius [mattek.com]
Application Notes and Protocols for the Advanced Structural Characterization of Ceramide NP Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide NP (N-stearoyl-phytosphingosine) is a crucial lipid component of the skin's stratum corneum, playing a vital role in maintaining the skin barrier function and regulating cellular processes. Due to the synthetic pathways and biological conversions, this compound can exist as a mixture of various isomers, including stereoisomers (arising from the chiral centers in the phytosphingosine (B30862) backbone) and positional isomers of the fatty acid chain. The specific isomeric form of this compound can significantly influence its physicochemical properties and biological activity. Therefore, the precise structural characterization of this compound isomers is of paramount importance in research, cosmetic, and pharmaceutical applications.
These application notes provide detailed protocols for advanced analytical techniques for the comprehensive structural characterization of this compound isomers, including their separation, identification, and quantification.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Isomer Profiling and Quantification
LC-MS/MS is the gold standard for the sensitive and specific analysis of ceramides (B1148491).[1][2] It allows for the separation of different ceramide species and their isomers, followed by their fragmentation and detection, providing both qualitative and quantitative information.[1][3]
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation: Lipid Extraction from Cells or Tissues
-
Objective: To efficiently extract ceramides from a biological matrix while minimizing degradation.
-
Method: A modified Bligh and Dyer extraction is commonly used.[4]
-
Protocol:
-
Homogenize the cell pellet or tissue sample in a chloroform (B151607):methanol (B129727) (1:2, v/v) solution.
-
Add an appropriate internal standard, such as C17:0 Ceramide, to each sample for normalization.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Induce phase separation by adding chloroform and water (or a saline solution).
-
Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol (B130326)/methanol.[4]
-
2. Chromatographic Separation
-
Objective: To separate this compound isomers from other lipid species.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5][6]
-
Column: A C18 reversed-phase column is commonly employed for ceramide analysis.[5]
-
Mobile Phase: A gradient elution using a binary solvent system is typical.
-
Mobile Phase A: Water with a modifier like formic acid or ammonium (B1175870) formate.[5][7]
-
Mobile Phase B: A mixture of organic solvents such as acetonitrile (B52724) and isopropanol with a similar modifier.[5][7]
-
-
Example Gradient:
-
0-2 min: 60% B
-
2-15 min: Gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 60% B (equilibration)
-
-
Flow Rate: Typically 0.3-0.5 mL/min for HPLC.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection and Isomer Differentiation
-
Objective: To detect and structurally characterize this compound isomers.
-
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[1][8]
-
Ionization Mode: Positive ion mode is commonly used for ceramides, as they readily form protonated molecules [M+H]⁺.[3]
-
Scan Modes for Isomer Differentiation:
-
Product Ion Scan: The precursor ion corresponding to this compound is selected and fragmented to generate a characteristic fragmentation pattern. The fragments can confirm the presence of the phytosphingosine backbone and the stearoyl fatty acid.
-
Precursor Ion Scan: This mode is used to specifically detect all parent ions that fragment to a common product ion characteristic of a ceramide class. For ceramides with a sphingosine (B13886) base, a precursor ion scan for m/z 264.3 is often used.[2]
-
Neutral Loss Scan: This scan mode identifies all precursor ions that lose a specific neutral fragment, which can be indicative of a particular functional group or structural feature.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for each this compound isomer are monitored. This provides high sensitivity and specificity.[6]
-
Data Presentation
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 µg/ml | [6] |
| Lower Limit of Quantification (LLOQ) | 0.08 µg/ml | [6] |
| Linear Dynamic Range | 0.08–16 µg/ml | [6] |
| Absolute Recovery | 109 - 114% | [6] |
Table 1: Representative quantitative data for a validated LC-MS/MS method for very long-chain ceramides.
Experimental Workflow: LC-MS/MS Analysis of this compound Isomers
Caption: Workflow for the analysis of this compound isomers using LC-MS/MS.
II. Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
The phytosphingosine backbone of this compound contains multiple chiral centers, leading to the possibility of several stereoisomers. Chiral HPLC is a powerful technique to separate these enantiomers and diastereomers.[9][10]
Experimental Protocol: Chiral HPLC
1. Sample Preparation
-
Objective: To prepare a clean sample of this compound isomers suitable for chiral separation.
-
Protocol:
-
Perform lipid extraction as described in the LC-MS/MS section.
-
For indirect chiral separation, derivatize the ceramide mixture with a chiral derivatizing agent (CDA) to form diastereomers.[9] A common CDA is (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC).[9]
-
Dissolve the derivatized or underivatized sample in the mobile phase.
-
2. Chromatographic Separation
-
Objective: To resolve the stereoisomers of this compound.
-
Instrumentation: An HPLC system with a UV or evaporative light scattering detector (ELSD).
-
Method 1: Indirect Separation (with derivatization)
-
Column: A standard achiral column (e.g., silica (B1680970) gel).[11]
-
Mobile Phase: A non-polar mobile phase, such as hexane (B92381) with a small percentage of a polar solvent like isopropanol.
-
-
Method 2: Direct Separation (without derivatization)
-
Column: A chiral stationary phase (CSP) column. Polysaccharide-based CSPs are widely used.
-
Mobile Phase: The choice of mobile phase (normal-phase or reversed-phase) depends on the specific CSP and the analyte.
-
3. Detection
-
UV Detector: If the ceramide or its derivative has a chromophore. Derivatization with agents like NEIC introduces a UV-active group.[9]
-
ELSD: A universal detector suitable for non-volatile analytes like ceramides that lack a strong chromophore.
Data Presentation
| Parameter | Description |
| Retention Time (t_R) | The time taken for each isomer to elute from the column. Different isomers will have distinct retention times. |
| Resolution (R_s) | A measure of the degree of separation between two adjacent peaks. A value of R_s ≥ 1.5 indicates baseline separation. |
| Separation Factor (α) | The ratio of the retention factors of two adjacent peaks. A value of α > 1 is required for separation. |
Table 2: Key parameters for evaluating chiral HPLC separation of this compound isomers.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of molecules in solution.[12] It can be used to differentiate between isomers by analyzing chemical shifts, coupling constants, and through-space interactions (NOEs).[12]
Experimental Protocol: NMR Analysis
1. Sample Preparation
-
Objective: To prepare a highly pure and sufficiently concentrated sample for NMR analysis.
-
Protocol:
-
Isolate the this compound isomer of interest using preparative HPLC or chiral HPLC.
-
Ensure the sample is free of paramagnetic impurities.
-
Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or a mixture of CDCl₃ and CD₃OD).[13]
-
Filter the solution into a high-quality 5 mm NMR tube.[13]
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the conformation and stereochemistry.[14]
-
Data Presentation
| NMR Parameter | Information Provided |
| Chemical Shift (δ) | The position of a signal in the NMR spectrum, which is sensitive to the electronic environment of the nucleus. Isomers often exhibit different chemical shifts for corresponding nuclei. |
| Coupling Constant (J) | The magnitude of the splitting of a signal due to coupling with neighboring nuclei. J-couplings are dependent on the dihedral angle between the coupled nuclei and can provide conformational information. |
| Nuclear Overhauser Effect (NOE) | The transfer of nuclear spin polarization from one nucleus to another through space. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, providing crucial distance constraints for structural determination. |
Table 3: NMR parameters used for the structural elucidation of this compound isomers.
IV. This compound in Cellular Signaling
Ceramides, including this compound, are not only structural lipids but also important signaling molecules involved in various cellular processes, most notably apoptosis (programmed cell death).[15][16][17] External stimuli such as stress or cytokine signaling can lead to the generation of ceramide, which then acts as a second messenger to initiate a signaling cascade that ultimately leads to apoptosis.[15]
Signaling Pathway: Ceramide-Mediated Apoptosis
Caption: A simplified signaling pathway of ceramide-mediated apoptosis.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters [koreascience.kr]
- 6. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. aocs.org [aocs.org]
- 11. mdpi.com [mdpi.com]
- 12. Conformational characterization of ceramides by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. Ceramide – Lipid Interactions studied by MD Simulations and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Characterization of Ceramide NP-Loaded Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of Ceramide NP-loaded liposomes. This advanced drug delivery system leverages the biocompatibility of liposomes and the therapeutic and structural properties of this compound, a key component of the skin's natural barrier.
Introduction
Ceramides (B1148491), a class of sphingolipids, are integral structural components of cell membranes and play a crucial role as signaling molecules in various cellular processes, including inflammation, apoptosis, and cell cycle regulation.[1][2] this compound (N-stearoyl-phytosphingosine) is particularly important for maintaining the skin's barrier function.[3][4] However, the high hydrophobicity and poor aqueous solubility of ceramides present significant challenges for their formulation and delivery.[3][4][5][6][7]
Liposomes, artificial vesicles composed of a lipid bilayer, are excellent carriers for both hydrophobic and hydrophilic drugs. They can enhance the bioavailability, stability, and targeted delivery of encapsulated agents.[8][9] Loading this compound into liposomes creates a promising delivery vehicle for applications in dermatology, cosmetics, and targeted drug delivery to restore skin barrier function and modulate cellular pathways.[3][4][5]
Data Summary
The following tables summarize typical quantitative data obtained during the characterization of this compound-loaded liposomes, providing a benchmark for formulation development.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Parameter | Typical Value | Characterization Method |
| Particle Size (Diameter) | 80 - 130 nm[10] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3[3][11] | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -50 mV[5][10] | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (%) | > 90%[3][4][5][6] | High-Performance Liquid Chromatography (HPLC) |
Table 2: In Vitro Release Profile of this compound from Liposomes
| Time Point | Cumulative Release (%) | Release Model |
| 6 hours | > 50%[3] | Korsmeyer-Peppas[3][4][5][6] |
| 8 hours | ~ 89%[6] | Korsmeyer-Peppas[3][4][5][6] |
Table 3: Stability of this compound-Loaded Liposomes
| Storage Condition | Duration | Observation |
| 25 ± 2 °C, 60% ± 5% RH | 30 and 90 days | Minor increase in particle size and PDI[3] |
| 40 ± 2 °C, 75 ± 5% RH (Accelerated) | 30 and 90 days | Significant increase in particle size and PDI[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes the widely used thin-film hydration method for preparing this compound-loaded liposomes.[3][8][9][12]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy lecithin, Lipoid S100)[6][13]
-
Cholesterol[3]
-
Oleic Acid[3]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe or bath sonicator[3]
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Weigh and dissolve this compound, phosphatidylcholine, cholesterol, and oleic acid in the chloroform/methanol mixture in a round-bottom flask.[3][7]
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 45 °C.[3]
-
Evaporate the organic solvent under vacuum (e.g., 100 mbar) until a thin, uniform lipid film is formed on the inner surface of the flask.[3]
-
Continue to apply vacuum for at least 1 hour to ensure complete removal of residual solvent.
-
-
Hydration:
-
Size Reduction (Homogenization):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the liposome (B1194612) suspension using a probe or bath sonicator.[3][9] Maintain the sample in an ice bath to prevent lipid degradation.
-
Alternatively, for a more defined size distribution, extrude the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[12]
-
-
Storage:
-
Store the prepared liposome suspension at 4 °C in a sealed, amber glass vial.[13]
-
Protocol 2: Characterization of Liposomes
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are determined using Dynamic Light Scattering (DLS).[3]
Instrument:
-
Zetasizer (e.g., Malvern Zetasizer Nano ZS)[3]
Procedure:
-
Dilute the liposome suspension with PBS (e.g., a dilution factor of 1:100) to obtain an appropriate scattering intensity.[3]
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the Zetasizer.
-
Set the measurement parameters (e.g., temperature at 25 °C, dispersant viscosity, and refractive index).[3]
-
Perform the measurement in triplicate to ensure reproducibility.[3]
-
The instrument software will report the average particle size (Z-average), PDI, and zeta potential. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.[3][11]
2.2 Encapsulation Efficiency (EE%)
The EE% is determined by separating the unencapsulated this compound from the liposomes and quantifying the amount of encapsulated drug using High-Performance Liquid Chromatography (HPLC).[3][6]
Procedure:
-
Separation of Free Drug:
-
Quantification of Total and Free Drug:
-
Total Drug: Disrupt a known volume of the original liposome suspension by adding a solvent mixture like methanol:tetrahydrofuran (MeOH:THF) to dissolve the lipid membrane and release the encapsulated this compound.[3][6]
-
Free Drug: Use the supernatant collected in step 1.
-
Filter both samples through a 0.45 µm syringe filter.[3]
-
Analyze the samples by HPLC. A typical mobile phase is methanol:acetonitrile (3:2) with UV detection at 210 nm.[6]
-
Create a standard curve of this compound to determine the concentration in your samples.
-
-
Calculation of EE%:
-
EE (%) = [(Total amount of this compound - Amount of unencapsulated this compound) / Total amount of this compound] x 100
-
2.3 Morphological Characterization
The shape and surface morphology of the liposomes can be visualized using microscopy techniques.
-
Transmission Electron Microscopy (TEM) or Cryo-TEM: Provides high-resolution images of individual liposomes, confirming their lamellar structure.[14]
-
Scanning Electron Microscopy (SEM): Can be used to observe the overall morphology of the liposomes.[3][4][5][6][7]
Protocol 3: In Vitro Drug Release Study
This protocol uses a Franz diffusion cell system to mimic drug release from the liposomes through a synthetic membrane.[3][4][5][6]
Apparatus:
-
Franz diffusion cells
-
Cellulose acetate (B1210297) or other synthetic membrane
-
Receptor medium (e.g., PBS with a small percentage of ethanol (B145695) to maintain sink conditions)
-
Magnetic stirrer
-
Water bath or heating block
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Place a known amount of the this compound-loaded liposome formulation in the donor compartment.
-
Maintain the temperature at 32 °C or 37 °C to simulate skin or physiological temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the withdrawn samples for this compound concentration using HPLC as described in Protocol 2.2.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound-loaded liposomes.
Caption: Workflow for liposome preparation and characterization.
Caption: Diagram of a this compound-loaded liposome structure.
References
- 1. Role of Ceramides in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations | MDPI [mdpi.com]
Application Notes and Protocols for Assessing the Percutaneous Penetration and Bioavailability of Ceramide NP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies to evaluate the skin penetration and bioavailability of Ceramide NP, a key lipid molecule in maintaining the skin's barrier function. The following sections offer comprehensive protocols for in vitro, ex vivo, and in vivo assessments, along with data presentation and visualization to aid in the research and development of topical formulations containing this compound.
Introduction to this compound and Skin Penetration
This compound (N-stearoyl-phytosphingosine) is a crucial component of the stratum corneum, the outermost layer of the skin.[1] It plays a vital role in forming the lipid barrier that prevents excessive water loss and protects against external insults.[1] Due to its large molecular weight and lipophilic nature, the effective delivery of topically applied this compound into the skin is a significant challenge.[2] Therefore, robust analytical methods are essential to quantify its penetration and bioavailability, ensuring the efficacy of skincare and dermatological products.
In Vitro Assessment of Percutaneous Penetration
In vitro methods provide a controlled environment to screen and compare the percutaneous penetration of this compound from different formulations.
Franz Diffusion Cell System
The Franz diffusion cell is a widely used in vitro model for assessing the permeation of active ingredients through a membrane, which can be synthetic or of biological origin.[3][4][5]
-
Membrane Preparation:
-
Excised human or porcine skin is commonly used as a biological membrane.[3][6] The skin should be dermatomed to a thickness of approximately 500 µm.
-
Alternatively, synthetic membranes like cellulose (B213188) acetate (B1210297) can be employed for initial screening.[7]
-
The membrane is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
-
Receptor Fluid:
-
The receptor chamber is filled with a suitable receptor fluid. Given the lipophilicity of this compound, a solution that ensures sink conditions is necessary. A mixture of phosphate-buffered saline (PBS) with a solubilizing agent like 10% PEG 400 is often used.[7]
-
The receptor fluid should be degassed to prevent bubble formation and continuously stirred to ensure homogeneity.[3]
-
-
Temperature Control:
-
Application of Formulation:
-
A precise amount of the this compound-containing formulation is applied evenly to the surface of the membrane in the donor chamber.[7]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are collected for analysis.[7]
-
An equal volume of fresh, pre-warmed receptor fluid is added back to the receptor chamber to maintain a constant volume and sink conditions.
-
-
Quantification:
| Parameter | Description | Typical Units |
| Flux (Jss) | The rate of this compound permeation across the skin per unit area at a steady state. | µg/cm²/h |
| Permeability Coefficient (Kp) | A measure of the skin's permeability to this compound. | cm/h |
| Lag Time (tL) | The time required for the penetrant to establish a steady-state diffusion profile across the skin. | h |
| Cumulative Amount Permeated | The total amount of this compound that has permeated the skin at a given time point. | µg/cm² |
Note: Specific quantitative data for this compound flux and permeability coefficients can vary significantly depending on the formulation and experimental conditions. A study on ceramide-containing membranes showed a water permeability coefficient of approximately (0.85 ± 0.12) × 10^5 cm/s for NP-based membranes, which was lower than that of NS-based membranes.[15]
Ex Vivo Assessment of Skin Penetration and Distribution
Ex vivo studies using excised human or animal skin provide a more biologically relevant model than in vitro assays, allowing for the investigation of this compound distribution within the different skin layers.[2][16][17][18]
Tape Stripping
Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum.[19][20][21][22] This method allows for the quantification of a topically applied substance at different depths within this outermost skin layer.
-
Skin Preparation:
-
Excised human or porcine skin is mounted in Franz diffusion cells as described previously.
-
The this compound formulation is applied and incubated for a defined period.
-
-
Tape Stripping Procedure:
-
After the incubation period, any residual formulation is carefully removed from the skin surface.
-
An adhesive tape (e.g., D-Squame®, 3M Scotch® Magic™ Tape) is firmly pressed onto the treated skin area for a few seconds.[23]
-
The tape is then rapidly removed in a single, smooth motion.
-
This process is repeated sequentially (e.g., 15-20 times) to collect successive layers of the stratum corneum. The first one or two strips are often discarded as they may contain unabsorbed formulation.[23]
-
-
Ceramide Extraction:
-
Each tape strip is placed in a vial containing a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol) to extract the ceramides (B1148491).
-
The vials are sonicated or vortexed to ensure complete extraction.
-
-
Quantification:
| Tape Strip Number | Depth in Stratum Corneum (Approx. µm) | This compound Concentration (ng/mg protein) |
| 1-2 | 0-2 | (Concentration) |
| 3-4 | 2-4 | (Concentration) |
| 5-6 | 4-6 | (Concentration) |
| ... | ... | ... |
| 19-20 | 18-20 | (Concentration) |
Note: The depth is an approximation and can vary. Data should be presented as the mean ± standard deviation from multiple replicates. Studies have shown that free ceramide concentrations can change with the depth of the stratum corneum, with higher concentrations in the deeper layers.[20]
Spectroscopic and Diffraction Techniques
FTIR spectroscopy can be used to investigate the conformational order and phase behavior of lipids within the stratum corneum.[24][25][26][27][28] By analyzing the vibrational modes of the lipid acyl chains, it is possible to assess how a this compound formulation affects the organization of the skin's lipid barrier.[18][24]
SAXD provides detailed information about the lamellar organization of lipids in the stratum corneum.[29][30][31][32] This technique can be used to determine if the application of this compound influences the characteristic long and short periodicity phases of the lipid lamellae, which are crucial for barrier function.[29][31][32]
In Vivo Assessment of Bioavailability and Efficacy
In vivo methods are the gold standard for assessing the bioavailability and biological effects of this compound in a real-world setting.
Confocal Raman Spectroscopy (CRM)
CRM is a non-invasive in vivo technique that allows for the real-time, depth-resolved measurement of the molecular composition of the skin.[4][33][34] It is a powerful tool for tracking the penetration of this compound and evaluating its moisturizing effects.[4][33][35][36]
-
Volunteer Recruitment and Acclimatization:
-
Healthy volunteers with specific skin conditions (e.g., dry skin) may be recruited.
-
Subjects should acclimatize in a temperature and humidity-controlled room before measurements.
-
-
Baseline Measurement:
-
A baseline Raman spectrum of the untreated skin (e.g., on the forearm) is recorded at various depths into the stratum corneum and epidermis.
-
-
Formulation Application:
-
A defined amount of the this compound formulation is applied to the test area.
-
-
Post-Application Measurements:
-
Raman spectra are acquired from the same skin area at different time points after application (e.g., 30 minutes, 1, 2, 4, and 8 hours).[36]
-
Depth profiles are generated by taking measurements at incremental depths (e.g., every 2 µm) into the skin.
-
-
Data Analysis:
-
The penetration of this compound is determined by identifying its characteristic Raman peaks in the spectra at different depths.
-
The moisturizing effect can be assessed by analyzing the water content in the stratum corneum, which is determined from the ratio of the OH stretching band of water to the CH stretching band of proteins.
-
Table 3: this compound Penetration Depth over Time Measured by CRM
| Time After Application (hours) | Maximum Penetration Depth (µm) |
| 0.5 | (Depth) |
| 1 | (Depth) |
| 2 | (Depth) |
| 4 | (Depth) |
| 8 | (Depth) |
Note: A study on this compound nanoemulsions showed penetration into the stratum corneum and epidermis, with the amount of penetration decreasing with depth and increasing with duration.[33]
Table 4: Effect of this compound on Stratum Corneum Water Content
| Treatment | Baseline Water Content (Arbitrary Units) | Water Content After 4 Hours (Arbitrary Units) | % Increase in Hydration |
| Vehicle Control | (Value) | (Value) | (Value) |
| This compound Formulation | (Value) | (Value) | (Value) |
Note: this compound has been shown to promote hydration of the stratum corneum.[33] The Ceramide [NP]/[NS] ratio in the stratum corneum is also a potential marker for skin properties.[37][38][39]
Conclusion
The assessment of this compound percutaneous penetration and bioavailability requires a multi-faceted approach. In vitro methods like the Franz diffusion cell are invaluable for initial formulation screening. Ex vivo techniques, including tape stripping and advanced spectroscopic methods, provide detailed insights into the distribution and interaction of this compound within the stratum corneum. Ultimately, in vivo methods such as Confocal Raman Spectroscopy offer the most relevant data on the performance of a formulation on human skin. By employing these detailed protocols and structuring the resulting data as outlined, researchers can effectively evaluate and optimize the delivery of this compound for enhanced skin barrier repair and moisturization.
References
- 1. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Synthetic ceramide analogues as skin permeation enhancers: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accesson.kr [accesson.kr]
- 13. researchgate.net [researchgate.net]
- 14. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 15. Presence of Different Ceramide Species Modulates Barrier Function and Structure of Stratum Corneum Lipid Membranes: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An ex vivo human skin model for studying skin barrier repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cancer-rnr.eu [cancer-rnr.eu]
- 20. Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. inderocro.com [inderocro.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Fourier transform infrared spectroscopy studies of lipid domain formation in normal and ceramide deficient stratum corneum lipid models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Fourier transform infrared absorption (FTIR) on dry stratum corneum, corneocyte-lipid interfaces: experimental and vibrational spectroscopy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. New Insights into the Stratum Corneum Lipid Organization by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Microbeam X-ray diffraction study of lipid structure in stratum corneum of human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. repositorium.uminho.pt [repositorium.uminho.pt]
- 35. researchgate.net [researchgate.net]
- 36. The effect of ceramides on skin absorption by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 37. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilization of Ceramide NP in the Development of Artificial Skin Barrier Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide NP (N-stearoyl-phytosphingosine) is a vital lipid component of the stratum corneum (SC), the outermost layer of the epidermis. It plays a crucial role in establishing and maintaining the skin's barrier function, primarily by contributing to the formation of the intercellular lipid matrix. This matrix, a highly organized structure of ceramides, cholesterol, and free fatty acids, prevents transepidermal water loss (TEWL) and protects against the ingress of external irritants and allergens.[1][2] Due to its skin-identical nature and proven efficacy in barrier repair and hydration, this compound is a key ingredient in dermatological and cosmetic formulations.[2] Artificial skin barrier models, particularly three-dimensional (3D) reconstructed human epidermis (RHE) models, are indispensable tools for studying skin biology, disease pathogenesis, and for the efficacy and safety testing of topical formulations. The incorporation of this compound into these models is essential for creating a more physiologically relevant skin barrier.
These application notes provide detailed protocols for the development and evaluation of artificial skin barrier models utilizing this compound, summarize key quantitative data, and illustrate the underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data from studies on artificial skin barrier models and the effects of this compound.
Table 1: Transepidermal Water Loss (TEWL) in Skin Models
| Model Type | Condition | TEWL (g/m²h) | Reference |
| Reconstructed Human Epidermis | Control | 10 - 15 | [3] |
| Reconstructed Human Epidermis | Barrier-compromised (e.g., SDS treatment) | > 20 | [4] |
| Reconstructed Human Epidermis | Barrier-compromised + this compound formulation | Reduced by 13.42% after 28 days | |
| Ex vivo porcine skin | Control | ~5 | [5] |
| Ex vivo porcine skin | Wounded | > 60 | [5] |
Table 2: Ceramide Profile in Healthy vs. Compromised Stratum Corneum
| Ceramide Subclass | Healthy SC (% of total ceramides) | Atopic Dermatitis SC (% of total ceramides) | Reference |
| This compound | High | Significantly Reduced | [6] |
| Ceramide NS | Lower than NP | Ratio of NS to NP is shifted toward NS | [3] |
| Ceramide EOS | Present | Reduced | [7] |
Table 3: Optimal Lipid Ratios for Barrier Repair Formulations
| Lipid Component | Molar Ratio | Efficacy | Reference |
| Ceramides : Cholesterol : Free Fatty Acids | 3 : 1 : 1 | Most effective for barrier recovery | [8] |
| Ceramides : Cholesterol : Free Fatty Acids | 1 : 1 : 1 | Also effective in improving barrier function | [6] |
Experimental Protocols
Protocol 1: Construction of a 3D Reconstructed Human Epidermis (RHE) Model with a Defined Lipid Mixture
This protocol describes the generation of a 3D RHE model on a polycarbonate insert, incorporating a defined lipid mixture containing this compound to mimic the native skin barrier.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte growth medium (e.g., KGM-Gold™)
-
Polycarbonate cell culture inserts (0.4 µm pore size)
-
Deep-well plates
-
Lipid mixture: this compound, Cholesterol, Palmitic Acid, Stearic Acid (prepared in a suitable solvent like chloroform/methanol 2:1 v/v) at a molar ratio of 3:1:1:1.
-
Differentiation medium (high calcium, e.g., 1.5 mM CaCl₂)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
Procedure:
-
Cell Culture: Culture NHEKs in T75 flasks with keratinocyte growth medium. Subculture when cells reach 70-80% confluency.
-
Seeding on Inserts:
-
Pre-incubate polycarbonate inserts in keratinocyte growth medium overnight in a 24-well plate.
-
Trypsinize and count NHEKs.
-
Seed 2.5 x 10⁵ NHEKs onto each insert in a 24-well plate containing 1 mL of growth medium per well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Submerged Culture: After 24 hours, replace the medium with fresh growth medium and continue to culture for another 2-3 days until confluence is reached.
-
Air-Liquid Interface (ALI) Culture and Lipid Application:
-
Transfer the inserts to a deep-well plate containing differentiation medium. The medium should only reach the bottom of the insert, exposing the cells to air.
-
Prepare the defined lipid mixture. A typical concentration to aim for on the tissue surface is 2-5 mg/cm².
-
Carefully apply the lipid mixture onto the surface of the cultured epidermis.
-
Change the differentiation medium every 2-3 days.
-
-
Maturation: Culture the RHE at the ALI for 10-14 days to allow for full stratification and differentiation, and the formation of a stratum corneum.[9]
-
Model Evaluation: The RHE model is now ready for barrier function testing, permeability assays, or histological analysis.
Protocol 2: Evaluation of Skin Barrier Function - Transepidermal Water Loss (TEWL) Measurement
TEWL is a key indicator of skin barrier integrity. A higher TEWL value signifies a compromised barrier.[10]
Materials:
-
TEWL measurement device (e.g., Tewameter®)
-
Controlled environment chamber (optional, but recommended for reproducibility)
-
Constructed RHE models in culture inserts
Procedure:
-
Acclimatization: Place the RHE models in a controlled environment (e.g., 20-22°C, 40-60% humidity) for at least 30 minutes before measurement.
-
Measurement:
-
Gently remove the lid of the culture plate.
-
Place the TEWL probe on the surface of the stratum corneum of the RHE model.
-
Ensure the probe is held steady and perpendicular to the surface.
-
Record the TEWL reading once the value stabilizes (usually after 30-60 seconds).
-
-
Data Analysis: Take at least three measurements per RHE model and calculate the average. Compare the TEWL values of models with and without the defined this compound lipid mixture to assess the impact on barrier function.
Protocol 3: Permeability Assay Using a Fluorescent Marker
This protocol assesses the barrier's ability to prevent the penetration of external substances.
Materials:
-
Constructed RHE models in culture inserts
-
Fluorescent marker (e.g., Lucifer Yellow or Sodium Fluorescein)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Multi-well plate reader with fluorescence capabilities
Procedure:
-
Preparation:
-
Wash the RHE models gently with PBS.
-
Transfer the inserts to a new plate containing a known volume of assay buffer in the basolateral compartment (bottom well).
-
-
Application of Fluorescent Marker:
-
Add a solution of the fluorescent marker at a known concentration to the apical side (top of the RHE).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2, 4, 6 hours).
-
Sample Collection: At each time point, collect an aliquot of the medium from the basolateral compartment.
-
Fluorescence Measurement: Measure the fluorescence intensity of the collected samples using a plate reader at the appropriate excitation and emission wavelengths for the chosen marker.
-
Data Analysis: Calculate the amount of fluorescent marker that has permeated through the RHE model at each time point. A lower permeation rate indicates a more robust barrier function.
Signaling Pathways and Visualizations
This compound plays a significant role in keratinocyte differentiation, a critical process for the formation of a competent skin barrier. One of the key signaling pathways involved is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
This compound-Mediated Keratinocyte Differentiation Pathway
Ceramides can activate the p38 MAPK pathway, leading to the phosphorylation of downstream transcription factors.[11] This activation can be initiated through Apoptosis Signal-regulating Kinase 1 (ASK1).[1] The activated p38 MAPK then phosphorylates transcription factors such as c-Fos, which in turn upregulate the expression of key differentiation markers like involucrin (B1238512) and loricrin.[12] These proteins are essential for the formation of the cornified envelope, a critical component of the stratum corneum.
Caption: this compound signaling pathway in keratinocyte differentiation.
Experimental Workflow for RHE Model Development and Evaluation
The following diagram illustrates the overall workflow for creating and testing an artificial skin barrier model incorporating this compound.
Caption: Workflow for RHE model development and evaluation.
Conclusion
The use of this compound in the development of artificial skin barrier models is critical for creating physiologically relevant in vitro systems. By incorporating a defined lipid mixture rich in this compound, researchers can produce RHE models with improved barrier function, as evidenced by lower TEWL and reduced permeability. These models serve as powerful platforms for investigating the mechanisms of skin barrier homeostasis, screening the efficacy of topical formulations, and advancing the development of novel therapies for skin disorders characterized by a compromised barrier. The provided protocols and data offer a comprehensive guide for scientists and professionals in the field to effectively utilize this compound in their research and development endeavors.
References
- 1. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 3. Efficacy of Pseudo‐Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. karger.com [karger.com]
- 9. Cultivating a Three-dimensional Reconstructed Human Epidermis at a Large Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scientists devise new way to measure skin barrier function | EurekAlert! [eurekalert.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Ceramide NP as a Potential Biomarker for Skin Barrier Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the skin barrier, primarily governed by the stratum corneum, is crucial for protecting the body from external stressors and preventing excessive water loss. Ceramides (B1148491), a major lipid component of the stratum corneum, are essential for maintaining this barrier. Among the various classes of ceramides, Ceramide NP (composed of a non-hydroxy fatty acid and a phytosphingosine (B30862) base) is one of the most abundant and plays a pivotal role in skin health.[1]
Growing evidence from clinical research suggests that alterations in the levels of this compound, and particularly its ratio to other ceramides like Ceramide NS, are strongly correlated with skin barrier dysfunction. This is observed in various dermatological conditions, including atopic dermatitis, psoriasis, and sensitive skin.[2][3][4] Consequently, this compound is emerging as a promising biomarker for assessing skin barrier integrity, diagnosing skin disorders, and evaluating the efficacy of therapeutic interventions in clinical research and drug development.
These application notes provide a comprehensive overview of the role of this compound as a biomarker, including detailed protocols for its quantification, a summary of clinical findings, and insights into its regulatory pathways.
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical studies investigating the association between this compound levels and skin barrier dysfunction.
Table 1: this compound Levels in Healthy vs. Barrier-Compromised Skin
| Skin Condition | This compound Levels (Relative Abundance %) | This compound Levels (pmol/mg protein) | Reference |
| Healthy Control | ~23-26% | 200-300 | [4] |
| Atopic Dermatitis (Lesional) | Decreased by ~26% | Lower than healthy controls | [4] |
| Psoriasis (Lesional) | Decreased by ~52% | Lower than healthy controls | [3][4] |
| Ichthyosis | Decreased by ~35% | Lower than healthy controls | [4] |
Table 2: The Ceramide [NP]/[NS] Ratio as a Biomarker
| Skin Condition | Ceramide [NP]/[NS] Ratio | Correlation with Barrier Function | Reference |
| Healthy Control | Higher Ratio | Positively correlated with skin hydration and barrier integrity. | [2][5] |
| Atopic Dermatitis (Non-lesional) | Significantly Lower | Negatively correlated with Transepidermal Water Loss (TEWL). | [2] |
| Psoriasis (Lesional) | Significantly Lower | Negatively correlated with TEWL. | [3][6] |
| Sensitive Skin | Significantly Lower | Negatively correlated with skin hypersensitivity. | [2] |
Experimental Protocols
Protocol 1: Stratum Corneum Sample Collection via Tape Stripping
This protocol outlines a non-invasive method for collecting stratum corneum samples for lipid analysis.
Materials:
-
D-Squame® adhesive discs (or similar)
-
Forceps
-
Microcentrifuge tubes
-
Argon gas (optional, for long-term storage)
Procedure:
-
Site Selection: Identify the skin area for sampling (e.g., forearm, cheek). Ensure the area is clean and free of any topical products.
-
Tape Strip Application: Using forceps, apply an adhesive disc to the selected skin site.
-
Pressure Application: Apply firm, consistent pressure to the disc for a few seconds to ensure adherence to the stratum corneum.
-
Tape Strip Removal: Gently peel off the adhesive disc in a single, smooth motion. The disc will appear slightly opaque due to the adhered corneocytes.
-
Sample Storage: Immediately place the tape strip into a labeled microcentrifuge tube. For long-term storage, flush the tube with argon gas to prevent lipid oxidation and store at -80°C.[7]
Protocol 2: this compound Quantification using LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of this compound from tape-stripped samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Lipid Extraction:
-
Solvent Preparation: Prepare an extraction solvent mixture, a common choice being a chloroform:methanol solution (e.g., 2:1 v/v).[8]
-
Extraction: Add the extraction solvent to the microcentrifuge tube containing the tape strip. Vortex vigorously to ensure complete immersion and extraction of lipids.
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the tube to induce phase separation. Centrifuge to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform/water mixture).[9]
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a suitable column for lipid separation, such as a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution using a binary solvent system. For example, Solvent A could be methanol:water:formic acid and Solvent B could be methanol:chloroform:water:formic acid.[9]
-
Gradient: Program a gradient to effectively separate the different ceramide species.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification of this compound. Select specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
3. Data Analysis:
-
Quantification: Quantify the amount of this compound by comparing the peak area of the analyte to that of a known concentration of an internal standard.
-
Normalization: Normalize the this compound concentration to the amount of stratum corneum collected, which can be estimated by protein quantification of the tape strip.[2]
Signaling Pathways and Logical Relationships
This compound in Keratinocyte Differentiation and Barrier Formation
Ceramides, including this compound, are not only structural components but also act as signaling molecules that regulate keratinocyte differentiation, a critical process for the formation of a healthy stratum corneum.[10][11][12] Ceramide signaling can influence the expression of genes involved in the cornified envelope formation and the production of other barrier components.[13]
Caption: this compound signaling pathway in keratinocyte differentiation.
Experimental Workflow for this compound Biomarker Analysis
The following diagram illustrates the logical workflow from sample collection to data interpretation in a clinical research setting.
Caption: Workflow for this compound biomarker analysis.
Conclusion
This compound holds significant promise as a clinical research biomarker for skin barrier dysfunction. Its quantification, alongside the Ceramide [NP]/[NS] ratio, provides a valuable tool for understanding the pathophysiology of skin diseases, stratifying patient populations, and assessing the efficacy of novel therapeutics aimed at restoring skin barrier function. The standardized protocols and workflows presented here offer a foundation for researchers to incorporate this compound analysis into their clinical studies, ultimately contributing to the development of more effective treatments for a range of dermatological conditions.
References
- 1. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 2. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Correlations between Skin Condition Parameters and Ceramide Profiles in the Stratum Corneum of Healthy Individuals [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility challenges of Ceramide NP in aqueous research buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the solubility challenges of Ceramide NP in aqueous research buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A: this compound's poor aqueous solubility stems from its amphipathic but predominantly hydrophobic structure. It consists of a long, hydrophobic fatty acid chain (N-stearoyl) and a phytosphingosine (B30862) base, which has hydrophilic hydroxyl groups[1][2]. This structure leads to a high melting point (around 98-205°C) and causes it to be insoluble in water, appearing as a white to off-white waxy solid at room temperature[1][3][4][5]. While it has some hydrophilic characteristics, the long hydrocarbon chains favor strong hydrophobic interactions, making it challenging to disperse in aqueous solutions without assistance[1][6][7][8].
Q2: What is the general approach to solubilizing this compound for experiments?
A: Due to its lipophilic nature, this compound must be incorporated into a carrier system or dissolved in an appropriate solvent before being introduced to an aqueous environment like a research buffer or cell culture medium[3][9]. Common strategies include:
-
Organic Solvents: Using solvents like ethanol (B145695), often in combination with other agents, to create a stock solution that can be diluted into the aqueous phase[1][10][11].
-
Detergents and Surfactants: Employing non-ionic surfactants to form micelles that encapsulate the ceramide molecule[12][13].
-
Liposomal Formulations: Creating lipid-based vesicles (liposomes) that carry this compound within their structure[6][7][8][14][15][]. This is a common and effective method for enhancing bioavailability and stability[15][][17].
Below is a decision-making workflow to help select an appropriate solubilization strategy.
Caption: Decision tree for selecting a this compound solubilization method.
Method 1: Solubilization Using Organic Solvents
This method is common for preparing stock solutions for cell culture experiments where the final solvent concentration can be kept very low (e.g., ≤ 0.1%) to avoid toxicity[11].
Troubleshooting & FAQs
Q: I dissolved this compound in ethanol, but it precipitated when I added it to my aqueous buffer. What happened?
A: This is a common issue. While this compound is soluble in hot ethanol, its solubility dramatically decreases when introduced to an aqueous environment[1][11]. The ceramide molecules likely crashed out of solution upon dilution. Using a co-solvent system, such as ethanol:dodecane (B42187) (98:2, v/v), can help create a more stable dispersion in aqueous media[10].
Q: What is the maximum concentration of ethanol my cell culture can tolerate?
A: As a general rule, the final concentration of ethanol in the cell culture medium should not exceed 0.1% to avoid cytotoxic effects. You should always prepare your stock solution at a concentration that allows for this dilution factor (e.g., 1000x)[11]. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments[11].
Q: Can I use DMSO instead of ethanol?
A: While DMSO is a powerful solvent, some protocols suggest that an ethanol and dodecane mixture is effective for dispersing natural ceramides (B1148491) into aqueous solutions for cell culture[10]. If using DMSO, it is critical to keep the final concentration very low (typically <0.5%) and run parallel vehicle controls, as DMSO can have biological effects on its own.
Quantitative Data: Solvent Systems
The following table summarizes solubility data for this compound in various media, which can guide the selection of a suitable solvent system for in vitro release studies.
| Receptor Medium | Additive | Type |
| R1 | PBS (Phosphate-Buffered Saline) | Aqueous Buffer |
| R2 | 10% Propylene Glycol | Co-solvent |
| R3 | 10% PEG 400 | Co-solvent |
| R4 | 2% Tween 80 | Non-ionic Surfactant |
| R5 | 1% Bovine Serum Albumin (BSA) | Protein Carrier |
| R6 | 25% Ethyl Alcohol | Organic Solvent |
| Data derived from solubility studies to provide sink conditions for in vitro release tests.[14] |
Experimental Protocol: Preparing this compound Stock for Cell Culture
This protocol is adapted from established methods for delivering lipids to cells[10].
-
Prepare Solvent Mixture: Prepare a solvent mixture of ethanol and dodecane at a 98:2 (v/v) ratio.
-
Dissolve this compound: Weigh the desired amount of this compound powder and dissolve it in the ethanol:dodecane solvent. Gentle warming (e.g., 37°C) may be required to fully dissolve the ceramide[11]. Vortex briefly.
-
Prepare Stock Solution: This solution is your concentrated stock. For example, to achieve a final concentration of 100 µM in your experiment with a 1:1000 dilution, you would prepare a 100 mM stock solution[11].
-
Dilution into Medium: Pre-warm your cell culture medium to 37°C.
-
Addition to Medium: Vigorously vortex or agitate the warm medium while slowly adding the required volume of the this compound stock solution. This rapid agitation is crucial for forming a fine dispersion and preventing immediate precipitation.
-
Final Application: Immediately add the ceramide-containing medium to your cells.
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of the ethanol:dodecane solvent to the cell culture medium and treat a parallel set of cells.
Method 2: Liposomal Formulation for Enhanced Delivery
Encapsulating this compound in liposomes is a highly effective method for creating a stable, biocompatible delivery system that can be used in a wide range of applications, from cell culture to topical formulations[6][7][8][15][]. The thin-film hydration method is a standard technique for this purpose[7][14].
Troubleshooting & FAQs
Q: My liposome (B1194612) solution is cloudy and has large aggregates. What went wrong?
A: This often indicates incomplete hydration of the lipid film or inefficient size reduction. Ensure the lipid film is very thin and evenly distributed before adding the aqueous buffer. The hydration step should be performed above the phase transition temperature of the lipids. Sonication or extrusion is necessary to break down large multilamellar vesicles into smaller, more uniform liposomes[14].
Q: How do I determine the concentration of this compound in my liposomes?
A: The encapsulation efficiency can be determined by separating the liposomes from the unencapsulated this compound. This is typically done by centrifugation. The amount of this compound in the supernatant (unencapsulated) and in the liposome pellet can then be quantified using a technique like High-Performance Liquid Chromatography (HPLC) after disrupting the liposomal membrane with a suitable solvent like a Methanol:THF mixture[14]. The encapsulation efficiency of optimized this compound-loaded liposomes can be very high, for instance, 93.84 ± 0.87%[6][7][8][14][17].
Quantitative Data: Liposome Formulation Parameters
| Parameter | Description | Typical Values |
| Encapsulation Efficiency | The percentage of the initial drug that is successfully entrapped in the liposomes. | > 90%[6][7][8][14][17] |
| Particle Size | The mean diameter of the liposomes, which affects stability and penetration. | Optimized to be small for better accumulation[14] |
| Polydispersity Index (PDI) | A measure of the size distribution of the liposome population. | A lower PDI value indicates a more uniform population[14] |
| Zeta Potential | The surface charge of the liposomes, which influences their stability in suspension. | Measured to assess physical stability[14] |
Experimental Protocol: this compound Liposome Preparation via Thin-Film Hydration
This protocol is based on the thin-film hydration method described for preparing this compound-loaded liposomes[14].
Caption: Workflow for preparing this compound-loaded liposomes.
-
Lipid Dissolution: Weigh and dissolve this compound, phospholipids (B1166683) (e.g., phosphatidylcholine), cholesterol, and oleic acid in a chloroform/methanol (1:1, v/v) mixture in a round-bottom flask[14]. The ratio of these components is crucial and should be optimized for the specific application[14].
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum (e.g., 100 mbar) at a temperature of 45°C until a thin, uniform lipid film is formed on the inner wall of the flask[14].
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. Gently rotate the flask to allow the film to swell and form multilamellar vesicles[14].
-
Size Reduction (Sonication): To produce smaller, more uniform liposomes, sonicate the suspension using a probe or bath sonicator at a specified frequency (e.g., 20 kHz)[14].
-
Characterization: The resulting liposome suspension should be characterized for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability[14].
Method 3: Using Detergents and Surfactants
Non-ionic detergents can solubilize this compound by forming micelles that encapsulate the hydrophobic molecule, a principle widely used for extracting membrane proteins[13].
Troubleshooting & FAQs
Q: Which type of detergent should I use?
A: Mild, non-ionic detergents like Tween 80 or those with a Hydrophile-Lipophile Balance (HLB) number between 9 and 20 are often effective[12][14]. The choice depends on the downstream application. For protein studies, it's crucial to select a detergent that does not denature the protein of interest[13].
Q: What is the Critical Micelle Concentration (CMC) and why is it important?
A: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles begin to form[18]. To effectively solubilize this compound, the detergent concentration in your buffer must be above its CMC[13][18].
Experimental Protocol: General Steps for Detergent Solubilization
-
Select Detergent: Choose a suitable non-ionic detergent (e.g., Tween 80).
-
Prepare Stock: Prepare a concentrated stock solution of the detergent in your aqueous research buffer.
-
Dissolve Ceramide: Dissolve this compound powder directly into the detergent-containing buffer. The concentration of the detergent should be well above its CMC.
-
Incubation: Gentle heating (e.g., 40-50°C) and agitation (stirring or vortexing) may be necessary to facilitate the solubilization process[19][20][21].
-
Clarification: Centrifuge the solution at high speed to pellet any insoluble material. The supernatant contains the solubilized this compound.
-
Control: Remember that detergents can affect cellular processes and protein function. Always run a control experiment with the buffer containing the detergent alone.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 3. How to Choose Ceramide Raw NP: A Complete Buyer's Guide [plantin.alibaba.com]
- 4. This compound [alexmo-cosmetics.de]
- 5. specialchem.com [specialchem.com]
- 6. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. formulatorhub.com [formulatorhub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. JP2002338459A - Method for solubilizing ceramide and ceramide- formulated skin care preparation obtained by using the method - Google Patents [patents.google.com]
- 13. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 14. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reliable this compound Liposome Manufacturer | Synbiochems – Top5 Producer [synbiochems.com]
- 17. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier [ouci.dntb.gov.ua]
- 18. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 19. greencosmetic.science [greencosmetic.science]
- 20. sophixnatural.com [sophixnatural.com]
- 21. youtube.com [youtube.com]
Optimization of Ceramide NP extraction from complex biological lipid matrices
Welcome to the technical support center for the optimization of Ceramide NP extraction from complex biological lipid matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction efficiency, purity, and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from biological matrices challenging?
This compound, also known as Ceramide 3, is a lipid molecule composed of a phytosphingosine (B30862) base and a non-hydroxylated fatty acid (stearic acid or palmitic acid).[1][2] It is a crucial component of the skin's stratum corneum, where it plays a vital role in maintaining the skin's barrier function and retaining moisture.[3][4] The primary challenge in extracting this compound from biological matrices (like skin, plant tissues, or cell cultures) lies in its complex environment. It is embedded within a dense lipid matrix alongside other ceramides (B1148491), cholesterol, and free fatty acids.[4] This complexity, combined with the typically low native concentration of this compound, makes its selective and efficient isolation difficult.[2]
Q2: What are the principal methods for extracting this compound?
This compound extraction methods range from traditional solvent-based techniques to modern "green" technologies.[5][6]
-
Traditional Methods: These include maceration, reflux, and Soxhlet extraction using organic solvents like chloroform (B151607)/methanol (B129727) mixtures (e.g., Folch or Bligh & Dyer methods).[5][6][7][8]
-
Green Technologies: These are increasingly preferred for their efficiency and reduced environmental impact. They include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) using supercritical carbon dioxide (SC-CO2).[5][6]
Q3: How can I identify and quantify the extracted this compound?
Several analytical techniques are used to confirm the identity, purity, and quantity of this compound in your extract.[1][9]
-
High-Performance Liquid Chromatography (HPLC): Essential for separating this compound from other lipids and quantifying its concentration.[1][9][10]
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight and structure, confirming the identity of this compound with high accuracy.[1][9][11] LC-MS is considered the most accurate quantitative method.[5][6]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary purity assessment and for monitoring the progress of the extraction.[1][9]
-
Infrared Spectroscopy (IR): Used to identify the characteristic functional groups within the this compound molecule, serving as a distinct spectral fingerprint for verification.[1][9]
Q4: What is the difference between plant-derived, synthetic, and fermentation-derived this compound?
The source of this compound can impact its purity, cost, and potential for allergens.
-
Plant-Derived: Extracted from sources like wheat germ or sweet potatoes. It appeals to the "natural" market but can have lower concentrations and potential for allergens (e.g., gluten).[2]
-
Synthetic: Offers high purity (≥98%) and batch-to-batch consistency, making it suitable for pharmaceutical applications.[2]
-
Fermentation-Derived (Biotech): A sustainable and highly pure alternative that is free from agricultural contaminants, though it may be more expensive and less widely available.[2]
Troubleshooting Guide
Low this compound Yield
Q: I am experiencing a very low yield of this compound from my extraction. What are the potential causes and how can I improve it?
A: Low yield is a common issue. Consider the following factors:
-
Inefficient Cell Lysis: The complex structure of the biological matrix may prevent the solvent from reaching the ceramides.
-
Solution: Ensure your sample preparation includes thorough homogenization, grinding (especially for plant materials), or sonication to disrupt cell walls and membranes effectively.[12]
-
-
Incorrect Solvent System: The polarity and composition of your extraction solvent are critical.
-
Solution: For traditional methods, a chloroform/methanol mixture is standard.[5][6] For Supercritical Fluid Extraction (SFE), the addition of a polar co-solvent (modifier) like methanol or ethanol (B145695) is crucial for extracting ceramides.[13]
-
-
Suboptimal Extraction Parameters: Time, temperature, and pressure play a significant role.
-
Solution: Optimize these parameters based on your chosen method. For instance, in Ultrasound-Assisted Extraction of ceramides from sea red rice bran, a temperature of ~50°C and a time of ~45 minutes were found to be optimal.[14] For SFE, temperatures between 60-100°C and pressures of 10-30 MPa are often used.[15]
-
-
Degradation of this compound: Lipids can be sensitive to harsh conditions.
Poor Purity / Contaminated Extract
Q: My final extract contains significant impurities. How can I improve the purity of my this compound?
A: Purity is essential for accurate quantification and downstream applications.
-
Co-extraction of Other Lipids: The solvents used for this compound will invariably extract other lipids like cholesterol, fatty acids, and other ceramide classes.
-
Contaminants from Starting Material: The initial biological matrix can introduce non-lipid contaminants.
-
Solution: Ensure the starting material is as clean as possible. For techniques like tape stripping of skin, use of specific tapes like poly(phenylene sulfide) can minimize contamination from adhesives.[18]
-
-
Solvent Residues: Improper solvent evaporation can leave residues.
Issues with Quantification
Q: I am having trouble getting consistent and accurate quantification results with LC-MS.
A: Accurate quantification requires careful optimization of the analytical method.
-
Matrix Effects: Co-eluting substances from the complex biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate readings.[11]
-
Poor Chromatographic Separation: Different ceramide species have similar structures, which can make them difficult to separate.
-
Solution: Optimize the HPLC/UPLC method. This includes selecting the right column (e.g., C18), mobile phase composition (e.g., acetonitrile/methanol or isopropanol (B130326) gradients), and column temperature.[7][10][12]
-
-
Incorrect Ionization Method: The choice of ionization source can impact sensitivity.
Data and Parameters
Table 1: Comparison of Common Ceramide Extraction Methods
| Method | Principle | Advantages | Disadvantages | Typical Solvents/Conditions |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent.[5] | Well-established, thorough extraction. | Time-consuming, large solvent volume, potential for thermal degradation.[5] | Chloroform/Methanol, Hexane/Isopropanol |
| Bligh & Dyer / Folch | Liquid-liquid extraction using a chloroform/methanol/water system to partition lipids.[7][8] | Efficient for a wide range of lipids, well-validated. | Uses chlorinated solvents, can be labor-intensive.[7] | Chloroform, Methanol, Water |
| Ultrasound-Assisted (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[5][14] | Faster, higher efficiency, lower solvent consumption than traditional methods.[5] | Can generate heat, potentially degrading thermolabile compounds. | Ethanol, Methanol |
| Supercritical Fluid (SFE) | Uses a fluid above its critical temperature and pressure (e.g., CO2) as the solvent.[13][21] | "Green" technology, non-toxic, solvent-free final product, tunable selectivity.[21] | High initial equipment cost, requires optimization of pressure/temperature.[14] | Supercritical CO2 with polar modifiers (e.g., 10-20% Methanol/Ethanol)[13][15] |
Table 2: Optimized Parameters for Supercritical Fluid Extraction (SFE) of Ceramides
| Parameter | Range/Value | Rationale |
| Temperature | 60 - 100 °C[15] | Affects solvent density and vapor pressure of solutes. A temperature around 60°C is often a good starting point.[13] |
| Pressure | 10 - 30 MPa[15] | Higher pressure increases the density and solvating power of the supercritical fluid. |
| Co-solvent (Modifier) | 10 - 20% Methanol or Ethanol[15] | Increases the polarity of the supercritical CO2, which is necessary to efficiently extract amphiphilic molecules like ceramides.[13] |
| Extraction Time | 1 - 3 hours[15] | Depends on the matrix and other parameters; needs to be optimized for complete extraction without degradation. |
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction from Tissue
This protocol is a standard method for total lipid extraction.
-
Homogenization: Weigh the tissue sample (e.g., 100 mg) and homogenize it in a suitable volume of ice-cold methanol.
-
Solvent Addition: Add chloroform to the homogenate to achieve a final chloroform:methanol ratio of 2:1 (v/v). For example, add 2 ml of chloroform to every 1 ml of methanol used.
-
Extraction: Vortex the mixture vigorously for 5 minutes and allow it to stand at room temperature for at least 1 hour to ensure complete extraction.[22]
-
Phase Separation: Add 0.2 volumes of water (or 0.9% NaCl solution) to the mixture to induce phase separation. Vortex again for 1 minute and centrifuge at a low speed (e.g., 2000 rpm for 10 min) to separate the layers.[7]
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a rotary evaporator.
-
Reconstitution: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 4:1) for storage or further analysis.[19]
Protocol 2: LC-MS/MS Analysis for this compound Quantification
This protocol provides a general workflow for quantifying this compound.
-
Sample Preparation:
-
Chromatographic Separation (UPLC/HPLC):
-
Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[7]
-
Mobile Phase: Use a gradient elution. For example:
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.[12]
-
-
Flow Rate: Set a flow rate of approximately 0.3-0.4 mL/min.[7][12]
-
Injection Volume: Inject 5 µL of the sample.[7]
-
-
Mass Spectrometry Detection (MS/MS):
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Set the specific precursor-to-product ion transitions for your this compound species of interest and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a pure this compound standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: High-level experimental workflow for this compound extraction.
Caption: A logical guide for troubleshooting low extraction yields.
References
- 1. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 2. How to Choose Ceramide Raw NP: A Complete Buyer's Guide [plantin.alibaba.com]
- 3. lipotype.com [lipotype.com]
- 4. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]
- 5. Review of available "extraction + purification" methods of natural ceramides and their feasibility for sewage sludge analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of available “extraction + purification” methods of natural ceramides and their feasibility for sewage sludge analysis | Semantic Scholar [semanticscholar.org]
- 7. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Development of this compound Analysis Method in Cosmetic Formulations Using Liquid Chromatography -Journal of the Society of Cosmetic Scientists of Korea [koreascience.kr]
- 11. Development and validation of LC/ESI-MS method for the detection and quantification of exogenous this compound in stratum corneum and other layers of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102198231A - Method for extracting ceramide-rich lipid from byproducts of agriculture and forestry by supercritical extraction technology - Google Patents [patents.google.com]
- 16. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Mouse Skin Ceramide Analysis on a Solid-Phase and TLC Separation with High-Resolution Mass Spectrometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. accesson.kr [accesson.kr]
- 20. Kao | Simultaneous analysis of ceramides and other intercellular lipids in the stratum corneum [kao.com]
- 21. Super Critical Fluid Extraction - The green manufacturing process - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 22. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of Ceramide NP during long-term sample storage
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Ceramide NP during long-term sample storage. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (N-Stearoyl Phytosphingosine) is a crucial lipid molecule naturally found in the stratum corneum, the outermost layer of the skin.[1][2] It is composed of a phytosphingosine (B30862) backbone linked to a saturated fatty acid (stearic acid).[2][3] this compound plays a vital role in maintaining the skin's barrier function, retaining moisture, and protecting against environmental stressors.[1] Degradation of this compound can compromise its efficacy in research and product development, leading to inaccurate experimental results and reduced product shelf-life.[4]
Q2: What are the primary factors that cause this compound degradation?
This compound is sensitive to several environmental factors that can lead to its degradation, primarily through hydrolysis of its amide bond.[1] Key factors include:
-
Temperature: High temperatures accelerate the rate of chemical degradation.[4]
-
pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the amide linkage.[1]
-
Light: Exposure to light, particularly UV radiation, can contribute to degradation.[1]
-
Humidity: High humidity can promote hydrolysis.[4]
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the breakdown of the molecule.[1]
Q3: What is the main degradation pathway for this compound?
The primary degradation pathway for this compound is enzymatic or chemical hydrolysis of the amide bond. This reaction is catalyzed by enzymes called ceramidases or by acidic/basic conditions.[5][6] The hydrolysis breaks the bond between the phytosphingosine base and the stearic acid, yielding these two constituent molecules as degradation products.
Q4: What are the recommended long-term storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: For pure, powdered this compound, storage at -20°C is recommended. For formulations, storage in a cool place, such as a refrigerator (2-8°C), is often advised.[7]
-
Light: Store in light-blocking, airtight containers to protect from photodegradation and oxidation.[1]
-
Atmosphere: For highly sensitive samples, storing under an inert gas like argon or nitrogen can prevent oxidation.
-
Form: Storing as a dry powder is generally more stable than in solution. If in solution, a non-aqueous, aprotic solvent is preferable.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound samples.
Issue 1: Reduced concentration of this compound in a sample after storage.
-
Possible Cause: The sample has likely undergone degradation due to improper storage conditions. High temperatures or exposure to light could have accelerated hydrolysis.
-
Solution:
-
Verify storage conditions. Ensure samples were consistently stored at the recommended temperature (e.g., -20°C for pure substance) and protected from light.
-
Analyze for degradation products (phytosphingosine and stearic acid) using an appropriate analytical method like LC-MS/MS to confirm hydrolysis.
-
For future samples, aliquot the stock solution or powder into smaller, single-use vials to minimize exposure and prevent contamination of the entire batch.
-
Issue 2: Appearance of unknown peaks during HPLC or LC-MS analysis.
-
Possible Cause: These peaks could correspond to the degradation products of this compound or byproducts from reactions with the storage solvent or container.
-
Solution:
-
Attempt to identify the unknown peaks using mass spectrometry (MS). The expected masses of phytosphingosine and stearic acid can be used as markers for hydrolysis.
-
Review the solvent used for storage. Protic solvents (like methanol (B129727) or ethanol) can participate in hydrolysis over long periods, especially if not stored at very low temperatures. Consider using aprotic solvents like chloroform (B151607) or a chloroform/methanol mixture for reconstitution before analysis.[5]
-
Ensure the use of high-purity solvents to avoid contaminants that could react with this compound.
-
Issue 3: Inconsistent results in cell-based assays using stored this compound.
-
Possible Cause: Inconsistent results can be due to the degradation of this compound, leading to lower effective concentrations, or the biological activity of its degradation products.
-
Solution:
-
Always use freshly prepared dilutions from a properly stored stock for experiments.
-
Validate the concentration of your this compound stock solution periodically using a quantitative method like HPLC or LC-MS/MS.
-
Perform a vehicle control with the solvent used to dissolve the ceramide to ensure it is not causing the observed effects.
-
Data Presentation: Stability of this compound Formulations
| Storage Condition | Time (Days) | Parameter | Value |
| 25°C / 60% RH | 0 | Particle Size (nm) | 136.1 |
| PDI | 0.248 | ||
| 30 | Particle Size (nm) | 145.3 | |
| PDI | 0.289 | ||
| 90 | Particle Size (nm) | 162.7 | |
| PDI | 0.351 | ||
| 40°C / 75% RH | 0 | Particle Size (nm) | 136.1 |
| PDI | 0.248 | ||
| 30 | Particle Size (nm) | 188.4 | |
| PDI | 0.412 | ||
| 90 | Particle Size (nm) | 254.9 | |
| PDI | 0.567 |
PDI: Polydispersity Index, a measure of the heterogeneity of particle sizes in the mixture. Note: This data reflects the physical stability (particle size and distribution) of a liposomal formulation, not the direct chemical hydrolysis of the this compound molecule. However, it demonstrates the increased instability at higher temperatures.
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the analysis of this compound in cosmetic formulations.[8][10][11]
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Stationary Phase: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[8]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
This compound standard
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/tetrahydrofuran 1:1). Create a series of dilutions to generate a calibration curve (e.g., 5 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Centrifuge or filter the sample to remove any particulates before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the samples.
-
Protocol 2: Quantification of this compound and its Degradation Products using LC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying different ceramide species.[12][13]
-
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Stationary Phase: C18 or C8 reversed-phase column.
-
-
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.
-
This compound standard and standards for expected degradation products (Phytosphingosine, Stearic Acid).
-
Internal Standard (e.g., a deuterated version of this compound like Ceramide [NP]-D3-18).[12]
-
-
Chromatographic and MS Conditions:
-
Gradient Elution: A typical gradient would start with a lower percentage of organic phase (Mobile Phase B) and ramp up to a high percentage to elute the lipids. For example: 0-2 min, 40% B; 2-17 min, linear gradient to 95% B; hold for 2 min; return to initial conditions.[13]
-
Flow Rate: 0.3 - 0.8 mL/min.[13]
-
Ionization Mode: ESI Positive.
-
MS Analysis: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its degradation products should be determined by infusing pure standards. For this compound (C18), a characteristic transition would involve the precursor ion [M+H]+ and a product ion corresponding to the phytosphingosine backbone after loss of the fatty acid chain.[13]
-
-
Procedure:
-
Lipid Extraction (from complex matrices):
-
Add a known amount of internal standard to the sample.
-
Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/water (e.g., Folch or Bligh-Dyer methods).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase composition.
-
-
Analysis: Inject the extracted samples and calibration standards into the LC-MS/MS system.
-
Quantification: Integrate the peak areas for the specific MRM transitions for each analyte and the internal standard. Calculate the concentration of each analyte using the calibration curve, normalizing to the recovery of the internal standard.
-
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insights into the Hydrolysis and Synthesis of Ceramide by Neutral Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting common issues in the mass spectrometric analysis of Ceramide NP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometric analysis of Ceramide NP (Cer[NP]).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Question: I am observing low signal intensity for this compound. What are the potential causes during sample preparation?
Answer: Low signal intensity for this compound can stem from several factors during sample preparation. Inefficient lipid extraction is a primary concern. The modified Folch method is a common and effective technique for extracting ceramides (B1148491).[1] Ensure complete cell lysis and proper phase separation to maximize recovery. Additionally, low sample concentration can naturally lead to a weak signal.[2] If possible, concentrate your sample or start with a larger amount of initial material. Finally, ensure proper storage of your lipid extracts at -80°C to prevent degradation.[2]
Question: My results show high variability between replicates. How can I improve consistency?
Answer: High variability often points to inconsistencies in sample handling and preparation.[2] To minimize this, it is crucial to use an internal standard.[2][3] For this compound analysis, non-physiological odd-chain ceramides (e.g., C17:0 or C25:0 ceramide) are excellent choices as they are unlikely to be present in biological samples.[4][5] Adding the internal standard early in the extraction process can account for variability in extraction efficiency and sample loss. Consistent cell culture conditions, treatment protocols, and sample processing volumes are also critical for achieving reproducible results.[2]
Chromatographic Separation
Question: I am having difficulty separating this compound from other isobaric lipid species. What chromatographic strategies can I employ?
Answer: Co-elution of isobaric species is a common challenge in lipidomics. Both normal-phase (NP) and reversed-phase (RP) liquid chromatography (LC) can be used for ceramide analysis.[6][7]
-
Normal-Phase LC: Separates lipids based on the polarity of their head groups.[6] This can be effective in separating different ceramide classes.
-
Reversed-Phase LC: Separates lipids based on their hydrophobicity, which is influenced by the length and saturation of the fatty acyl and sphingoid base chains.[4][6]
To improve separation, you can optimize the gradient elution, flow rate, or try a different column chemistry.[2] For instance, using a C8 or C18 column with a gradient of water, acetonitrile, and isopropanol (B130326) with formic acid has been shown to effectively separate various ceramide species.[4]
Experimental Protocol: Reversed-Phase HPLC for Ceramide Separation
This protocol is a general guideline and may require optimization for your specific instrument and sample type.
| Parameter | Condition |
| Column | C8 or C18, e.g., Xperchrom 100 C8 (2.1 x 150 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.2% formic acid[4] |
| Mobile Phase B | Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid[4] |
| Flow Rate | 0.3 mL/min[2] |
| Gradient | 0-2 min: 50% B; 2-15 min: linear gradient to 100% B; 15-20 min: hold at 100% B; 20.1-25 min: return to 50% B for re-equilibration[2] |
| Injection Volume | 5-10 µL[2] |
Mass Spectrometry & Data Analysis
Question: I am observing multiple peaks for my this compound standard, including [M+H-H₂O]⁺. What is causing this in-source fragmentation?
Answer: In-source fragmentation is a common phenomenon in the analysis of ceramides, particularly when using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[6][8] The loss of one or more water molecules from the precursor ion is frequently observed.[9][10] To minimize this, you can try optimizing the source parameters, such as the capillary temperature and voltage. Using a "softer" ionization technique or adjusting the collision energy in the source can also help reduce unwanted fragmentation.[6]
Question: My mass spectra show multiple adducts for this compound ([M+Na]⁺, [M+K]⁺). How can I minimize adduct formation and what are the implications for quantification?
Answer: Alkali metal adducts are common in ESI-MS, especially when using glassware that has not been properly cleaned or when salts are present in the mobile phase or sample.[11][12] The formation of multiple adducts can complicate data analysis and reduce the signal intensity of the desired protonated molecule ([M+H]⁺), which can negatively impact quantification.[12]
To reduce adduct formation:
-
Use high-purity solvents and reagents.
-
Incorporate an acid, such as formic acid, into the mobile phase to promote protonation.[4]
-
Use plasticware whenever possible to avoid sodium contamination from glass.
-
Consider using additives like ascorbic acid, which have been shown to reduce adduct formation.[13]
Question: What are the characteristic fragment ions for this compound in tandem mass spectrometry (MS/MS)?
Answer: this compound contains a phytosphingosine (B30862) backbone. In positive ion mode MS/MS, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ will typically yield characteristic product ions corresponding to the sphingoid base. For a phytosphingosine-containing ceramide like this compound, you will observe prominent fragments at m/z 318, 300, and 282, which correspond to the phytosphingosine backbone with sequential losses of water molecules ([M+H]⁺, [M+H-H₂O]⁺, [M+H-2H₂O]⁺).[1][14] The loss of the N-acyl chain is also a characteristic fragmentation pathway.[4][15]
In negative ion mode, the deprotonated molecule [M-H]⁻ can be observed, and fragmentation often yields information about the fatty acyl chain.[9][14]
Characteristic Fragment Ions for this compound (Phytosphingosine base) in Positive Ion Mode MS/MS
| Precursor Ion | Product Ion (m/z) | Description |
| [M+H]⁺ | 318 | [Phytosphingosine+H]⁺ |
| [M+H]⁺ | 300 | [Phytosphingosine+H-H₂O]⁺ |
| [M+H]⁺ | 282 | [Phytosphingosine+H-2H₂O]⁺ |
| [M+H]⁺ | Varies | Fragment corresponding to the loss of the N-acyl chain |
Question: I am struggling with accurate quantification of this compound. What are the key considerations?
Answer: Accurate quantification of ceramides can be challenging due to several factors:
-
Ion Suppression: Co-eluting lipids or matrix components can suppress the ionization of this compound, leading to underestimation.[16] Proper chromatographic separation is key to minimizing this effect.
-
Differential Ionization Efficiency: Different ceramide species can have varying ionization efficiencies. It is important to use a calibration curve prepared with an authentic this compound standard.
-
Lack of a Single Precursor Ion: Due to in-source fragmentation and adduct formation, the signal for a single ceramide species can be distributed across multiple ions. Summing the intensities of the major adducts and the dehydrated ion along with the protonated molecule can provide more accurate quantification.
-
Internal Standard Selection: As mentioned previously, using a suitable internal standard that is structurally similar to this compound but does not occur naturally in the sample is crucial for correcting for variations in sample preparation and instrument response.[3][4][5]
Visualization of Experimental Workflow & Troubleshooting
Below are diagrams illustrating a typical experimental workflow for this compound analysis and a troubleshooting decision tree.
Caption: A typical experimental workflow for the mass spectrometric analysis of this compound.
Caption: A troubleshooting decision tree for common issues in this compound analysis.
References
- 1. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters [koreascience.kr]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinh.cas.cn [sinh.cas.cn]
- 7. The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rug.nl [rug.nl]
- 9. Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acdlabs.com [acdlabs.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing the Long-Term Stability of Ceramide NP-Containing Vesicular Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of Ceramide NP-containing vesicular systems.
I. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.
Issue 1: Vesicle Aggregation and Increased Particle Size Over Time
-
Question: My this compound-containing vesicles are aggregating, and the particle size is increasing during storage. What could be the cause, and how can I prevent this?
-
Answer: Vesicle aggregation is a common instability issue, often stemming from the high hydrophobicity of this compound, which can disrupt the vesicle membrane structure.[1][2] Several factors can contribute to this phenomenon.
-
Potential Causes & Solutions:
-
Inadequate Surface Charge: Insufficient electrostatic repulsion between vesicles can lead to aggregation.
-
Solution: Incorporate charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) into your formulation to increase the magnitude of the zeta potential. A zeta potential value further from zero (e.g., more negative than -15 mV or more positive than +15 mV) is generally desired for stable dispersions.[1]
-
High this compound Concentration: High concentrations of this compound can lead to the formation of rigid, less flexible domains within the vesicle bilayer, promoting fusion and aggregation.[3]
-
Solution: Optimize the concentration of this compound in your formulation. A concentration of around 2.19% of the total lipid amount has been shown to be effective in some studies.[1]
-
Improper Storage Conditions: Elevated temperatures can increase the kinetic energy of the vesicles, leading to more frequent collisions and subsequent aggregation.
-
Solution: Store vesicular systems at controlled refrigerated temperatures (e.g., 4°C) to minimize particle motion.[4]
-
-
Issue 2: Leakage of Encapsulated Material
-
Question: I am observing a significant leakage of the encapsulated active ingredient from my this compound vesicles. How can I improve retention?
-
Answer: Leakage of encapsulated contents is often related to the permeability and integrity of the vesicle bilayer. The inclusion of this compound can sometimes compromise membrane stability if not formulated correctly.
-
Potential Causes & Solutions:
-
Low Bilayer Packing Density: A loosely packed lipid bilayer is more permeable to encapsulated molecules.
-
Solution: Incorporate cholesterol into the formulation. Cholesterol is known to increase the packing density of phospholipid bilayers, thereby reducing membrane fluidity and permeability.[5][6] The presence of cholesterol can stabilize the vesicle membrane and minimize the leakage of encapsulated materials.[7]
-
Phase Transition Temperature (Tc) of Lipids: If the storage temperature is above the Tc of the primary lipids, the bilayer will be in a more fluid and permeable state.
-
Solution: Select lipids with a Tc that is above the intended storage and application temperature to ensure a more ordered and less leaky membrane.
-
Osmotic Mismatch: A significant difference in osmotic pressure between the interior and exterior of the vesicles can induce stress on the membrane, leading to leakage.
-
Solution: Ensure that the aqueous buffer used for hydration and storage is isotonic with the encapsulated aqueous phase.
-
-
Issue 3: Chemical Degradation of this compound
-
Question: How can I prevent the chemical degradation of this compound within my vesicular formulation during long-term storage?
-
Answer: this compound, like other lipids, can be susceptible to chemical degradation, primarily through hydrolysis and oxidation, which can compromise the stability and efficacy of the formulation.[8][9]
-
Potential Causes & Solutions:
-
Hydrolysis: The amide and ester linkages in lipids can be susceptible to hydrolysis, especially at non-neutral pH.[8]
-
Solution: Maintain the pH of the formulation within a stable range, typically between 4.5 and 6.5.[10] Use a buffering agent to ensure pH stability over time.
-
Oxidation: Unsaturated fatty acid chains in lipids are prone to oxidation, which can be initiated by exposure to light, heat, or trace metal ions.[9]
-
Solution:
-
Incorporate antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835) (Vitamin E) into the lipid mixture during preparation.[11][12]
-
Protect the formulation from light by using amber-colored vials or storing it in the dark.
-
Purge all solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.[13]
-
-
-
Issue 4: Instability During Freeze-Drying (Lyophilization)
-
Question: My this compound vesicles are aggregating and losing their structure after freeze-drying and reconstitution. How can I improve the stability of my lyophilized product?
-
Answer: The stresses of freezing and drying can cause irreversible damage to vesicular structures, leading to aggregation and loss of encapsulated content upon reconstitution.
-
Potential Causes & Solutions:
-
Ice Crystal Formation: The formation of ice crystals during freezing can mechanically disrupt the vesicle membranes.[14]
-
Solution: Add cryoprotectants to the formulation before freeze-drying. Sugars like trehalose (B1683222) and sucrose (B13894) are commonly used as they form a glassy matrix that protects the vesicles from mechanical stress.[14][15][16]
-
Dehydration Stress: The removal of water during drying can lead to the fusion of vesicles.
-
Solution: Cryoprotectants also help to replace water molecules at the vesicle surface, preventing direct contact and fusion of adjacent vesicles.[14] A combination of cryoprotectants, such as trehalose and polyethylene (B3416737) glycol (PEG), may offer enhanced protection.[17]
-
-
II. Frequently Asked Questions (FAQs)
Formulation & Preparation
-
Q1: What is the optimal ratio of lipids for preparing stable this compound vesicles?
-
A1: The optimal lipid ratio is formulation-dependent. However, a common starting point for ceramide-containing liposomes includes a phospholipid (e.g., DOPC or POPC), cholesterol, and this compound.[1][18] A molar ratio of 55:20:25 (DOPC:Cholesterol:C4-Ceramide) has been used successfully.[18] It is crucial to optimize the cholesterol content to maintain the desired surface characteristics of the liposomes.[1]
-
-
Q2: How can I improve the poor aqueous solubility of this compound during formulation?
-
A2: The high hydrophobicity of this compound presents a challenge for its dispersion in aqueous media.[1] To address this, dissolve this compound along with other lipids in an organic solvent mixture, such as chloroform:methanol (2:1, v/v or 1:1, v/v), before the formation of the lipid film.[1][18] The inclusion of fatty acids like oleic acid can also help to improve the encapsulation and dispersion of this compound.[1]
-
Stability Enhancement
-
Q3: What is the role of cholesterol in stabilizing this compound-containing vesicles?
-
A3: Cholesterol plays a multifaceted role in stabilizing vesicular systems. It intercalates between lipid molecules, increasing the packing density and mechanical rigidity of the bilayer.[5][6] This leads to reduced membrane permeability and leakage of encapsulated contents.[7] Cholesterol can also modulate membrane curvature and prevent the formation of separate ceramide-rich gel domains, which can be a source of instability.[3][19]
-
-
Q4: How does PEGylation enhance the stability of this compound vesicles?
-
A4: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the vesicle surface, provides steric stabilization.[20] The PEG layer creates a physical barrier that prevents close contact and aggregation of vesicles.[21][22] This is particularly beneficial for in vivo applications, as it can also reduce clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[20]
-
Characterization
-
Q5: What are the key parameters to monitor for assessing the long-term stability of this compound vesicles?
-
A5: Key stability-indicating parameters include particle size, polydispersity index (PDI), and zeta potential.[1] Consistent particle size and a low PDI (typically < 0.3) over time indicate physical stability.[1][4] The zeta potential provides a measure of the surface charge and the electrostatic repulsion between vesicles, which is crucial for preventing aggregation.[23] Additionally, the encapsulation efficiency and any leakage of the encapsulated material should be monitored over the storage period.[1]
-
-
Q6: Which analytical techniques are recommended for characterizing this compound vesicles?
-
A6:
-
Dynamic Light Scattering (DLS): For measuring particle size, size distribution, and PDI.[4][23][24][25]
-
Zeta Potential Analysis: For determining the surface charge of the vesicles.[1][23]
-
High-Performance Liquid Chromatography (HPLC): For quantifying the amount of this compound in the formulation, determining encapsulation efficiency, and assessing chemical purity.[1][26][27]
-
Microscopy (e.g., FE-SEM, CLSM): For visualizing the morphology and structure of the vesicles.[1][28]
-
-
III. Quantitative Data Summary
Table 1: Stability of Optimized this compound-Loaded Liposomes at Different Temperatures [1]
| Time (Day) | Particle Size (d.nm) at 25°C | PDI at 25°C | Particle Size (d.nm) at 40°C | PDI at 40°C |
| 0 | 136.6 ± 4.05 | 0.248 ± 0.012 | - | - |
| 30 | 140.5 ± 3.38 | - | 181.0 ± 5.12 | - |
| 90 | - | - | - | - |
Data from a study on optimized this compound-loaded liposomes stored at 25°C/60% RH and 40°C/75% RH.[1]
IV. Experimental Protocols
1. Preparation of this compound-Containing Liposomes by Thin-Film Hydration [1][18][29]
-
Materials:
-
Procedure:
-
Lipid Dissolution: Dissolve this compound, phospholipid, and cholesterol in the organic solvent in a round-bottom flask.[1][18]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.[18][29]
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[18]
-
Hydration: Add the aqueous buffer to the flask and hydrate (B1144303) the lipid film by gentle rotation. This process should be carried out at a temperature above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).[1][29]
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[18][30]
-
2. Characterization by Dynamic Light Scattering (DLS) [13][23][24][25]
-
Objective: To determine the mean particle size, polydispersity index (PDI), and size distribution of the vesicular suspension.
-
Procedure:
-
Sample Preparation: Dilute the vesicular suspension with the same buffer used for hydration to avoid multiple scattering effects.[23] A 20-fold dilution is a common starting point.[4]
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).[24]
-
Measurement: Transfer the diluted sample to a suitable cuvette and place it in the instrument. Perform the measurement according to the instrument's software instructions. Typically, multiple runs are averaged for each sample.
-
Data Analysis: The instrument software will calculate the intensity-weighted size distribution, from which the mean particle size (Z-average) and PDI can be obtained.[23]
-
3. Determination of Encapsulation Efficiency [1][28]
-
Objective: To quantify the amount of this compound successfully encapsulated within the vesicles.
-
Procedure:
-
Separation of Free this compound: Separate the unencapsulated this compound from the vesicular formulation. This can be achieved by methods such as centrifugation, centrifugal filtration, or dialysis.[1][18]
-
Quantification of Free this compound: Quantify the amount of this compound in the supernatant or filtrate using a validated analytical method like HPLC.[1][26]
-
Quantification of Total this compound: Disrupt a known amount of the original (unseparated) vesicular suspension using a suitable solvent (e.g., methanol:THF) to release the encapsulated this compound.[1] Quantify the total amount of this compound using the same analytical method.
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total this compound - Free this compound) / Total this compound] x 100
-
V. Visualizations
Caption: Experimental workflow for preparing and characterizing this compound vesicles.
Caption: Common instability pathways for this compound vesicular systems.
Caption: Key strategies to enhance the stability of this compound vesicles.
References
- 1. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol-rich Fluid Membranes Solubilize Ceramide Domains: IMPLICATIONS FOR THE STRUCTURE AND DYNAMICS OF MAMMALIAN INTRACELLULAR AND PLASMA MEMBRANES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 5. Roles of Cholesterol in Vesicle Fusion and Motion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. formulatorhub.com [formulatorhub.com]
- 11. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]
- 12. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. Cryoprotectants for freeze drying of drug nano-suspensions: effect of freezing rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cryoprotectant choice and analyses of freeze-drying drug suspension of nanoparticles with functional stabilisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Freeze drying of polyelectrolyte complex nanoparticles: Effect of nanoparticle composition and cryoprotectant selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Modulation of lipid vesicle–membrane interactions by cholesterol - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 20. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influence of pegylation on peptide-mediated liposome fusion - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. diva-portal.org [diva-portal.org]
- 23. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 24. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 25. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 26. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 27. Development of this compound Analysis Method in Cosmetic Formulations Using Liquid Chromatography -Journal of the Society of Cosmetic Scientists of Korea [koreascience.kr]
- 28. researchgate.net [researchgate.net]
- 29. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 30. protocols.io [protocols.io]
Challenges and solutions in the stereospecific synthesis of Ceramide NP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of Ceramide NP.
Troubleshooting Guides
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Common Causes and Solutions:
-
Incomplete Amide Coupling: The amide bond formation between the phytosphingosine (B30862) backbone and the fatty acid is a critical step. Inefficient coupling can be a major contributor to low yields.
-
Solution: Optimize the choice of coupling reagent. While carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used, more efficient modern reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can significantly improve coupling efficiency, especially with sterically hindered substrates.[1] Consider performing the reaction at a slightly elevated temperature or for an extended duration, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Ensure that all protecting groups are stable under the reaction conditions. For instance, if the hydroxyl groups of the phytosphingosine are not adequately protected, they can compete with the amino group in the acylation reaction, leading to O-acylation products.[2] The choice of solvent can also influence side reactions; ensure it is anhydrous and free of nucleophilic impurities.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents play a vital role in maximizing yield.
-
Solution: Conduct small-scale optimization experiments to determine the ideal conditions for your specific substrates. A slight excess of the fatty acid and coupling reagent may be beneficial, but a large excess can complicate purification.
-
-
Difficult Purification: Loss of product during purification can significantly impact the final yield.
-
Solution: Employ appropriate chromatographic techniques. Silica (B1680970) gel column chromatography is common, but the choice of eluent system is critical for separating the product from unreacted starting materials and byproducts.[3] In some cases, recrystallization can be an effective final purification step.
-
Q2: I am struggling with poor stereoselectivity, leading to the formation of undesired diastereomers. What strategies can I employ to enhance the stereospecificity of the reaction?
A2: Achieving high stereoselectivity is a primary challenge in this compound synthesis, as the biological activity is highly dependent on the correct stereochemistry (D-erythro).[4][5]
Strategies to Enhance Stereoselectivity:
-
Chiral Pool Synthesis: This is a common and effective strategy. Starting from a readily available chiral molecule, such as L-serine, allows for the controlled introduction of the desired stereocenters.[6] The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions.
-
Asymmetric Synthesis: Employing asymmetric reactions can establish the required stereocenters with high selectivity.
-
Asymmetric Aziridination: This method can be used to construct the sphingoid base with good stereocontrol.[7] The choice of a suitable chiral catalyst is paramount for achieving high enantiomeric and diastereomeric excess.
-
Substrate-Controlled Asymmetric Induction: The chirality of a group already present in the molecule can direct the stereochemistry of a new stereocenter being formed.[6]
-
-
Enzymatic Reactions: Biocatalysis can offer excellent stereoselectivity under mild reaction conditions. While less common in routine organic synthesis, exploring enzymatic resolutions or transformations can be a powerful approach.
-
Careful Selection of Reagents and Catalysts: For asymmetric reactions, the choice of the chiral auxiliary or catalyst is critical. For instance, in an asymmetric reduction step, the use of a specific chiral ligand on the metal catalyst can determine the stereochemical outcome.
-
Purification of Diastereomers: If a mixture of diastereomers is formed, separation can sometimes be achieved through careful column chromatography or by converting the diastereomers into derivatives that are more easily separable.[8]
Q3: The purification of my synthetic this compound is proving difficult due to the similar polarities of byproducts. What are the recommended purification methods?
A3: The purification of ceramides (B1148491) can be challenging due to their lipid nature and the presence of structurally similar byproducts.
Recommended Purification Methods:
-
Column Chromatography: This is the most common method for purifying ceramides.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is often necessary. A common solvent system is a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a polar solvent (like ethyl acetate (B1210297) or methanol).[9] The exact ratio should be optimized using TLC.
-
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the reaction and for developing an effective solvent system for column chromatography.[8]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.
-
High-Performance Liquid Chromatography (HPLC): For very high purity requirements or for the separation of closely related diastereomers, preparative HPLC can be employed.
Q4: I am observing incomplete acylation of the sphingoid base. How can I drive the reaction to completion?
A4: Incomplete acylation is a common issue that directly impacts yield.
Strategies to Improve Acylation Efficiency:
-
Choice of Coupling Reagent: As mentioned for low yield, using a more powerful coupling reagent like HATU or PyBOP can significantly improve the rate and completeness of the reaction.
-
Activation of the Carboxylic Acid: Ensure that the fatty acid is effectively activated. This can be achieved by converting it to an acid chloride or an active ester prior to reaction with the sphingoid base.
-
Reaction Conditions:
-
Temperature: Gently heating the reaction mixture may increase the reaction rate, but care must be taken to avoid side reactions or degradation.
-
Time: Allow the reaction to proceed for a sufficient amount of time. Monitor the reaction by TLC until the sphingoid base starting material is no longer visible.
-
-
Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the fatty acid and coupling reagent can help drive the reaction to completion.
Q5: The protecting groups I'm using are difficult to remove or are causing side reactions. What are the optimal protecting group strategies for this compound synthesis?
A5: A well-designed protecting group strategy is essential for a successful synthesis.[10][11]
Optimal Protecting Group Strategies:
-
Orthogonality: Choose protecting groups that can be removed under different conditions. For example, an acid-labile group (like Boc for the amine) and a base-labile or hydrogenolysis-labile group (like a benzyl (B1604629) ether for the hydroxyls) would be an orthogonal set.[2][12]
-
Amine Protection: The Boc (tert-butoxycarbonyl) group is a common choice for protecting the amino group of the sphingoid base as it is stable under many reaction conditions and can be easily removed with mild acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group is another option, which is removed under basic conditions.[13]
-
Hydroxyl Protection:
-
Benzyl Ethers (Bn): These are robust protecting groups that can be removed by hydrogenolysis.
-
Silyl Ethers (e.g., TBS, TIPS): These are versatile protecting groups that can be removed with fluoride (B91410) ions (e.g., TBAF). Their steric bulk can be tuned to selectively protect different hydroxyl groups.
-
Acetals (e.g., Acetonide): These can be used to protect diols and are removed under acidic conditions.
-
FAQs
Q1: What are the most common synthetic routes for stereospecific this compound synthesis?
A1: The most prevalent stereospecific routes to this compound typically involve the synthesis of the phytosphingosine backbone followed by N-acylation. Key strategies include:
-
Chiral Pool Synthesis: Starting from L-serine is a very common approach to establish the C2 stereocenter.[6]
-
Asymmetric Synthesis: Methods like asymmetric epoxidation, dihydroxylation, or aziridination are used to create the chiral centers of the phytosphingosine backbone.[7]
-
Fermentation: Some methods utilize microbial fermentation to produce the phytosphingosine precursor, which has the correct D-erythro stereochemistry.[4][5] This is then followed by chemical acylation.
Q2: How do I confirm the stereochemistry of my synthesized this compound?
A2: Confirming the stereochemistry is crucial. The following methods can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters) can be used to determine the enantiomeric purity and relative stereochemistry by NMR.
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
-
Comparison with Authentic Standards: Comparing the analytical data (e.g., NMR, HPLC retention time on a chiral column) of the synthetic product with that of a commercially available, stereochemically pure standard of this compound.
-
Optical Rotation: Measurement of the specific rotation and comparison with literature values can provide evidence for the correct enantiomer.
Q3: What are the key analytical techniques for characterizing synthetic this compound?
A3: A combination of analytical techniques is necessary for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the overall structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (high-resolution MS).[14]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the amide, hydroxyl, and alkyl chains.[15]
-
High-Performance Liquid Chromatography (HPLC): To assess purity and, with a chiral stationary phase, to determine enantiomeric excess.[16]
Q4: Are there any commercially available starting materials that can simplify the synthesis?
A4: Yes, to simplify the synthesis, you can start from commercially available precursors:
-
Phytosphingosine: The direct purchase of stereochemically pure phytosphingosine eliminates the need for its multi-step synthesis, allowing you to focus on the N-acylation step.[17]
-
Protected Phytosphingosine Derivatives: Various protected forms of phytosphingosine are also available, which can streamline the synthesis by avoiding the need for protecting group manipulation.
Q5: What are the safety precautions I should take when working with the reagents involved in this compound synthesis?
A5: Standard laboratory safety practices should always be followed. Specific considerations for ceramide synthesis include:
-
Handling of Reagents: Many coupling reagents and solvents are toxic and/or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents before use to be aware of their specific hazards and handling requirements. This compound itself is generally considered safe for cosmetic use and has a low risk of skin sensitivity.[18][19]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation in Ceramide Synthesis
| Coupling Reagent | Common Additive | Typical Yield | Advantages | Disadvantages |
| DCC | HOBt | Moderate | Inexpensive | Formation of insoluble DCU byproduct, can cause racemization |
| EDC | HOBt | Moderate-High | Water-soluble byproduct, easy removal | Can be less effective for hindered couplings |
| HBTU/HATU | HOBt/HOAt | High | Fast reaction times, low racemization, high yields | More expensive than carbodiimides |
| PyBOP | - | High | Effective for sterically hindered amino acids | Can be more expensive |
Note: Yields are dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol: N-acylation of Phytosphingosine to Synthesize this compound
This protocol describes a general procedure for the synthesis of this compound (N-stearoyl-phytosphingosine) from phytosphingosine and stearic acid using HATU as a coupling reagent.
Materials:
-
Phytosphingosine
-
Stearic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve stearic acid (1.1 equivalents) and HATU (1.1 equivalents) in a minimal amount of anhydrous DMF. Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Reaction: In a separate flame-dried flask, dissolve phytosphingosine (1.0 equivalent) in anhydrous DCM. To this solution, add DIPEA (2.5 equivalents).
-
Coupling: Slowly add the pre-activated stearic acid solution from step 1 to the phytosphingosine solution from step 2 at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 DCM:Methanol eluent system) until the phytosphingosine spot is no longer visible.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Signaling Pathway
Caption: Role of this compound in Skin Barrier Function.
Experimental Workflow
Caption: General Workflow for this compound Synthesis.
Troubleshooting Logic
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. WO1994010131A1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them - Google Patents [patents.google.com]
- 5. EP0667853B1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them - Google Patents [patents.google.com]
- 6. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ES2123066T3 - PROCEDURE FOR SYNTHESIZING CERAMIDES CONTAINING PHYTOSPHINGOSIN AND COSMETIC COMPOSITIONS CONTAINING THEM. - Google Patents [patents.google.com]
- 11. cir-safety.org [cir-safety.org]
- 12. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingolipid - Wikipedia [en.wikipedia.org]
- 14. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 16. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters [koreascience.kr]
- 17. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 19. cir-safety.org [cir-safety.org]
Method refinement for the chromatographic separation of Ceramide NP from other ceramide species
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the method refinement and troubleshooting of Ceramide NP separation from other ceramide species using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect chromatographic separation? A1: this compound is a specific type of ceramide composed of a phytosphingosine (B30862) backbone linked to a normal (non-hydroxylated) fatty acid, typically stearic acid or palmitic acid.[1][2][3] The "N" signifies the normal fatty acid, and the "P" stands for the phytosphingosine base.[3] Its structure, featuring a hydrophilic sphingoid base and a hydrophobic fatty acid chain, allows it to be separated from other lipids based on polarity and chain length using techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1] The presence of hydroxyl groups on the phytosphingosine base makes it more polar than ceramides (B1148491) with a sphingosine (B13886) base, influencing its retention in normal-phase chromatography.
Q2: Which chromatographic methods are most effective for separating this compound? A2: The most effective methods are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[4]
-
HPLC coupled with Mass Spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity, specificity, and ability to resolve complex mixtures, allowing for precise identification and quantification.[5] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) modes are commonly used.[6][7] NP-HPLC is particularly useful for separating ceramide subclasses based on the polarity of their head groups, while RP-HPLC separates them primarily by the length and saturation of their fatty acid chains.[6][8]
-
TLC is a cost-effective and widely used method for qualitative analysis and initial purity assessments.[9][10] It separates ceramides on silica (B1680970) plates based on polarity.[9]
Q3: What detection methods are suitable for this compound after separation? A3: Mass Spectrometry (MS) is the preferred method, especially when coupled with LC, as it provides detailed structural information and precise quantification.[10][11][12] Other detectors that can be used with HPLC include Evaporative Light Scattering Detectors (ELSD), UV detectors (though ceramides have a weak chromophore), and fluorescence detectors after derivatization.[4][5] For TLC, visualization can be achieved using stains like primuline, orcinol, or iodine vapor.[5][9]
Q4: Is derivatization required for this compound analysis? A4: For LC-MS and modern HPLC-ELSD analysis, derivatization is often not necessary.[4] However, for Gas Chromatography (GC-MS) analysis, ceramides must be derivatized to increase their volatility.[5][13] Derivatization can also be used to enhance detection for HPLC with fluorescence detectors.[9]
Troubleshooting Guides
HPLC System Troubleshooting
Q: Why am I seeing poor resolution between this compound and other ceramide species (e.g., Ceramide NS)? A:
-
Improper Mobile Phase: The polarity of your mobile phase may not be optimal. In reversed-phase HPLC, if peaks are eluting too close together, try decreasing the proportion of the strong organic solvent (e.g., acetonitrile, methanol) to increase retention and improve separation.[14] For normal-phase HPLC, adjusting the ratio of polar to non-polar solvents can resolve subclasses.[6]
-
Incorrect Column Choice: this compound has a phytosphingosine base, which is more polar than the sphingosine base of Ceramide NS. A normal-phase column (e.g., silica, diol, or PVA-Sil) is often better at separating these subclasses based on head group polarity.[6][8]
-
Column Degradation: Over time, column performance degrades. Try flushing the column or, if necessary, replace it.[15]
-
Flow Rate or Temperature: Optimizing the flow rate (lower flow rates often increase resolution) or adjusting the column temperature can influence separation.
Q: My this compound peak is tailing. What is the cause and how can I fix it? A:
-
Secondary Interactions: Peak tailing is often caused by interactions between the analyte and active sites (e.g., free silanols) on the silica-based stationary phase.[15]
-
Solution 1 (Mobile Phase Additive): For acid-sensitive compounds, adding a small amount of a basic modifier like triethylamine (B128534) (0.1–2.0%) to the mobile phase can help reduce tailing.[16] Conversely, for base-sensitive compounds, adding an acid like formic acid or acetic acid (0.1–2.0%) can improve peak shape.[16]
-
Solution 2 (Sample Overload): Injecting too much sample can lead to peak tailing.[16] Try diluting your sample and re-injecting.[15]
-
Solution 3 (Column Contamination): Contaminants from previous injections can build up at the column inlet. Back-flushing the column may resolve the issue.[15]
Q: I am observing significant retention time shifts between runs. Why is this happening? A:
-
Lack of Equilibration: This is a common issue in gradient elution. Ensure the column is fully equilibrated with the initial mobile phase conditions between injections.[14] Inadequate equilibration can cause shorter retention times, especially for early-eluting peaks.[14]
-
Mobile Phase Composition: The mobile phase may have changed over time due to the evaporation of a volatile solvent component.[17] Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature.[15]
-
Pump or Flow Rate Issues: Fluctuations in pump pressure or leaks in the system can alter the flow rate, affecting retention times.[17]
TLC System Troubleshooting
Q: My ceramide spots are streaking on the TLC plate. What should I do? A:
-
Sample Overload: The most common cause is applying too much sample to the plate.[16] Prepare a more diluted sample and re-spot.
-
High Polarity of Sample: Highly polar compounds may interact too strongly with the silica plate. Try adding a small amount of a polar solvent like methanol (B129727) to your spotting solvent to ensure a small, tight spot.
-
Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure complete dissolution before spotting.
-
Interfering Substances: If your sample is a crude extract, other highly polar lipids or salts could be causing the streaking.
Q: My spots are not moving from the baseline (Rf = 0) or are running with the solvent front (Rf = 1). How do I fix this? A:
-
Spots at Baseline (Rf ≈ 0): The eluent (mobile phase) is not polar enough to move the compounds up the plate.[16] Increase the proportion of the polar solvent in your mobile phase system (e.g., increase the methanol content in a chloroform/methanol mixture).
-
Spots at Solvent Front (Rf ≈ 1): The eluent is too polar, causing all components to travel with the solvent front.[16] Decrease the proportion of the polar solvent or choose a less polar solvent system.
Quantitative Data Summary
The following tables provide representative data for the separation of this compound from other common ceramide species. Note: Absolute retention times and resolution values will vary depending on the specific HPLC system, column dimensions, and exact experimental conditions.
Table 1: Representative Reversed-Phase HPLC Data Column: C18 (4.6 x 150 mm, 5 µm), Gradient: Acetonitrile/Water, Detector: MS
| Ceramide Species | Fatty Acid Chain | Sphingoid Base | Typical Retention Time (min) | Resolution (Rs) from Cer NP |
| Ceramide NS | C18:0 (Stearoyl) | Sphingosine | 15.2 | 1.8 |
| This compound | C18:0 (Stearoyl) | Phytosphingosine | 14.5 | - |
| Ceramide AP | C18:0 (α-OH) | Phytosphingosine | 13.8 | 1.6 |
| Ceramide EOP | C30:0 (Esterified) | Phytosphingosine | 22.5 | > 5.0 |
Table 2: Representative Normal-Phase HPLC Data Column: Silica (4.6 x 150 mm, 5 µm), Gradient: Iso-octane/Ethyl Acetate, Detector: APCI-MS[6]
| Ceramide Species | Fatty Acid Chain | Sphingoid Base | Typical Elution Order | Rationale for Separation |
| Ceramide NS | C18:0 (Stearoyl) | Sphingosine | 1st | Least polar head group |
| This compound | C18:0 (Stearoyl) | Phytosphingosine | 2nd | More polar head group (extra -OH) |
| Ceramide AP | C18:0 (α-OH) | Phytosphingosine | 3rd | Most polar (α-hydroxy fatty acid) |
Experimental Protocols & Workflows
Protocol 1: Separation of Ceramide Subclasses by Normal-Phase HPLC-MS
This method is ideal for separating ceramide classes based on the polarity of their head groups (e.g., separating NP from NS).
-
Sample Preparation:
-
HPLC Conditions:
-
Column: Silica or Polyvinyl Alcohol (PVA)-Sil column (e.g., 2.1 x 150 mm, 5 µm).[8][18]
-
Mobile Phase A: Iso-octane/Ethyl Acetate (98:2, v/v).
-
Mobile Phase B: Ethyl Acetate/Isopropanol (80:20, v/v).
-
Gradient: Start with 100% A, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
MS Conditions:
Protocol 2: General Profiling by Thin-Layer Chromatography (TLC)
This method provides a rapid, qualitative assessment of this compound purity.
-
Sample Preparation:
-
Dissolve the lipid extract in a small volume of chloroform/methanol (2:1, v/v).[9]
-
-
TLC Plate and Spotting:
-
Use a standard silica gel 60 HPTLC plate.
-
Using a capillary tube, carefully spot the sample onto the origin line, keeping the spot size as small as possible.
-
-
Development (Mobile Phase):
-
Prepare a mobile phase of chloroform/methanol/acetic acid (190:9:1, v/v/v).[9]
-
Place the prepared mobile phase in a TLC chamber and allow it to saturate for 15-20 minutes.
-
Place the spotted TLC plate in the chamber and allow the solvent to migrate up the plate until it is ~1 cm from the top.
-
-
Visualization:
-
Remove the plate and mark the solvent front. Allow the plate to dry completely in a fume hood.
-
Spray the plate with a visualization agent (e.g., 10% copper sulfate (B86663) in 8% phosphoric acid, followed by heating) or expose it to iodine vapor in a sealed chamber.
-
Ceramide spots will become visible. Compare the Rf value to a co-spotted this compound standard.
-
Visualizations
Caption: General workflow for the separation and analysis of this compound.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
Caption: Logic of ceramide retention in RP and NP chromatography.
References
- 1. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 2. ulprospector.com [ulprospector.com]
- 3. specialchem.com [specialchem.com]
- 4. Separation and detection of ceramides by HPLC followed by evaporative light-scattering detection and thin layer chromatography | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 6. rug.nl [rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 10. nbinno.com [nbinno.com]
- 11. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 15. youtube.com [youtube.com]
- 16. silicycle.com [silicycle.com]
- 17. zefsci.com [zefsci.com]
- 18. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the concentration of Ceramide NP for maximal efficacy in cell culture studies
Technical Support Center: Optimizing Ceramide NP Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ceramides (B1148491) in cell culture studies. The following troubleshooting guides and FAQs address common challenges to help you optimize your experimental design and achieve maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to use this compound directly in cell culture experiments?
This compound (Ceramide 3) is a key lipid component of the skin barrier, characterized by a non-hydroxy fatty acid and a phytosphingosine (B30862) base.[1][2] Due to its long fatty acid chain, this compound has very poor aqueous solubility, making it challenging to prepare homogenous solutions in cell culture media.[3] For this reason, cell signaling studies often utilize short-chain, cell-permeable ceramide analogs (e.g., C2, C4, C6, C8-ceramide) which can more readily cross the cell membrane to mimic the intracellular effects of endogenous ceramides.[4]
Q2: My ceramide is precipitating in the culture medium. How can I resolve this?
Precipitation is a common issue stemming from the hydrophobic nature of ceramides.[5] Here are several strategies to improve solubility:
-
Use an Organic Solvent: Prepare a concentrated stock solution in 100% DMSO or ethanol. When adding to your culture medium, dilute it directly into pre-warmed (37°C) media with vigorous vortexing. The final solvent concentration should ideally be less than or equal to 0.1% to avoid cytotoxicity. Always include a vehicle-only control in your experiments.[5]
-
Complex with Bovine Serum Albumin (BSA): Binding ceramide to a carrier protein like BSA can enhance its solubility and delivery to cells.
-
Utilize Liposomal Formulations: Encapsulating ceramide within liposomes is a highly effective method to improve both solubility and potency.[3][5]
-
Slightly Warm the Medium: Gently warming the medium before adding the ceramide stock can temporarily help, but be aware that precipitation may re-occur as the medium cools to 37°C.[5]
Q3: What is the optimal concentration of ceramide for my experiments?
The effective concentration is highly dependent on the cell type, cell density, and the specific ceramide analog being used.[4][5] There is no single optimal concentration. It is crucial to perform a dose-response experiment to determine the ideal range for your specific cell line and experimental goals. For example, studies on non-small cell lung cancer cell lines (A549 and PC9) have used concentrations around 50 µmol/l to induce apoptosis.[6][7]
Q4: How long should I incubate cells with ceramide?
The effects of ceramide are both concentration- and time-dependent.[6] A time-course experiment is recommended to identify the optimal incubation period for observing your desired outcome (e.g., apoptosis, autophagy). Effects can be seen in as little as a few hours or may require 24-48 hours of incubation.[7]
Q5: What are the primary cellular responses to ceramide treatment?
Ceramide is a critical bioactive sphingolipid that acts as a second messenger in various signaling pathways, regulating key cellular processes.[6][8] Common responses include:
-
Apoptosis (Programmed Cell Death): Ceramide can activate the apoptotic cascade through pathways involving stress-activated protein kinases (SAPK)/c-jun kinases (JNK) and caspases.[8][9]
-
Autophagy: Ceramide can induce autophagy, a cellular recycling process, often as a response to starvation caused by the downregulation of nutrient transporters.[10][11]
-
Cell Cycle Arrest & Senescence: Ceramide is known to inhibit cell growth and proliferation and can induce cellular senescence.[6][12]
Q6: My vehicle control (e.g., DMSO) is showing high toxicity. What should I do?
If the vehicle control group shows significant cell death, the solvent concentration is likely too high. Ensure the final concentration in the culture medium is non-toxic for your specific cell line, which is typically at or below 0.1%.[5] It is best practice to run a preliminary experiment to determine the maximum non-toxic concentration of the solvent on your cells.[5]
Troubleshooting Guide
This guide addresses common problems encountered during ceramide-based cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or No Observable Effect | 1. Suboptimal Concentration: The concentration may be too low for the specific cell line.[5]2. Poor Bioavailability: The ceramide is not effectively reaching the cells due to precipitation.[5]3. Compound Degradation: Stock solutions may have degraded due to improper storage or freeze-thaw cycles.[5]4. Cell Line Resistance: The chosen cell line may be resistant to ceramide-induced effects. | 1. Perform a dose-response experiment to find the optimal concentration.2. Improve solubility using methods described in the FAQs (e.g., solvent, BSA, liposomes).3. Prepare fresh dilutions from a properly stored stock solution for each experiment.4. Review literature for the responsiveness of your cell line or consider a different model. |
| High Cell Death at All Concentrations | 1. Cell Line Hypersensitivity: The cell line is extremely sensitive to ceramide.2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high.[5] | 1. Lower the concentration range significantly in your dose-response experiment.2. Perform a vehicle-only toxicity test and ensure the final solvent concentration is ≤ 0.1%. |
| Precipitate Forms in Culture Wells | 1. Poor Aqueous Solubility: Ceramide is inherently hydrophobic and has limited solubility in aqueous media.[3][13] | 1. Re-dissolve: Prepare a fresh dilution from your stock into pre-warmed media with vigorous mixing.2. Use a Carrier: Employ BSA or a liposomal delivery system to enhance solubility.[5]3. Lower Concentration: Attempt the experiment with a lower final ceramide concentration.[5] |
Experimental Protocols
Protocol 1: Preparation of C2-Ceramide Stock and Cell Treatment
This protocol describes the preparation of a common short-chain ceramide analog for cell culture use.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of C2-ceramide in 100% DMSO.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C.[5]
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Treatment Media: Pre-warm the complete culture medium to 37°C.
-
Dilution: Serially dilute the ceramide stock solution directly into the pre-warmed medium to achieve the desired final concentrations. Mix thoroughly by vortexing or pipetting immediately after adding the stock.
-
Treatment: Remove the old medium from the cells and replace it with the ceramide-containing medium. Also include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[7]
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures cell viability based on the metabolic conversion of MTT to formazan (B1609692) by living cells.[14][15]
-
Cell Treatment: Treat cells with various concentrations of ceramide in a 96-well plate as described in Protocol 1.
-
Add MTT Reagent: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the crystals. Mix thoroughly.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[15]
-
Cell Treatment: Treat cells in a 6-well plate with the desired ceramide concentrations.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like Trypsin-EDTA. Centrifuge all collected cells and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 5-10 µL of Propidium Iodide (PI) solution to the cell suspension just before analysis.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for optimizing ceramide concentration and analyzing cellular effects.
Caption: Simplified signaling pathway for ceramide-induced apoptosis.[8][16]
Caption: Troubleshooting flowchart for ceramide precipitation in cell culture media.[5]
References
- 1. 2250.care [2250.care]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of cell growth and differentiation by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide-induced starvation triggers homeostatic autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide induced mitophagy and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ceramide launches an acute anti-adhesion pro-migration cell signaling program in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Functional Analysis of Ceramide NP versus Ceramide NS in Skin Barrier Repair
Abstract
Ceramides (B1148491) are integral sphingolipids within the stratum corneum (SC), essential for maintaining the structural integrity and barrier function of the skin. Among the various ceramide subclasses, Ceramide NP (composed of a non-hydroxy fatty acid and a phytosphingosine (B30862) base) and Ceramide NS (composed of a non-hydroxy fatty acid and a sphingosine (B13886) base) are critical components of the intercellular lipid matrix. This guide provides a comparative functional analysis of this compound and Ceramide NS, focusing on their respective roles in skin barrier repair. We present quantitative data from in vivo, in vitro, and simulation studies, detail relevant experimental protocols, and illustrate key biological pathways and workflows. The evidence indicates distinct roles for each ceramide, with this compound being more closely associated with a robust and healthy barrier, while an elevated Ceramide NS to NP ratio is often linked to barrier impairment.
Introduction
The skin's primary function as a protective barrier is largely attributed to the unique "brick and mortar" structure of the stratum corneum, where terminally differentiated keratinocytes (corneocytes) are the "bricks" and the intercellular lipid matrix serves as the "mortar". This lipid matrix, composed of a roughly equimolar mixture of ceramides, cholesterol, and free fatty acids, forms highly ordered lamellar structures that regulate permeability and prevent transepidermal water loss (TEWL).[1][2]
Ceramides constitute approximately 50% of the SC's lipid composition and are classified into several subclasses based on the structure of their sphingoid base and N-acyl chain.[3][4] this compound and Ceramide NS are two of the most significant non-hydroxy ceramides. While both are fundamental to the barrier, emerging research indicates they have differential impacts on its function and integrity. An altered ratio of this compound to Ceramide NS has been observed in inflammatory skin conditions like atopic dermatitis and psoriasis, suggesting their balance is crucial for skin health.[5][6] This guide aims to objectively compare the functional roles of this compound and Ceramide NS in skin barrier repair, supported by experimental data.
Comparative Analysis of Barrier Function
Clinical studies and molecular simulations consistently demonstrate that the relative abundance of this compound and Ceramide NS significantly influences the efficacy of the skin barrier. A higher this compound to NS ratio is characteristic of healthy, well-functioning skin, whereas an increased proportion of Ceramide NS is associated with barrier defects.[5][6]
Quantitative Data Summary
The following table summarizes key performance indicators for this compound and Ceramide NS based on data from clinical, in vitro, and simulation studies.
| Parameter | This compound | Ceramide NS | Key Findings & Citations |
| Transepidermal Water Loss (TEWL) | Lower Permeability | Higher Permeability | Molecular dynamics simulations showed this compound-containing membranes have a water permeability value almost half that of Ceramide NS-containing systems.[5] A higher Cer [NP]/[NS] ratio correlates negatively with TEWL in healthy and barrier-disrupted skin.[6] |
| Skin Hydration (Capacitance) | Positive Correlation | Negative Correlation (in ratio) | Skin capacitance is positively correlated with the Cer [NP]/[NS] ratio.[6] Formulations with this compound have been shown to significantly increase skin hydration.[7][8][9] |
| Stratum Corneum Lipid Structure | Promotes Orthorhombic Packing | Associated with Hexagonal Packing | This compound is essential for forming tightly packed, crystalline orthorhombic lamellae, which are crucial for a competent barrier.[7] A decrease in specific ceramides, including NP, can lead to a less dense hexagonal gel structure, increasing moisture loss.[10] |
| Keratinocyte Differentiation | Marker of Terminal Differentiation | Abundant in Living Keratinocytes | The Cer [NP]/[NS] ratio is approximately 18 times higher in the stratum corneum than in living keratinocytes and increases as differentiation progresses.[6] Exogenous NDS (a precursor to NS) was found to be a more potent inducer of the early differentiation marker involucrin (B1238512) compared to NP.[11] |
| Association with Skin Conditions | Decreased in Atopic Dermatitis | Relatively Increased in Atopic Dermatitis | An altered CER[NP]/[NS] ratio, with a relative increase in NS, is linked to a disrupted intercellular lipid structure and heightened skin sensitivity.[7] A higher CER NS:CER NP ratio is observed in diseased skin.[12] |
Role in Keratinocyte Differentiation and Signaling
Ceramides are not merely structural lipids; they are also potent signaling molecules that regulate cellular processes within the epidermis, including proliferation, differentiation, and apoptosis.[1][13] The synthesis and metabolism of different ceramide species are tightly regulated during the transition of keratinocytes from the basal layer to the stratum corneum.
Ceramide NS is the most abundant ceramide subclass in living keratinocytes, while this compound becomes the most abundant in the terminally differentiated stratum corneum.[6] This shift underscores their distinct roles in the epidermal life cycle. The increase in the Cer [NP]/[NS] ratio during keratinocyte differentiation is a key indicator of a mature and functional epidermis.[6]
Intracellular ceramides, generated through pathways like the sphingomyelin (B164518) cycle, act as second messengers.[1][10] These signaling ceramides can induce cell cycle arrest and promote the expression of differentiation markers, contributing to the formation of the cornified envelope.[13] While both NP and NS precursors can influence differentiation, studies suggest they may regulate different stages. For instance, exogenous NDS (which can be converted to NS) more significantly increased the early differentiation marker involucrin, whereas both NDS and NP increased the late marker loricrin.[11]
Ceramide Biosynthesis and Signaling Pathway
The diagram below illustrates the de novo synthesis pathway for ceramides in the epidermis, which is crucial for generating the lipids that form the skin barrier.
Caption: De novo ceramide synthesis pathway in keratinocytes.
Experimental Protocols
Assessing the efficacy of ceramides in skin barrier repair requires robust and standardized methodologies. Below are detailed protocols for common in vivo and in vitro experiments.
In Vivo Assessment of Barrier Repair using TEWL
This protocol describes a standard method for evaluating the effect of a topical formulation on skin barrier function in human volunteers after controlled irritation.
Objective: To measure the rate of skin barrier recovery by monitoring Transepidermal Water Loss (TEWL) following the application of a test formulation.
Materials:
-
Tewameter® (or equivalent open-chamber evaporimeter)
-
Test formulation (e.g., cream containing this compound or NS)
-
Control/placebo formulation
-
Chemical irritant (e.g., 5% Sodium Lauryl Sulfate solution)
-
Occlusive patches
-
Skin marker
-
Climate-controlled room (20-22°C, 40-60% humidity)
Procedure:
-
Subject Acclimatization: Subjects rest in a climate-controlled room for at least 30 minutes before any measurements are taken.
-
Site Demarcation: Two to four test sites (e.g., 2x2 cm squares) are marked on the volar forearms of each subject.
-
Baseline Measurement: Baseline TEWL is measured at each site.
-
Barrier Disruption: An occlusive patch saturated with 5% SLS solution is applied to each test site for a specified period (e.g., 24 hours) to induce irritation and disrupt the skin barrier.
-
Post-Irritation Measurement: After patch removal, the sites are gently cleansed and allowed to dry. TEWL is measured again to confirm significant barrier disruption (e.g., TEWL > 20 g/m²/h).
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of the test formulation (this compound or NS) and the control formulation are applied to the assigned sites. One site may be left untreated.
-
Follow-up Measurements: TEWL is measured at regular intervals (e.g., 24h, 48h, 72h, 7 days) to monitor the rate of barrier recovery.
-
Data Analysis: The percentage reduction in TEWL over time is calculated for each test site relative to the post-irritation baseline. Statistical analysis (e.g., ANOVA) is used to compare the recovery rates between the different treatment groups.[14][15]
In Vitro Assessment of Keratinocyte Differentiation
This protocol outlines a method to assess the influence of exogenous ceramides on the differentiation of cultured human keratinocytes.
Objective: To determine if this compound or NS modulates the expression of key keratinocyte differentiation markers.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte growth medium (low calcium, e.g., 0.07 mM Ca²⁺)
-
Keratinocyte differentiation medium (high calcium, e.g., 1.2 mM Ca²⁺)
-
This compound and Ceramide NS (solubilized in a suitable vehicle, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Protein lysis buffer
-
Antibodies for Western Blot (e.g., anti-Involucrin, anti-Loricrin, anti-Filaggrin, anti-GAPDH)
-
Reagents and equipment for SDS-PAGE and Western Blotting
Procedure:
-
Cell Culture: NHEKs are cultured in low-calcium growth medium until they reach 70-80% confluency.
-
Induction of Differentiation: The growth medium is replaced with high-calcium differentiation medium to induce differentiation.
-
Treatment: The differentiation medium is supplemented with this compound, Ceramide NS (at various concentrations, e.g., 10-50 µM), or the vehicle control (DMSO).
-
Incubation: Cells are incubated for a period of 3 to 5 days, with media changes as required.
-
Protein Extraction: At the end of the incubation period, cells are washed with PBS and lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against differentiation markers (Involucrin, Loricrin) and a loading control (GAPDH).
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of differentiation markers in the ceramide-treated groups is normalized to the loading control and compared to the vehicle-treated control group.[11]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a split-site, randomized, controlled in vivo trial to compare the efficacy of two topical formulations.
Caption: Workflow for a comparative in vivo skin barrier study.
Conclusion
The comparative analysis of this compound and Ceramide NS reveals distinct and critical roles in the maintenance and repair of the skin barrier. The available evidence strongly indicates that this compound is a cornerstone of a healthy, resilient barrier, characterized by its ability to promote a densely packed, orthorhombic lipid structure that effectively limits transepidermal water loss.[5][7] Conversely, while Ceramide NS is a necessary component of the epidermal lipid profile, an elevated ratio of NS to NP is a consistent marker of a compromised barrier, often observed in sensitive and pathological skin conditions.[6][7]
For drug development and formulation science, these findings suggest that strategies aimed at restoring a healthy Ceramide [NP]/[NS] ratio are more likely to be effective in repairing the skin barrier than simply increasing total ceramide content. Future research should continue to elucidate the precise molecular interactions and signaling roles of these and other ceramide subclasses to develop more targeted and effective therapies for skin barrier dysfunction.
References
- 1. Ceramide signalling: regulatory role in cell proliferation, differentiation and apoptosis in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. grandingredients.com [grandingredients.com]
- 4. chemistconfessions.com [chemistconfessions.com]
- 5. Presence of Different Ceramide Species Modulates Barrier Function and Structure of Stratum Corneum Lipid Membranes: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2250.care [2250.care]
- 8. Skin hydration is significantly increased by a cream formulated to mimic the skin’s own natural moisturizing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical evaluation of a topical ceramide lotion on skin hydration and skin barrier in healthy volunteers with dry skin - Cosmoderma [cosmoderma.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
Validating the Biological Equivalence of Synthetic Versus Naturally Derived Ceramide NP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ceramide NP, a fundamental lipid of the stratum corneum, is crucial for maintaining skin barrier integrity and hydration. Its depletion is associated with various skin conditions, making its replacement a key strategy in dermatological and cosmetic formulations. This guide provides an objective comparison of the biological equivalence of synthetic and naturally derived this compound, supported by experimental data, detailed protocols, and visual representations of its molecular interactions. While both forms are widely considered functionally equivalent in topical applications, this guide delves into available in vitro and clinical data to substantiate this claim.
Data Presentation: Comparative Biological Activity
Direct comparative clinical studies evaluating the skin barrier restoration properties of synthetic versus naturally derived this compound are not extensively available in the public domain. However, in vitro studies provide valuable insights into their comparative effects at a cellular level.
Table 1: In Vitro Comparison of Synthetic vs. Natural Ceramides (B1148491) on Cell Viability and Apoptosis
| Parameter | Synthetic Ceramide Analog | Natural Ceramide | Cell Type | Key Findings | Source |
| Cytotoxicity (LDH Assay) | N-acetylphytoceramide (PCer2), N-hexanoylphytoceramide (PCer6) | Ceramides | Human tumor cells | Synthetic phytoceramides were found to be more cytotoxic than ceramides. | [1] |
| Apoptosis Induction | N-acetylphytoceramide (PCer2), N-hexanoylphytoceramide (PCer6) | Ceramides | Human tumor cells | Phytoceramide-induced cell death was apoptotic in nature. | [1] |
| Cell Growth and Toxicity | Pseudoceramides (PC104, BIO391) | C2-Ceramide, C18-Ceramide | Cultured Human Keratinocytes | Cell-permeant and natural ceramides decreased cell growth and increased toxicity, while the tested pseudoceramides did not show these effects at comparable concentrations. | [2] |
| Apoptosis (Mitochondrial Membrane Potential) | Pseudoceramides (PC104, BIO391) | C2-Ceramide, C18-Ceramide | Semi-intact Human Keratinocytes | Natural and cell-permeant ceramides decreased mitochondrial membrane potential, an indicator of apoptosis, while the tested pseudoceramides did not. | [2] |
Skin Barrier Function: Transepidermal Water Loss (TEWL) and Hydration
While direct head-to-head clinical trials are scarce, numerous studies demonstrate the efficacy of formulations containing either synthetic or naturally-derived ceramides in improving skin barrier function.
-
Synthetic Ceramides: A study on a synthetic ceramide type-2 demonstrated a significant decrease in TEWL after epidermal challenge, indicating its role in the restructuring of the stratum corneum[3]. Another study using a pseudo-ceramide (pCer)-containing spray on subjects with sensitive skin showed significant improvements in skin hydration and TEWL after four weeks of application[4][5].
-
Naturally-Derived and Unspecified Ceramides: Formulations containing unspecified or naturally-derived ceramides have been shown to significantly increase skin hydration and decrease TEWL. One study reported that a ceramide-containing cream increased skin hydration by up to 38% after four weeks[6]. Another clinical trial demonstrated a significant decrease in TEWL and an increase in skin hydration at 24 hours post-application of a ceramide-containing cream compared to a placebo[7].
Experimental Protocols
Below are detailed methodologies for key experiments cited in ceramide research.
1. Cell Viability Assay (MTT Assay)
This assay assesses the effect of ceramides on cell proliferation and viability.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells[8][9].
-
Protocol:
-
Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of synthetic or naturally derived this compound. Include appropriate controls (vehicle and positive control for cytotoxicity).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[10].
-
Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan crystals[8][11].
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm[9].
-
2. Transepidermal Water Loss (TEWL) Measurement
This non-invasive method measures the rate of water evaporation from the skin, providing an indication of skin barrier function.
-
Principle: A healthy skin barrier limits water loss. An increase in TEWL indicates a compromised barrier. The measurement is typically performed using a Tewameter, which has a probe with sensors that measure the water vapor gradient above the skin surface[12][13].
-
Protocol:
-
Acclimatization: Subjects should acclimatize for at least 15-20 minutes in a room with controlled temperature (21-24°C) and humidity (45-50%)[12][13].
-
Baseline Measurement: Take baseline TEWL measurements on designated areas of the skin before the application of any product.
-
Product Application: Apply a standardized amount of the test product (formulation with synthetic or natural this compound) and a placebo to the respective test sites.
-
Post-application Measurements: Measure TEWL at specified time points (e.g., 1, 2, 4, 24 hours, and over several weeks of use) to assess the immediate and long-term effects of the product on skin barrier function[7][13].
-
Data Analysis: A statistically significant decrease in TEWL compared to baseline and the placebo-treated site indicates an improvement in skin barrier function[7].
-
3. Skin Hydration Measurement
This non-invasive technique measures the water content of the stratum corneum.
-
Principle: The measurement is based on the capacitance of the skin, which changes with its water content. The Corneometer® is a commonly used device for this purpose. It measures the dielectric constant of the skin's surface, which is proportional to its hydration level[14][15].
-
Protocol:
-
Acclimatization: Similar to TEWL measurements, subjects must acclimatize to a controlled environment.
-
Baseline Measurement: Before product application, measure the baseline skin hydration of the test areas.
-
Product Application: Apply the test and placebo formulations to the designated skin sites.
-
Post-application Measurements: Conduct measurements at various time intervals after application to evaluate changes in skin hydration.
-
Data Analysis: An increase in the Corneometer readings (in arbitrary units) indicates improved skin hydration[14].
-
Mandatory Visualization
Experimental Workflow for Comparing this compound Efficacy
Caption: General workflow for comparing the biological efficacy of synthetic and natural this compound.
This compound-Mediated Apoptosis Signaling Pathway
References
- 1. Synthetic phytoceramides induce apoptosis with higher potency than ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the effects of topical synthetic pseudoceramides: comparison of possible keratinocyte toxicities provoked by the pseudoceramides, PC104 and BIO391, and natural ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a synthetic ceramide‐2 on transepidermal water loss after stripping or sodium lauryl sulfate treatment: an in vivo study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Pseudo‐Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2250.care [2250.care]
- 7. Skin hydration is significantly increased by a cream formulated to mimic the skin’s own natural moisturizing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chondrex.com [chondrex.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Changes of Antimicrobial Peptides and Transepidermal Water Loss After Topical Application of Tacrolimus and Ceramide-dominant Emollient in Patients with Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
A Head-to-Head Comparative Study of Ceramide NP and Ceramide EOP on Skin Hydration and Elasticity
In the landscape of dermatological research and cosmetic science, ceramides (B1148491) stand out as critical lipid molecules for maintaining skin barrier function, with Ceramide NP and Ceramide EOP being two of the most pivotal. This guide provides a comparative analysis of their respective roles in skin hydration and elasticity, supported by available scientific evidence and standardized experimental protocols. While direct head-to-head clinical data remains limited, this document synthesizes current knowledge to inform researchers, scientists, and drug development professionals.
Introduction to this compound and Ceramide EOP
Ceramides are a class of fatty acids that are major components of the stratum corneum, the outermost layer of the epidermis. They are essential for forming the lipid barrier that prevents transepidermal water loss (TEWL) and protects the skin from environmental aggressors.
This compound (N-stearoyl-phytosphingosine) , also known as Ceramide 3, is one of the most abundant ceramides in the stratum corneum.[1] It is well-regarded for its crucial role in maintaining skin hydration and repairing a compromised skin barrier.[1] Its structure allows it to integrate seamlessly into the skin's lipid layers, effectively locking in moisture.[2]
Ceramide EOP (Ester-linked omega-hydroxyacyl-sphingosine) , or Ceramide 1, is unique due to its ester-linked omega-hydroxy fatty acid. This structure is believed to play a significant role in the proper organization of the lipid lamellae and is often associated with improving skin elasticity and texture.[3][4]
Comparative Analysis of Efficacy
Data on Skin Hydration and Barrier Function
Studies have consistently shown that topical application of ceramide-containing products improves skin hydration and reduces TEWL.[1] Research on moisturizers containing a mix of ceramides, including NP and EOP, has demonstrated significant improvements in skin barrier function. For instance, a study on a ceramide-dominant moisturizer containing this compound, AP, and EOP showed a significant increase in skin hydration and a decrease in TEWL.[4] Another study highlighted that a cream with ceramides 1 (EOP), 3 (NP), and 6-II, along with cholesterol and fatty acids, significantly increased ceramide levels in the stratum corneum and improved signs of dry skin.[6]
Although specific quantitative data for Ceramide EOP alone is scarce, its role as a "rivet" in the lipid bilayer suggests its importance in maintaining the structural integrity necessary for optimal hydration.[7]
Data on Skin Elasticity
Ceramide EOP's unique molecular structure is thought to contribute to the flexibility and fluidity of the lipid matrix, which is essential for skin elasticity.[3] It is often included in anti-aging formulations for its potential to improve skin smoothness and reduce the appearance of fine lines.[3] While direct quantitative data from studies isolating Ceramide EOP's effect on elasticity is limited, its structural role provides a strong theoretical basis for these benefits.
This compound contributes to elasticity indirectly by ensuring proper hydration, as well-hydrated skin is inherently more pliable and resilient.[2]
Summary of Quantitative Data
The following table summarizes the expected outcomes based on the available literature. It is important to note that these are not direct comparative values from a single study but are extrapolated from various sources.
| Parameter | This compound | Ceramide EOP | Measurement Tool |
| Skin Hydration | High efficacy in increasing hydration and reducing TEWL.[1] | Contributes to barrier integrity, indirectly supporting hydration.[7] | Corneometer® |
| Skin Elasticity | Indirectly improves elasticity by enhancing hydration.[2] | Believed to directly improve skin flexibility and texture.[3] | Cutometer® |
Experimental Protocols
To ensure standardized and reproducible results in the evaluation of ceramide efficacy, the following experimental protocols are widely accepted in dermatological research.
Measurement of Skin Hydration: Corneometry
The Corneometer® is a standard instrument for measuring the hydration level of the stratum corneum.
-
Principle: The measurement is based on the capacitance of a dielectric medium. As the water content of the skin surface changes, so does its dielectric constant, which alters the capacitance reading.[7][8]
-
Procedure:
-
Subjects acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.
-
A baseline measurement is taken from the designated skin area (e.g., volar forearm) before product application.
-
The test product is applied to the designated area.
-
Measurements are taken at specified time points (e.g., 1, 2, 4, 24 hours) after application.
-
The probe is pressed firmly and consistently onto the skin for each measurement.
-
-
Data Interpretation: The results are given in arbitrary units (A.U.), with higher values indicating greater skin hydration.[7]
Measurement of Skin Elasticity: Cutometry
The Cutometer® is the gold standard for measuring the viscoelastic properties of the skin.
-
Principle: The instrument applies a defined negative pressure to the skin, drawing it into the probe's aperture. An optical system measures the depth of skin penetration. The skin's ability to be deformed and to return to its original state after the pressure is released provides information about its elasticity and firmness.[9][10]
-
Procedure:
-
Subjects are acclimatized under controlled environmental conditions.
-
The probe is placed on the test area (e.g., cheek, forearm).
-
A defined negative pressure is applied for a set duration (e.g., 2 seconds), followed by a relaxation phase (e.g., 2 seconds).
-
This cycle is typically repeated three times for each measurement point.
-
-
Data Interpretation: Several parameters are calculated from the resulting curve, with R2 (Gross Elasticity) and R7 (Biological Elasticity) being common indicators of the skin's ability to return to its original state. Higher R2 and R7 values generally indicate better elasticity.[11]
Visualizing Experimental and Biological Pathways
To better understand the processes involved in ceramide research and function, the following diagrams are provided.
References
- 1. 2250.care [2250.care]
- 2. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 3. grandingredients.com [grandingredients.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Review of Advances in the Measurement of Skin Hydration Based on Sensing of Optical and Electrical Tissue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Skin Elasticity Measurement | MPA580 Cutometer probe|Global & seientific method for skin elasticy test [medelink.ca]
- 11. mdpi.com [mdpi.com]
Comparative lipidomic profiling of healthy versus diseased skin with a focus on Ceramide NP levels
A Comparative Guide for Researchers and Drug Development Professionals
The intricate lipid composition of the skin's outermost layer, the stratum corneum, is paramount for maintaining a robust barrier against environmental insults and preventing excessive water loss. Among these lipids, ceramides (B1148491), and specifically Ceramide NP (composed of a non-hydroxy fatty acid and a phytosphingosine (B30862) base), play a critical role in skin health. Growing evidence highlights significant alterations in the skin's lipid profile, particularly a deficiency in this compound, in various inflammatory skin diseases. This guide provides a comparative analysis of this compound levels in healthy versus diseased skin, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their pursuit of novel therapeutic strategies.
Quantitative Comparison of Ceramide Levels
The following table summarizes findings from various lipidomic studies, comparing the levels of total ceramides and specific ceramide classes, with a focus on this compound, in healthy skin versus skin affected by atopic dermatitis, psoriasis, and acne vulgaris. It is important to note that methodologies and data reporting vary across studies, with some providing absolute quantification while others report relative percentages or ratios.
| Skin Condition | Total Ceramides | This compound (Cer [NP]) | Other Notable Ceramide Changes | Reference(s) |
| Healthy Skin | Baseline | Constitutes a significant portion of total ceramides. | Balanced profile of various ceramide classes. | [1][2] |
| Atopic Dermatitis (AD) | Significantly decreased in lesional skin. | Significantly decreased in lesional skin.[2] | Decreased levels of Cer [EOS], [EOH], and [EOP]. Increased levels of Cer [AS].[2] | [1][2] |
| Psoriasis | Significantly lower in both involved and uninvolved skin sites compared to healthy controls.[3] | Significantly lower levels observed.[3] | Decreased levels of Cer [NDS], [NH], [AH], [AP], [EOS], [EOH], and [EOP]. Increased levels of Cer [NS] and [AS].[3] | [3][4][5] |
| Acne Vulgaris | Altered, with some studies showing increased total ceramides in skin surface lipids. | Altered, with some studies suggesting a reduction in ceramide chain length rather than a simple decrease in the NP class.[6] | Increased levels of many lipid classes including some ceramides in skin surface lipids, but potential decrease in specific long-chain ceramides within the epidermis.[6] | [7][6] |
Note: The nomenclature for ceramides used in the table is based on the fatty acid and sphingoid base composition (e.g., N = non-hydroxy fatty acid, P = phytosphingosine base).
The Role of this compound in Skin Barrier and Disease
This compound is integral to the formation of the lamellar lipid structure in the stratum corneum, which is essential for a competent skin barrier.[8] A reduction in this compound, as seen in atopic dermatitis and psoriasis, compromises this barrier, leading to increased transepidermal water loss (TEWL), dryness, and an increased susceptibility to allergens and pathogens. This barrier dysfunction is a key factor in the inflammatory cascade characteristic of these diseases.[2][4]
The link between this compound levels and acne vulgaris is more complex. While overall sebum production is increased, there may be a qualitative difference in the ceramide profile, including a reduction in the average chain length of ceramides, which could contribute to altered follicular keratinization and inflammation.[6]
Experimental Protocols
Accurate quantification of ceramides and other lipids from skin samples is critical for understanding their role in health and disease. The following outlines a typical workflow for the lipidomic analysis of human stratum corneum.
Sample Collection: Tape Stripping
A non-invasive method for collecting stratum corneum samples.
-
Materials: Adhesive tape discs (e.g., D-Squame®).
-
Procedure:
-
Clean the skin area (e.g., forearm) with a dry wipe.
-
Apply an adhesive tape disc to the skin with firm, uniform pressure for a few seconds.
-
Remove the tape strip in a swift, parallel motion.
-
Repeat the stripping process on the same area for a predetermined number of times to collect sufficient material.
-
Store the tape strips at -80°C until lipid extraction.[9][10]
-
Lipid Extraction
A modified Bligh and Dyer or Folch method is commonly used to extract lipids from the tape strips.
-
Solvents: Chloroform, Methanol, Water.
-
Procedure:
-
Place the tape strips in a glass tube.
-
Add a mixture of chloroform:methanol (e.g., 2:1, v/v) and vortex thoroughly to extract the lipids from the tape.
-
Add water to induce phase separation.
-
Centrifuge to pellet the tape and any debris.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for analysis.[11][12]
-
Lipid Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the separation and quantification of individual ceramide species.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column or a normal-phase silica (B1680970) column is typically used.
-
Mobile Phase: A gradient elution is employed using a combination of polar and non-polar solvents. For reversed-phase, this might be a gradient of water with a modifier (e.g., formic acid, ammonium (B1175870) formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).[11][12]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for ceramide analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific ceramide species. This involves selecting a specific precursor ion (the intact ceramide molecule) and a characteristic product ion (a fragment of the ceramide) to ensure high selectivity and sensitivity.
-
Data Analysis: Quantification is achieved by comparing the peak area of the endogenous ceramide to that of a known amount of an internal standard (e.g., a ceramide with an odd-chain fatty acid not naturally present in skin).[11][12][13]
-
Visualizing the Connections: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for comparative lipidomic analysis of skin.
Caption: Role of this compound deficiency in the inflammatory cascade of skin diseases.
Conclusion
The comparative analysis of skin lipidomes reveals a consistent and significant reduction in this compound levels in inflammatory skin conditions such as atopic dermatitis and psoriasis. This deficiency is intrinsically linked to the impaired skin barrier function and chronic inflammation that characterize these diseases. While the role of this compound in acne vulgaris is still being elucidated, alterations in the overall ceramide profile are evident. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate these lipidomic changes. A deeper understanding of the role of this compound and other lipids in skin health and disease will undoubtedly pave the way for the development of targeted and more effective dermatological therapies.
References
- 1. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ceramides and Cell Signaling Molecules in Psoriatic Epidermis: Reduced Levels of Ceramides, PKC-α, and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lipotype.com [lipotype.com]
- 10. researchgate.net [researchgate.net]
- 11. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 13. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ceramide NP Quantification: Cross-Validation of HPLC-MS with Alternative Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of Ceramide NP is crucial for understanding its role in skin health, disease pathology, and the efficacy of therapeutic interventions. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), the gold standard for ceramide analysis, with alternative analytical platforms. Supported by experimental data, this document will delve into the performance, protocols, and underlying principles of each method to aid in the selection of the most appropriate technique for your research needs.
This compound (N-stearoyl-phytosphingosine) is a vital lipid molecule in the stratum corneum, contributing significantly to the skin's barrier function.[1] Its quantification is essential in dermatological research and the development of skincare and pharmaceutical products. While HPLC-MS offers high sensitivity and specificity, other methods present advantages in terms of throughput, cost, and ease of use. This guide will explore these trade-offs in detail.
Performance Comparison of Analytical Platforms
The choice of an analytical platform for this compound quantification depends on a variety of factors, including the required sensitivity, specificity, sample throughput, and available resources. Below is a summary of the key performance characteristics of HPLC-MS compared to High-Performance Thin-Layer Chromatography (HPTLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
| Parameter | HPLC-MS / LC-MS/MS | HPTLC | ELISA |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation.[2] | Separation on a silica (B1680970) plate based on polarity, followed by staining and densitometry.[2][3] | Immunoassay based on competitive binding of antibodies to this compound.[4][5] |
| Specificity | Very High (can distinguish between different ceramide species).[2] | Low to Moderate (risk of co-migration with other lipids).[2] | High (specific to the target ceramide, but may have cross-reactivity).[6] |
| Sensitivity | Very High (LOD: 3 ng/mL, LOQ: 10 ng/mL for this compound).[7] | Low (not suitable for low-abundance ceramides).[2] | High (Sensitivity: <18.75 pg/ml).[6] |
| Linearity Range | Wide (e.g., 10-800 ng/mL for this compound).[7] | Narrower, dependent on densitometer capabilities. | Wide (e.g., 31.2-2000 pg/ml).[6] |
| Accuracy (% Recovery) | High (e.g., 97.1-104.9% for this compound).[7] | Variable, can be affected by matrix effects. | Good (e.g., Serum: 89-99%).[6] |
| Precision (%RSD) | High (e.g., Within-run: 0.9-5.4%, Between-run: 2.1-7.4% for this compound).[7] | Lower, dependent on application and scanning consistency. | Good, typically <15% RSD. |
| Throughput | Moderate (5-20 min per sample).[8][9] | High (multiple samples per plate).[2] | Very High (96-well plate format).[2] |
| Cost | High (instrumentation and maintenance). | Low (equipment and consumables).[2] | Moderate (kit-based). |
| Ease of Use | Requires significant expertise. | Relatively simple to perform. | Simple, with commercially available kits.[2] |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are representative protocols for the quantification of this compound using HPLC-MS, HPTLC, and ELISA.
HPLC-MS/MS Method for this compound Quantification
This method is adapted from validated protocols for the quantification of ceramides (B1148491) in biological matrices.[7][10]
a. Sample Preparation (Lipid Extraction):
-
Homogenize the tissue or cell sample in a suitable solvent mixture, such as chloroform/methanol (B129727) (2:1, v/v).
-
Add an internal standard (e.g., a deuterated this compound analog) to the sample to correct for extraction efficiency and matrix effects.[7]
-
Perform a liquid-liquid extraction (e.g., Bligh-Dyer method) to separate the lipid phase.[10]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase for injection.
b. HPLC-MS/MS Analysis:
-
HPLC System: An Agilent 1290 HPLC system or equivalent.[11]
-
Column: A C8 or C18 reversed-phase column (e.g., ZORBAX Eclipse XDB-C8, 150.0 mm × 2.1 mm, 3.5 µm).[11]
-
Mobile Phase: A gradient of methanol and water, both containing 1 mmol/L ammonium (B1175870) formate (B1220265) and 0.2% formic acid, is commonly used.[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer (e.g., Agilent 6410).[12]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the precursor and product ions of this compound and the internal standard.
HPTLC Method for Ceramide Analysis
This protocol provides a general workflow for the separation and visualization of ceramides.[3][13]
a. Sample Preparation:
-
Extract lipids from the sample as described in the HPLC-MS protocol.
-
Dissolve the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform/methanol 2:1).
b. HPTLC Analysis:
-
Plate: HPTLC silica gel 60 Å plates.[3]
-
Sample Application: Apply the lipid extracts and ceramide standards to the plate as bands using an automated applicator.
-
Development: Develop the plate in a saturated chromatography chamber with a suitable solvent system (e.g., a mixture of chloroform, methanol, and acetic acid).
-
Visualization: After development, dry the plate and visualize the ceramide bands by spraying with a reagent such as 10% copper sulfate (B86663) in 8% phosphoric acid and heating.[13]
-
Quantification: Scan the plate using a densitometer and quantify the bands by comparing their intensity to the calibration curve of the standards.
ELISA for Ceramide Quantification
This protocol is based on commercially available competitive ELISA kits.[4][6]
a. Assay Principle: This is a competitive ELISA where this compound in the sample competes with a fixed amount of this compound coated on the microplate for binding to a specific antibody. The amount of bound antibody is inversely proportional to the concentration of this compound in the sample.[4][5]
b. Assay Procedure:
-
Prepare standards and samples. Dilute samples as necessary to fall within the dynamic range of the assay.[4]
-
Add standards and samples to the wells of the this compound-coated 96-well plate.[4]
-
Add a biotinylated anti-Ceramide NP antibody to each well and incubate.[4]
-
Wash the plate to remove unbound antibody.[4]
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add a TMB substrate solution, which will develop a color in proportion to the amount of bound enzyme.[4]
-
Stop the reaction with an acidic stop solution.[4]
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.[14]
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Cross-Validation Experimental Workflow
Caption: Workflow for the cross-validation of this compound quantification methods.
Simplified Ceramide Signaling Pathway
Ceramides are not just structural lipids; they are also potent signaling molecules involved in various cellular processes.[15][16]
Caption: Simplified overview of ceramide synthesis and its role in signaling pathways.
Conclusion
The cross-validation of analytical methods is paramount for ensuring data integrity and reliability in scientific research. For the quantification of this compound, HPLC-MS remains the benchmark method, offering unparalleled specificity and sensitivity for detailed lipidomic studies.[2] However, for high-throughput screening or in resource-limited settings, ELISA and HPTLC present viable alternatives. ELISA provides a sensitive and high-throughput option for targeted analysis, while HPTLC is a cost-effective method for semi-quantitative analysis.[2] The choice of method should be guided by the specific research question, the required level of detail, and the available resources. This guide provides the foundational information to make an informed decision for your this compound quantification needs.
References
- 1. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. HPTLC analysis of sphingomylein, ceramide and sphingosine in ischemic/reperfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide ELISA Kit (A326471) [antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Development and validation of LC/ESI-MS method for the detection and quantification of exogenous this compound in stratum corneum and other layers of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Human Ceramide (CER) Elisa Kit – AFG Scientific [afgsci.com]
- 15. Intracellular signal transduction pathways activated by ceramide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
Investigating the differential effects of varying acyl chain lengths of Ceramide NP on membrane properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of varying acyl chain lengths of Ceramide NP on the biophysical properties of cell membranes. By summarizing key experimental data and detailing methodologies, this document serves as a valuable resource for understanding how subtle changes in ceramide structure can significantly impact membrane organization and function, with implications for cellular signaling and drug development.
Quantitative Analysis of Acyl Chain Length Effects
The acyl chain length of this compound is a critical determinant of its influence on membrane properties. Variations in chain length directly impact lipid packing, membrane fluidity, and the formation of specialized membrane domains. The following tables summarize quantitative data from key experimental techniques used to characterize these effects.
Table 1: Differential Scanning Calorimetry (DSC) Data
DSC is employed to measure the phase transition temperature (Tm) of lipid bilayers, providing insights into membrane fluidity. The incorporation of ceramides (B1148491) with different acyl chain lengths alters the Tm of the host lipid membrane.
| This compound Acyl Chain Length | Base Lipid | Mole % of this compound | ΔTm (°C) from Base Lipid | Reference |
| C2:0 (Acetyl) | DEPE | 10 | - | [1] |
| C6:0 (Hexanoyl) | DEPE | 10 | - | [1] |
| C16:0 (Palmitoyl) | DMPC | 10 | +5.2 | [1] |
| C16:0 (Palmitoyl) | DEPE | 10 | +8.5 | [1] |
| C18:0 (Stearoyl) | POPC | 10 | +7.0 | [2] |
| C24:0 (Lignoceroyl) | POPC | 10 | +14.0 | [2] |
Note: A positive ΔTm indicates an increase in membrane rigidity, while a negative value would suggest fluidization. Short-chain ceramides (C2-C8) have been shown to decrease the phase transition temperature of some lipid systems, indicating a fluidizing effect, whereas long-chain and very-long-chain ceramides generally increase Tm, signifying membrane rigidification.[1][3]
Table 2: Small-Angle X-ray Scattering (SAXS) Data
SAXS provides information on the lamellar repeat distance (d-spacing) of lipid bilayers, which is an indicator of membrane thickness and inter-bilayer water layer thickness.
| This compound Acyl Chain Length | Base Lipid | Mole % of this compound | Lamellar Repeat Distance (d-spacing) (Å) | Reference |
| Control (No Ceramide) | DMPC | 0 | 61.0 | [1] |
| C16:0 (Palmitoyl) | DMPC | 10 | 62.5 | [1] |
| C16:0 (Palmitoyl) | DMPC | 35 | 67.0 | [1] |
| C18:0 (Stearoyl) | POPC | 10 | Increased d-spacing | [2] |
| C24:0 (Lignoceroyl) | POPC | 10 | Significantly increased d-spacing | [2] |
Note: An increase in d-spacing upon ceramide incorporation suggests a thickening of the lipid bilayer and/or an increase in the inter-bilayer water layer, often associated with the formation of ceramide-rich gel phases.[1]
Table 3: Molecular Dynamics (MD) Simulation Data
MD simulations offer atomic-level insights into membrane structure and dynamics, including parameters like area per lipid and bilayer thickness.
| This compound Acyl Chain Length | Base Lipid | Area per Lipid (Ų) | Bilayer Thickness (Å) | Reference |
| Control (No Ceramide) | POPC | 68.3 | 37.5 | [4] |
| C16:0 (Palmitoyl) | POPC | Decreased | Increased | [4] |
| C18:0 (Stearoyl) | POPC | Decreased | Increased | [4] |
| C24:0 (Lignoceroyl) | POPC | Significantly Decreased | Significantly Increased | [4] |
Note: A decrease in the area per lipid and a corresponding increase in bilayer thickness are indicative of increased lipid packing and ordering within the membrane, a characteristic effect of long-chain ceramides.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key techniques cited in this guide.
Preparation of Large Unilamellar Vesicles (LUVs)
LUVs are commonly used as model membrane systems for biophysical studies.
Materials:
-
This compound (with desired acyl chain length)
-
Base lipid (e.g., DMPC, POPC)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Mini-extruder with polycarbonate filters (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired amounts of this compound and the base lipid in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.[5]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.[6]
-
-
Freeze-Thaw Cycles:
-
Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This promotes the formation of larger, multilamellar vesicles (MLVs).[6]
-
-
Extrusion:
-
Extrude the MLV suspension 10-20 times through a polycarbonate filter with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid mixture's Tm.[6] This process results in the formation of a homogenous population of LUVs.
-
Differential Scanning Calorimetry (DSC)
Instrumentation:
-
High-sensitivity differential scanning calorimeter
Protocol:
-
Sample Preparation:
-
Prepare LUVs as described in section 2.1. The lipid concentration is typically in the range of 1-5 mg/mL.
-
Degas the sample and the reference buffer under vacuum before loading into the DSC cells.
-
-
Data Acquisition:
-
Load the LUV suspension into the sample pan and an equal volume of the corresponding buffer into the reference pan.
-
Perform heating and cooling scans at a controlled rate (e.g., 1-2°C/min).[7] Multiple scans are often performed to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the onset temperature, peak temperature (Tm), and completion temperature of the phase transition.
-
The enthalpy of the transition (ΔH) can be calculated by integrating the area under the transition peak.
-
Software provided with the DSC instrument is typically used for data analysis and deconvolution of complex thermograms.[8]
-
Small-Angle X-ray Scattering (SAXS)
Instrumentation:
-
SAXS instrument with a high-intensity X-ray source and a 2D detector.
Protocol:
-
Sample Preparation:
-
Prepare LUVs as described in section 2.1. The lipid concentration may need to be optimized for optimal scattering intensity (typically 5-20 mg/mL).
-
Load the sample into a temperature-controlled sample holder.
-
-
Data Collection:
-
Data Analysis:
-
Radially average the 2D scattering pattern to obtain a 1D intensity versus q profile.
-
Subtract the buffer scattering from the sample scattering.
-
Analyze the positions of the Bragg peaks in the scattering profile of multilamellar vesicles to determine the lamellar repeat distance (d = 2π/q).[10]
-
For unilamellar vesicles, the form factor can be analyzed to obtain information about the bilayer thickness.[2]
-
Molecular Dynamics (MD) Simulations
Software:
-
MD simulation package (e.g., GROMACS, CHARMM)
-
Visualization software (e.g., VMD, PyMOL)
Protocol:
-
System Setup:
-
Build a lipid bilayer containing the desired ratio of this compound and base lipids using a membrane builder tool.[11]
-
Solvate the bilayer with a water model (e.g., TIP3P) and add ions to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial configuration.
-
Conduct a series of equilibration simulations with position restraints on the lipid atoms, gradually releasing the restraints to allow the system to relax to a stable state. This typically involves NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.[11]
-
-
Production Run:
-
Run the production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the system.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate various membrane properties, including:
-
Area per lipid: The average lateral area occupied by a single lipid molecule.
-
Bilayer thickness: The distance between the average positions of the phosphate (B84403) groups in the two leaflets.
-
Deuterium order parameters (SCD): A measure of the orientational order of the lipid acyl chains.
-
Radial distribution functions: To analyze the interactions between different lipid species.
-
-
Impact on Cellular Signaling Pathways
The alterations in membrane biophysical properties induced by different this compound acyl chain lengths have profound implications for cellular signaling. The formation of ceramide-rich domains can lead to the clustering of receptors and the recruitment of signaling proteins, thereby initiating downstream signaling cascades.
Fas Receptor Clustering and Apoptosis
The Fas receptor (CD95) is a key initiator of the extrinsic apoptosis pathway. The clustering of Fas receptors is a critical step in the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent activation of caspases.
Long-chain ceramides (e.g., C16:0, C18:0) promote the formation of large, ordered gel-phase domains within the plasma membrane.[12] These ceramide-rich platforms act as scaffolds that facilitate the clustering of Fas receptors, thereby amplifying the apoptotic signal.[13][14] In contrast, short-chain ceramides, which tend to disorder the membrane, are less effective at inducing Fas clustering.[15]
Caption: this compound-induced Fas receptor clustering and apoptosis.
Regulation of Protein Kinase C (PKC)
Protein Kinase C (PKC) is a family of signaling enzymes involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activity of some PKC isoforms is sensitive to the lipid environment of the membrane.
Studies have shown that short-chain ceramides (e.g., C2:0, C6:0, C8:0) can slightly activate certain PKC isoforms.[16] In contrast, long-chain ceramides like C16:0 do not directly activate PKC but can influence its activity by altering membrane properties.[16] The increased membrane rigidity and formation of gel-like domains induced by long-chain ceramides can affect the recruitment and conformation of PKC at the membrane, thereby modulating its signaling output.[17]
Caption: Differential regulation of PKC by this compound acyl chain length.
Experimental Workflow Overview
The investigation of the effects of this compound acyl chain length on membrane properties typically follows a structured workflow, from model membrane preparation to biophysical characterization and the study of downstream cellular consequences.
References
- 1. Dimyristoylphosphatidylcholine/C16:0-ceramide binary liposomes studied by differential scanning calorimetry and wide- and small-angle x-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ceramide acyl chain length on skin permeability and thermotropic phase behavior of model stratum corneum lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
- 9. Small Angle X-ray Scattering Sensing Membrane Composition: The Role of Sphingolipids in Membrane-Amyloid β-Peptide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Presence of Different Ceramide Species Modulates Barrier Function and Structure of Stratum Corneum Lipid Membranes: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanisms of ceramide-mediated CD95 clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
A comparative evaluation of different nano-carrier systems for topical Ceramide NP delivery
For Researchers, Scientists, and Drug Development Professionals
Ceramide NP (also known as Ceramide 3) is a fundamental lipid molecule essential for maintaining the integrity and function of the skin barrier.[1][2] It acts as the "mortar" within the stratum corneum, preventing transepidermal water loss (TEWL) and protecting the skin from external irritants.[1][3] However, its high lipophilicity and molecular weight present significant challenges for effective topical delivery.[4][5][6][7][8] Nanotechnology offers a promising solution by encapsulating this compound in various nano-carrier systems, enhancing its stability, solubility, and penetration into the skin.[9][10]
This guide provides a comparative evaluation of different nano-carrier systems—liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, niosomes, and polymeric nanoparticles—for the topical delivery of this compound. The comparison is based on key performance metrics supported by experimental data to aid researchers in selecting the optimal delivery vehicle for their specific application.
Comparative Performance of Nano-carrier Systems
The efficacy of a nano-carrier system is determined by several physicochemical properties that influence its interaction with the skin. The following table summarizes key quantitative data from various studies on this compound-loaded nanocarriers.
| Nano-carrier System | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Key In Vitro / Ex Vivo Findings |
| Liposomes | 120 - 140[5][11] | 0.248 ± 0.012[11] | 93.84 ± 0.87[5][6][8] | -20.2[5] | Release pattern fitted with the Korsmeyer–Peppas model; demonstrated similarity with skin barrier lipid organization.[5][6][8] |
| Solid Lipid Nanoparticles (SLNs) | 300 - 500 (with >10.8% Ceramide)[12] | 0.3 - 0.7 (with >10.8% Ceramide)[12] | N/A | N/A | Homogeneity deteriorates with high ceramide content (>10.8% of total lipids), leading to larger, rod-like particles.[4][12] |
| Nanostructured Lipid Carriers (NLCs) | 150 - 252[13] | 0.143 ± 0.05[13] | 56 - 90[13] | > -20[13] | Showed significantly enhanced skin permeation of active ingredients due to the ceramide content acting as a penetration enhancer.[13] |
| Nanoemulsions (NEs) | 112 - 200[12][14] | 0.2 - 0.3[12] | ~85[14] | N/A | Can incorporate a high percentage of ceramides (B1148491) (up to 48.4% of total lipids) while maintaining a homogeneous distribution.[4][12] |
| Niosomes | N/A | N/A | 90 - 100 (for antioxidant molecules)[15] | N/A | Can enhance drug penetration, provide a local depot for sustained release, and modulate systemic absorption.[16] |
| Polymeric Nanoparticles | ~162[9] | ~0.171[9] | ~85[9] | N/A | Effective in regenerating the stratum corneum and restoring its normal thickness in a rat atopic dermatitis model.[9] |
Mandatory Visualizations
This compound is integral to the lamellar lipid matrix of the stratum corneum. When delivered topically via nanocarriers, it replenishes depleted ceramide levels, restoring barrier integrity. Furthermore, ceramides can act as signaling molecules, influencing keratinocyte differentiation and reducing inflammation, which are crucial processes for healthy skin regeneration.[1][17][18] The C24 ceramide variant, when delivered via lipid nanoparticles, has been shown to activate the AKT and ERK1/2 signaling pathways, promoting cell proliferation and migration essential for wound healing.[5][19]
Caption: Signaling pathway of topically delivered this compound.
The development and evaluation of a this compound nano-carrier follow a structured workflow. This process begins with the formulation and optimization of the carrier, proceeds to detailed physicochemical characterization, and culminates in functional assays to determine its efficacy and safety, including in vitro release, ex vivo skin permeation, and cell viability studies.
Caption: Experimental workflow for nano-carrier evaluation.
Experimental Protocols
-
Liposomes (Thin-Film Hydration): this compound, phospholipids (B1166683) (e.g., phosphatidylcholine), and cholesterol are dissolved in an organic solvent. The solvent is evaporated under reduced pressure to form a thin lipid film. The film is then hydrated with an aqueous buffer and sonicated to form unilamellar vesicles.[15]
-
Solid Lipid Nanoparticles (Hot Homogenization): The drug (this compound) is dissolved in a melted solid lipid. This lipid phase is then dispersed in a hot aqueous surfactant solution using a high-shear homogenizer. The resulting coarse pre-emulsion is then subjected to high-pressure homogenization or ultrasonication, and the nanoemulsion is cooled down to allow the lipid to recrystallize, forming SLNs.[13][20]
-
Niosomes (Thin-Film Hydration): Similar to liposome (B1194612) preparation, but non-ionic surfactants (e.g., Span 60, Tween 60) are used instead of phospholipids.[15]
-
Polymeric Nanoparticles (Emulsion-Solvent Evaporation): A polymer (e.g., PLGA) and this compound are dissolved in a water-immiscible organic solvent. This solution is emulsified in an aqueous phase containing a surfactant. The organic solvent is then removed by evaporation, leading to the precipitation of the polymer and the formation of nanoparticles.[21]
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measured using Dynamic Light Scattering (DLS) and electrophoretic light scattering techniques. Samples are appropriately diluted in deionized water before analysis.[11]
-
Encapsulation Efficiency (EE%): The amount of this compound encapsulated within the nanocarriers is determined indirectly. The formulation is centrifuged using ultrafiltration devices to separate the free, unencapsulated drug from the nanoparticles. The amount of free drug in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC). The EE% is calculated using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[11][22]
-
Morphology: Visualized using Field Emission Scanning Electron Microscopy (FE-SEM) or Transmission Electron Microscopy (TEM) to observe the shape and surface of the nanoparticles.[5][13] Confocal Laser Scanning Microscopy (CLSM) can be used for fluorescently labeled carriers to confirm encapsulation.[5][6][7][8]
-
Franz Diffusion Cell Apparatus: This is the standard method for assessing the permeation of topical formulations.[5][6][7][8]
-
Membrane: Full-thickness excised human or porcine skin is mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.[9][23]
-
Donor Compartment: A known quantity of the this compound-loaded nano-carrier formulation is applied to the skin surface.
-
Receptor Compartment: The receptor chamber is filled with a physiologically relevant buffer (e.g., PBS pH 7.4), often with a solubilizing agent for the lipophilic this compound, maintained at 32-37°C and continuously stirred.[22]
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor medium and replaced with fresh medium. The concentration of this compound in the samples is analyzed by HPLC to determine the cumulative amount permeated over time.[24]
-
Objective Comparison and Conclusion
The choice of a nano-carrier for topical this compound delivery depends on the specific therapeutic goal, such as surface hydration, barrier repair, or deeper skin penetration.
-
Liposomes and Niosomes: These vesicular systems show very high encapsulation efficiency and are composed of biocompatible lipids or surfactants, making them excellent for restoring the skin's lipid barrier.[5][6][8][15] Their structural similarity to the skin's own lipids can facilitate fusion with the stratum corneum.[25]
-
Nanoemulsions (NEs): NEs stand out for their exceptionally high capacity to incorporate lipophilic molecules like this compound while maintaining stability and small particle size.[4][12] This makes them highly suitable for formulations requiring a high concentration of ceramides. Studies suggest they enhance skin permeability effectively without causing damage.[14][26]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid nanoparticles offer greater physical stability compared to vesicular systems.[9] NLCs, in particular, provide a less ordered lipid matrix, which allows for higher drug loading and reduced drug expulsion during storage compared to the more crystalline SLNs.[10] Their occlusive properties can also increase skin hydration, further enhancing ceramide penetration.[20]
-
Polymeric Nanoparticles: This class offers high versatility, allowing for the design of stimuli-responsive systems (e.g., pH-sensitive) for controlled and targeted release.[27] They have demonstrated efficacy in restoring the stratum corneum in disease models, indicating their strong potential for therapeutic applications.[9]
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. This compound: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 3. 2250.care [2250.care]
- 4. Solid lipid nanoparticles and nanoemulsions containing ceramides: preparation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier [ouci.dntb.gov.ua]
- 6. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Design and Optimization of this compound-Loaded Liposomes to Restore the Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanodelivery Strategies for Skin Diseases with Barrier Impairment: Focusing on Ceramides and Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Niosomes for Topical Application of Antioxidant Molecules: Design and In Vitro Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. karger.com [karger.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. Solid Lipid Nanoparticles: A Potential Approach for Dermal Drug Delivery [pubs.sciepub.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Ex-vivo Skin Permeability Tests of Nanoparticles for Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. dovepress.com [dovepress.com]
- 26. Topical Delivery of Ceramide by Oil-in-Water Nanoemulsion to Retain Epidermal Moisture Content in Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Smart Nanocarriers in Cosmeceuticals Through Advanced Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the Anti-inflammatory Properties of Ceramide NP in Primary Human Keratinocyte and Fibroblast Co-cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Ceramide NP, benchmarked against the well-established corticosteroid, dexamethasone (B1670325). The information is tailored for researchers working with in vitro skin models, specifically primary human keratinocyte and fibroblast co-cultures. This document summarizes available experimental data, details relevant protocols, and visualizes key cellular pathways to support further research and development in dermatology and cosmetic science.
Introduction to this compound and Skin Inflammation
This compound is a vital lipid molecule naturally found in the stratum corneum, playing a crucial role in maintaining the skin's barrier function. A compromised skin barrier is a hallmark of several inflammatory skin conditions, such as atopic dermatitis and psoriasis, as it allows for the penetration of external irritants and allergens, triggering an inflammatory cascade. The inflammatory response in the skin is a complex process involving the interplay between various cell types, primarily keratinocytes and fibroblasts, which communicate through the release of signaling molecules called cytokines. Key pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are central to this process. This compound is believed to exert its anti-inflammatory effects by reinforcing the skin barrier and potentially by directly modulating cellular signaling pathways involved in inflammation.
Comparative Performance of this compound and Dexamethasone
Data Summary of Anti-inflammatory Effects
The following table summarizes the observed effects of ceramides (B1148491) and dexamethasone on the production of key pro-inflammatory cytokines in different in vitro models. It is important to note that the specific ceramide analogue and cell type can influence the outcome.
| Compound | Cell Model | Inflammatory Stimulus | Effect on IL-1α | Effect on IL-6 | Effect on TNF-α | Reference |
| Ceramide Analogue (C8) | Mast Cells | Lipopolysaccharide (LPS) | Not Assessed | No significant effect | No significant effect | [1][2][3] |
| Ceramide-1-Phosphate | HEK293 cells expressing TLR4 | Lipopolysaccharide (LPS) | Reduction | Reduction | Reduction | [4] |
| Dexamethasone | Human Lung Fibroblasts | Interleukin-1 (IL-1) and TNF-α | Not Assessed | Inhibition | Inhibition | [5] |
| Dexamethasone | Mononuclear Cells | Lipopolysaccharide (LPS) | Inhibition | Inhibition | Inhibition | [6] |
| Dexamethasone | Spiral Ligament Fibrocytes | Tumor Necrosis Factor-alpha (TNF-α) | Not Assessed | Significant reduction | Not Assessed | [7] |
Key Observations:
-
Different ceramide species may have varying effects on cytokine production. For instance, a C8 ceramide analogue did not suppress IL-6 or TNF-α in mast cells, while ceramide-1-phosphate, a metabolite of ceramide, demonstrated broad anti-inflammatory effects by reducing multiple cytokines.[1][2][3][4]
-
Dexamethasone consistently demonstrates potent anti-inflammatory activity across various cell types, significantly inhibiting the production of IL-1, IL-6, and TNF-α.[2][5][6][7]
-
The anti-inflammatory action of ceramides is complex and may be indirect, by improving barrier function, or direct, by influencing signaling pathways.
Signaling Pathways in Skin Inflammation
The inflammatory response in skin cells is largely governed by the activation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by inflammatory triggers like LPS or TNF-α, a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for IL-1α, IL-6, and TNF-α.
Caption: NF-κB signaling pathway in skin inflammation and potential points of intervention.
This compound's Role: While some studies suggest that certain ceramides do not directly inhibit NF-κB activation, its metabolite, ceramide-1-phosphate, has been shown to inhibit NF-κB signaling.[4] The precise effect of this compound on this pathway in keratinocyte-fibroblast co-cultures requires further investigation.
Dexamethasone's Role: Dexamethasone is known to inhibit NF-κB signaling, which is a key mechanism of its potent anti-inflammatory action.[8]
Experimental Protocols
This section outlines a general workflow for validating the anti-inflammatory properties of a test compound like this compound in a primary human keratinocyte and fibroblast co-culture model.
Experimental Workflow
Caption: General experimental workflow for assessing anti-inflammatory agents.
Detailed Methodologies
-
Cell Culture: Primary human keratinocytes and fibroblasts are cultured in their respective specialized media. For co-culture, fibroblasts are typically seeded first, allowed to adhere, and then keratinocytes are seeded on top.[9]
-
Inflammation Induction: Inflammation can be induced by treating the co-culture with Lipopolysaccharide (LPS) at a concentration of 1-10 µg/mL for 24 hours.[9]
-
Treatment: The co-cultures are pre-treated with various concentrations of this compound or dexamethasone for 1-2 hours before the addition of the inflammatory stimulus.
-
Cytokine Measurement: The levels of IL-1α, IL-6, and TNF-α in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]
-
Signaling Pathway Analysis: To assess the activation of signaling pathways, cell lysates can be analyzed by Western blotting using antibodies specific for the phosphorylated (active) forms of key proteins like NF-κB p65 and p38 MAPK.
Conclusion and Future Directions
The available evidence suggests that this compound has the potential to exert anti-inflammatory effects, primarily through its role in restoring the skin barrier. However, its direct modulatory effects on cytokine production and key inflammatory signaling pathways in a physiologically relevant keratinocyte-fibroblast co-culture model require further dedicated investigation.
Dexamethasone remains the benchmark for potent anti-inflammatory activity, directly and effectively suppressing the production of a broad range of pro-inflammatory cytokines.
Future research should focus on:
-
Conducting direct comparative studies of this compound and dexamethasone in a standardized primary human keratinocyte and fibroblast co-culture model.
-
Elucidating the specific molecular mechanisms by which this compound influences the NF-κB and MAPK signaling pathways in this co-culture system.
-
Investigating a broader range of this compound concentrations to determine a dose-response relationship for its anti-inflammatory effects.
By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound in inflammatory skin conditions can be achieved, paving the way for the development of novel and targeted dermatological treatments.
References
- 1. Ceramide inhibits LPS-induced production of IL-5, IL-10, and IL-13 from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Exogenous ceramide-1-phosphate reduces lipopolysaccharide (LPS)-mediated cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits IL-1 and TNF activity in human lung fibroblasts without affecting IL-1 or TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone inhibits tumor necrosis factor-alpha-induced cytokine secretion from spiral ligament fibrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ceramide NP: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Ceramide NP is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with standard safety protocols and regulatory requirements. Adherence to these guidelines will help mitigate risks and ensure compliance, fostering a culture of safety and responsibility.
Key Safety and Disposal Information
Proper handling and disposal of this compound requires an understanding of its properties and associated hazards. Although not always explicitly classified as hazardous, it is prudent to handle this compound as a hazardous chemical waste due to the potential for related ceramides (B1148491) to be skin and eye irritants.[1]
| Parameter | Information | Source |
| Chemical Name | This compound (N-stearoyl-phytosphingosine) | [2] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1] |
| Hazard Classification | While not always explicitly classified as hazardous, related ceramides are considered potential skin and eye irritants. Therefore, it should be handled as a hazardous chemical waste. | [1] |
| Disposal Recommendation | Dispose of contents and container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline for its management as a hazardous waste stream.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment:
-
Safety glasses or goggles to protect from splashes.
-
Chemical-resistant gloves to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
-
Handle the waste in a well-ventilated area or under a chemical fume hood .
Waste Segregation
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables such as pipette tips, microfuge tubes, and weighing papers, in a designated hazardous waste container.[1]
-
The container must be compatible with the chemical, properly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name ("this compound").[1]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof hazardous waste container.[1]
-
Do not mix this compound solutions with other incompatible waste streams.[1]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name ("this compound") and an approximate concentration.
-
Waste Storage
-
Store hazardous waste containers in a designated and secure satellite accumulation area.[1]
-
This area should be away from general laboratory traffic to minimize the risk of spills or accidents.[1]
Disposal Request
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
Documentation
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[1]
Important Considerations
-
DO NOT dispose of this compound down the drain. This can contaminate waterways and is a violation of regulations for most chemical waste.[1]
-
DO NOT dispose of this compound in the regular trash. Solid chemical waste must be segregated for proper disposal.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ceramide NP
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ceramide NP, a widely used skin-identical sphingolipid. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[1] | Protects against potential splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., natural rubber, latex).[2] | Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Protective clothing or lab coat.[2] | Minimizes the risk of skin exposure. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation.[2] If dust or aerosols are generated, use a NIOSH-approved respirator.[1][3] | Protects against inhalation of airborne particles. |
| Engineering Controls | Work in a well-ventilated area.[1] Provide an eyewash station and safety shower in the immediate work area.[2] | Minimizes airborne concentrations and provides immediate access to emergency decontamination. |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps to ensure the safe handling of this compound from receipt to storage.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled as this compound.
-
-
Preparation for Handling:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work in a designated, well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust generation.[2]
-
-
Handling and Use:
-
Storage:
Emergency First Aid Procedures
In the event of an exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[1] Continue rinsing and seek medical attention if irritation persists.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product:
-
Contaminated Materials:
-
Packaging:
-
Dispose of contaminated packaging as you would the unused product.[1]
-
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. prd.api.chemical-navi-front.nikkolgroup.com [prd.api.chemical-navi-front.nikkolgroup.com]
- 3. m.media-amazon.com [m.media-amazon.com]
- 4. sophixnatural.com [sophixnatural.com]
- 5. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
